5,6-trans-Vitamin D3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
1260149-80-1 |
|---|---|
分子式 |
C27H44O |
分子量 |
384.6 g/mol |
IUPAC 名称 |
(1S,3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13+/t21-,24+,25-,26?,27-/m1/s1 |
InChI 键 |
QYSXJUFSXHHAJI-YYJGPZIQSA-N |
物理描述 |
Solid |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 5,6-trans-Vitamin D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-trans-Vitamin D3, also known as 5,6-trans-cholecalciferol, is a significant photoisomer of the more common 5,6-cis-Vitamin D3. While not the primary active form, its distinct stereochemistry imparts unique physicochemical and biological properties that are of considerable interest in the fields of endocrinology, oncology, and immunology. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its interaction with the Vitamin D Receptor (VDR) and the subsequent signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized using diagrams.
Physicochemical Properties
The structural isomerization at the 5,6-carbon bond distinguishes this compound from its cis counterpart, leading to differences in its three-dimensional conformation and, consequently, its interaction with biological systems. A summary of its key physicochemical properties is provided below.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (1S,3E)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
| Molecular Formula | C₂₇H₄₄O | |
| Molecular Weight | 384.64 g/mol | |
| Appearance | White to pale yellow solid | |
| Melting Point | 83-86 °C (for Vitamin D3) | |
| LogP | 7.9 | |
| Storage Conditions | -20°C, protect from light and air |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | Practically insoluble |
| Ethanol (96%) | Freely soluble |
| Trimethylpentane | Soluble |
| Fatty oils | Soluble |
Note: Qualitative solubility data is based on information for Vitamin D3, which is expected to be similar for its 5,6-trans isomer due to their shared lipophilic nature.
Table 3: Spectral and Receptor Binding Properties of this compound
| Property | Value |
| UV λmax | 265 nm |
| VDR Dissociation Constant (Kd) | 560 nM |
Experimental Protocols
Accurate characterization and quantification of this compound are crucial for research and development. The following sections detail established methodologies for its analysis and the determination of its biological activity.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust method for the separation and quantification of Vitamin D isomers.
Objective: To separate and quantify this compound from other isomers and related compounds.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (or methanol and water) gradient
-
This compound reference standard
-
Sample dissolved in a suitable organic solvent (e.g., ethanol or mobile phase)
Methodology:
-
Preparation of Mobile Phase: Prepare the mobile phase constituents and degas them thoroughly before use. A common mobile phase is a gradient of acetonitrile in water.
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase or a compatible solvent. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. If the sample is in a complex matrix (e.g., biological fluid), a prior extraction step (e.g., liquid-liquid extraction or solid-phase extraction) is necessary.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile in water is often effective. For example, starting with 70% acetonitrile and increasing to 100% over 20 minutes.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standards and samples onto the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
5,6-trans-Vitamin D3: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-trans-Vitamin D3 is a photoisomer of vitamin D3 that has garnered significant interest for its potent biological activities, distinct from the canonical actions of the hormonally active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). This technical guide provides an in-depth exploration of the mechanism of action of this compound and its analogs, focusing on their interaction with the Vitamin D Receptor (VDR), downstream signaling pathways, and cellular effects. Particular emphasis is placed on its antiproliferative properties and reduced calcemic effects, highlighting its therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways.
Introduction
Vitamin D3 and its metabolites are crucial regulators of calcium homeostasis and bone metabolism.[1] The active form, 1,25(OH)2D3, exerts its effects primarily through the nuclear Vitamin D Receptor (VDR), a ligand-activated transcription factor that modulates the expression of numerous target genes.[2][3] However, the therapeutic application of 1,25(OH)2D3 is often limited by its potent calcemic effects.[4] This has driven the development of synthetic vitamin D analogs with an improved therapeutic window, exhibiting potent antiproliferative and cell-differentiating activities with minimal impact on calcium levels.[4] this compound and its derivatives represent a promising class of such analogs.[5][6] This guide elucidates the molecular mechanisms that underpin the unique biological profile of this compound.
Interaction with the Vitamin D Receptor (VDR)
The biological actions of this compound are initiated by its binding to the VDR.[7][8] While it is a biologically active form of cholecalciferol, its affinity for the VDR is lower than that of 1,25(OH)2D3.
Table 1: VDR Binding Affinities of Vitamin D3 Analogs
| Compound | Dissociation Constant (Kd) for VDR | Reference(s) |
| This compound | 560 nM | [7][8] |
| 25-hydroxy-5,6-trans-vitamin D3 | 58 nM | [8] |
| 25-hydroxytachysterol3 | 22 nM | [8] |
Note: Lower Kd values indicate higher binding affinity.
Despite its lower affinity, this compound can still effectively activate VDR-mediated signaling pathways, suggesting that factors other than simple binding affinity contribute to its biological potency. It is hypothesized that some photoproducts may be metabolized to their 25-hydroxylated and 1α,25-dihydroxylated forms to exert their full effects through the VDR, or alternatively, may act through other receptors or mechanisms.[8]
Genomic Signaling Pathway
Upon ligand binding, the VDR undergoes a conformational change, leading to the recruitment of co-regulators and the initiation of a cascade of molecular events that ultimately alter gene expression.
VDR Heterodimerization and DNA Binding
Ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).[9] This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[9][10] The ligand for VDR, such as 1,25(OH)2D3, plays a crucial role in stabilizing the VDR-RXR heterodimer on the DNA.[5]
Recruitment of Co-regulators
The conformation of the ligand-bound VDR-RXR complex determines the recruitment of co-activator or co-repressor proteins. Co-activators, such as the SRC/p160 family and the DRIP/TRAP complex, are essential for initiating gene transcription.[7][9][11] Conversely, co-repressors like NCoR and SMRT can inhibit transcription.[1] Interestingly, for the VDR/RXR heterodimer, the recruitment of corepressors NCoR and SMRT is dependent on the presence of a VDR agonist.[1]
Antiproliferative Mechanism of Action
A key feature of this compound analogs is their potent antiproliferative activity, which has been demonstrated in various cancer cell lines, including breast (MCF-7), prostate (LNCaP), and myeloid leukemia (HL-60).[5] The analog 1,25(OH)2-16-ene-5,6-trans-D3 has been shown to be 10-100 times more potent at inhibiting clonal growth than 1,25(OH)2D3.[5]
Cell Cycle Arrest
Studies on the analog 1,25(OH)2-16-ene-5,6-trans-D3 have revealed that its antiproliferative effects are mediated, at least in part, by inducing cell cycle arrest at the G0/G1 phase.[5] This is accompanied by a decrease in the proportion of cells in the S phase.[5]
Regulation of Cell Cycle Proteins
The G0/G1 arrest is orchestrated by the upregulation of cyclin-dependent kinase (CDK) inhibitors. Specifically, 1,25(OH)2-16-ene-5,6-trans-D3 has been shown to induce the expression of p21waf1 and p27kip1.[5] These proteins inhibit the activity of CDK complexes that are necessary for the G1 to S phase transition, thereby halting cell cycle progression.
Inhibition of Telomerase Activity
Furthermore, 1,25(OH)2-16-ene-5,6-trans-D3 has been observed to almost completely inhibit telomerase activity.[5] Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. Its inhibition can lead to telomere shortening and ultimately trigger cellular senescence or apoptosis, thus contributing to the antiproliferative effect.
Table 2: Antiproliferative Activity of a this compound Analog
| Cell Line | Analog | IC50 for Clonal Growth Inhibition | Reference |
| MCF-7 (Breast Cancer) | 1,25(OH)2-16-ene-5,6-trans-D3 | 10-100 fold more potent than 1,25(OH)2D3 | [5] |
| LNCaP (Prostate Cancer) | 1,25(OH)2-16-ene-5,6-trans-D3 | 10-100 fold more potent than 1,25(OH)2D3 | [5] |
| HL-60 (Myeloid Leukemia) | 1,25(OH)2-16-ene-5,6-trans-D3 | 10-100 fold more potent than 1,25(OH)2D3 | [5] |
Reduced Calcemic Activity
A significant advantage of this compound analogs is their reduced calcemic activity compared to 1,25(OH)2D3. The analog 1,25(OH)2-16-ene-5,6-trans-D3 was found to be at least 40-fold less calcemic in mice.[5] This lower calcemic potential is a critical attribute for the development of these compounds as therapeutic agents for hyperproliferative disorders, such as cancer, where high doses may be required.
Experimental Protocols
Competitive Radioligand Binding Assay for VDR Affinity
This assay determines the binding affinity of a test compound to the VDR by measuring its ability to displace a radiolabeled VDR ligand.
Materials:
-
Purified recombinant VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [3H]-1,25(OH)2D3.
-
Test compound: this compound.
-
Unlabeled 1,25(OH)2D3 (for determining non-specific binding).
-
Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors and stabilizing agents).
-
Separation matrix (e.g., hydroxylapatite slurry or glass fiber filters).
-
Scintillation fluid and counter.
Procedure:
-
Incubate a constant amount of VDR and [3H]-1,25(OH)2D3 with increasing concentrations of unlabeled this compound.
-
Include controls for total binding (no competitor) and non-specific binding (excess unlabeled 1,25(OH)2D3).
-
After incubation to reach equilibrium, separate the bound from free radioligand using the chosen separation matrix.
-
Quantify the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
The dissociation constant (Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with the test compound.
Materials:
-
MCF-7 cells.
-
This compound analog.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Ethanol (for cell fixation).
-
Propidium iodide (PI) staining solution (containing RNase).
-
Flow cytometer.
Procedure:
-
Seed MCF-7 cells in culture plates and allow them to adhere.
-
Treat the cells with the this compound analog at various concentrations and for different time points. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark.
-
Analyze the stained cells using a flow cytometer to measure the DNA content.
-
The resulting DNA histograms are analyzed to determine the percentage of cells in G0/G1, S, and G2/M phases.
Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to measure telomerase activity.
Materials:
-
Cell lysate from treated and control cells.
-
TRAP reaction buffer.
-
TS primer (telomerase substrate).
-
ACX reverse primer.
-
Taq DNA polymerase.
-
dNTPs.
-
Internal standard (for quantitative analysis).
-
Polyacrylamide gel electrophoresis (PAGE) system or real-time PCR instrument.
Procedure:
-
Prepare cell extracts from cells treated with the this compound analog and control cells.
-
In the first step, telomerase in the extract adds telomeric repeats to the 3' end of the TS primer.
-
In the second step, the extended products are amplified by PCR using the TS and ACX primers.
-
The PCR products are then resolved by PAGE and visualized (e.g., with SYBR Green or silver staining), or quantified using real-time PCR.
-
A characteristic ladder of bands with 6-base pair increments indicates telomerase activity. The intensity of the ladder reflects the level of activity.
Conclusion
This compound and its analogs represent a class of compounds with a distinct and therapeutically favorable mechanism of action. Their ability to bind and activate the VDR, leading to potent antiproliferative effects through cell cycle arrest and telomerase inhibition, coupled with a significantly lower calcemic profile, makes them promising candidates for the development of novel therapies for cancer and other hyperproliferative disorders. Further research, including detailed transcriptomic analyses and structural studies of the VDR in complex with these analogs, will provide a more complete understanding of their molecular interactions and pave the way for the design of even more effective and selective VDR modulators.
References
- 1. Vitamin D-Dependent Recruitment of Corepressors to Vitamin D/Retinoid X Receptor Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ligand modulates the conversion of DNA-bound vitamin D3 receptor (VDR) homodimers into VDR-retinoid X receptor heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential recruitment of coactivators to the vitamin D receptor transcriptional complex by 1alpha,25-dihydroxyvitamin D3 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corepressors (NCoR and SMRT) as well as Coactivators are Recruited to Positively Regulated 1α,25-Dihydroxyvitamin D3-Responsive Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nutritional epigenetics - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
- 10. ffhdj.com [ffhdj.com]
- 11. Crystal structures of the vitamin D receptor complexed to superagonist 20-epi ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of 5,6-trans-Cholecalciferol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-trans-Cholecalciferol, a photoisomer of cholecalciferol (vitamin D3), is emerging as a molecule of significant biological interest. Formed in the skin upon exposure to ultraviolet radiation, this compound exhibits distinct metabolic and physiological properties compared to its cis-isomer. This technical guide provides an in-depth analysis of the biological significance of 5,6-trans-cholecalciferol, with a focus on its interaction with the vitamin D receptor, its role in calcium homeostasis, and its antiproliferative effects. Detailed experimental protocols and comparative quantitative data are presented to offer a comprehensive resource for researchers in the fields of endocrinology, drug discovery, and molecular biology.
Introduction
Vitamin D3, or cholecalciferol, is a prohormone essential for calcium and phosphate homeostasis, primarily acting through its hormonally active form, calcitriol (1α,25-dihydroxycholecalciferol). The synthesis of vitamin D3 in the skin is a non-enzymatic process initiated by the absorption of UVB radiation by 7-dehydrocholesterol, leading to the formation of pre-vitamin D3, which then thermally isomerizes to cholecalciferol. However, continued exposure to sunlight can lead to the formation of various photoisomers, including 5,6-trans-cholecalciferol.[1] While initially considered inactive byproducts, research has revealed that these photoisomers, particularly 5,6-trans-cholecalciferol, possess biological activities that warrant further investigation. This guide aims to consolidate the current understanding of the biological importance of 5,6-trans-cholecalciferol.
Physicochemical Properties and Formation
5,6-trans-Cholecalciferol is a stereoisomer of cholecalciferol, differing in the geometry around the 5,6-double bond. This structural alteration influences its three-dimensional shape and, consequently, its biological activity. It is a seco-steroid and is considered a human metabolite.[1][2]
Quantitative Analysis of Biological Activity
The biological potency of 5,6-trans-cholecalciferol is a critical aspect of its significance. The following tables summarize the available quantitative data, comparing its activity with that of cholecalciferol and the active hormone, calcitriol.
Table 1: Comparative Vitamin D Receptor (VDR) Binding Affinity
| Compound | Dissociation Constant (Kd) | Relative Binding Affinity |
| Calcitriol (1α,25(OH)₂D₃) | ~0.1 nM | High |
| Cholecalciferol (Vitamin D₃) | > 20 µM | Very Low |
| 5,6-trans-Cholecalciferol | 560 nM [3] | Low to Moderate |
Note: The binding affinity of cholecalciferol to the VDR is very low as it is a prohormone requiring hydroxylation to become active. Calcitriol has a high affinity for the VDR, approximately 1000 times greater than that of calcifediol (25-hydroxycholecalciferol).[4]
Table 2: Comparative In Vivo Potency on Calcium Metabolism
| Compound | Assay | Species | Potency | Reference |
| 5,6-trans-Cholecalciferol | Intestinal Calcium Transport | Rat | Active | [5] |
| Bone Mineralization (Tibia Ash Weight) | Chick | Active | [5] | |
| Cholecalciferol | Bone Mineralization (Tibia Ash) | Chick | Effective at ~2000 IU/kg | [6] |
| Calcitriol | Calcium Metabolism & Bone Turnover | Human | Effective at 0.25 µ g/day | [7][8] |
Table 3: Comparative Antiproliferative Activity
| Compound | Cell Line | Effective Concentration for Significant Inhibition | Reference |
| 5,6-trans-Cholecalciferol | Human Keratinocytes | 10⁻⁶ M | [3] |
| Calcitriol | Various Cancer Cell Lines | Varies (Potent inhibitor) | [6] |
Metabolism and Pharmacokinetics
Studies have indicated that 5,6-trans-cholecalciferol and its metabolites are handled differently by the body compared to the native vitamin D3 compounds. Metabolism of these steroids is rapid when compared with cholecalciferol.[9] The 25-hydroxylated form of 5,6-trans-cholecalciferol has demonstrated a considerably shorter half-life in human serum after both oral and intravenous administration when compared to the natural 25-hydroxycholecalciferol.[2]
Signaling Pathways
The biological effects of 5,6-trans-cholecalciferol, like other vitamin D compounds, are primarily mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[10] Upon binding to the VDR, the receptor-ligand complex forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[10] This genomic pathway ultimately leads to the synthesis of proteins that regulate various physiological processes, including calcium transport and cell proliferation.
Vitamin D Receptor (VDR) Signaling Pathway.
Experimental Protocols
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.
Workflow:
VDR Competitive Binding Assay Workflow.
Methodology:
-
Preparation: Serial dilutions of 5,6-trans-cholecalciferol are prepared. A constant concentration of a radiolabeled high-affinity VDR ligand, typically [³H]calcitriol, is used. The VDR source can be recombinant protein or nuclear extracts from VDR-expressing cells.
-
Incubation: The VDR preparation is incubated with the radiolabeled ligand in the presence of varying concentrations of the unlabeled test compound (5,6-trans-cholecalciferol). A control with excess unlabeled calcitriol is included to determine non-specific binding.
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved using methods like hydroxylapatite precipitation or filtration through glass fiber filters.
-
Detection and Analysis: The amount of radioactivity in the bound fraction is quantified using a liquid scintillation counter. The data are then used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.
In Situ Intestinal Loop Assay for Calcium Transport
This technique allows for the direct measurement of calcium absorption across a specific segment of the intestine in a living animal.
Workflow:
In Situ Intestinal Loop Assay Workflow.
Methodology:
-
Animal Preparation: A rat is anesthetized, and the abdominal cavity is opened to expose the small intestine.
-
Loop Isolation: A specific segment of the intestine (e.g., duodenum) is isolated, ensuring its blood supply remains intact.
-
Cannulation: Cannulas are inserted at the proximal and distal ends of the isolated segment to create a closed loop.
-
Perfusion: A perfusion solution containing a known concentration of calcium and a radioactive tracer (e.g., ⁴⁵Ca), along with the test compound (5,6-trans-cholecalciferol) or vehicle control, is circulated through the loop at a constant rate.
-
Sample Collection: The perfusate exiting the loop is collected at specific time intervals.
-
Analysis: The concentration of ⁴⁵Ca in the collected samples is measured using a scintillation counter.
-
Calculation: The difference in ⁴⁵Ca concentration between the initial and final perfusates allows for the calculation of the rate of calcium absorption across the intestinal segment.[11][12]
Chick Tibia Ash Assay for Bone Mineralization
This bioassay is a classic method to determine the vitamin D activity of a compound by measuring its effect on bone mineralization in vitamin D-deficient chicks.
Workflow:
Chick Tibia Ash Assay Workflow.
Methodology:
-
Animal Model: Day-old chicks are raised on a rachitogenic diet (deficient in vitamin D but adequate in calcium and phosphorus).
-
Supplementation: Different groups of chicks receive the rachitogenic diet supplemented with graded levels of the test compound (5,6-trans-cholecalciferol) or a standard vitamin D source.
-
Sample Collection: After a defined period (typically 3 weeks), the chicks are euthanized, and the tibias are dissected.
-
Preparation: The tibias are cleaned of all adhering tissue, dried, and then extracted with a solvent (e.g., ethanol and ethyl ether) to remove fat.
-
Ashing: The dry, fat-free bones are weighed and then ashed in a muffle furnace at a high temperature (e.g., 600°C) until a white, carbon-free ash remains.
-
Analysis: The ash is weighed, and the percentage of ash relative to the dry, fat-free bone weight is calculated. A higher percentage of tibia ash indicates greater bone mineralization and thus higher vitamin D activity of the test compound.[13][14]
[³H]-Thymidine Incorporation Assay for Cell Proliferation
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Methodology:
-
Cell Culture: Human keratinocytes are cultured in appropriate media.
-
Treatment: The cells are treated with various concentrations of 5,6-trans-cholecalciferol or a vehicle control.
-
Radiolabeling: [³H]-thymidine is added to the cell cultures for a specific period, during which it is incorporated into the DNA of proliferating cells.
-
Harvesting: The cells are harvested, and the DNA is precipitated and collected onto filters.
-
Measurement: The amount of incorporated [³H]-thymidine is quantified using a scintillation counter. A decrease in [³H]-thymidine incorporation indicates an inhibition of cell proliferation.[15][16][17]
Applications and Future Directions
The biological activity of 5,6-trans-cholecalciferol, although less potent than calcitriol, presents intriguing possibilities for therapeutic development. Its distinct metabolic profile, characterized by a shorter half-life, may offer a better safety profile with a reduced risk of hypercalcemia, a common side effect of potent vitamin D analogs. The antiproliferative effects of 5,6-trans-cholecalciferol on keratinocytes suggest its potential application in dermatological conditions characterized by hyperproliferation, such as psoriasis.
Further research is warranted to fully elucidate the physiological roles of 5,6-trans-cholecalciferol. This includes a more detailed investigation of its downstream target genes, its potential non-genomic actions, and its effects on other cell types, including immune cells and various cancer cell lines. The development of synthetic analogs of 5,6-trans-cholecalciferol with enhanced potency and selectivity could open new avenues for the treatment of a range of diseases.
Conclusion
5,6-trans-Cholecalciferol is a biologically active photoisomer of vitamin D3 with distinct properties. While its affinity for the VDR is lower than that of calcitriol, it demonstrates measurable effects on calcium metabolism and cell proliferation. Its rapid metabolism suggests a potentially favorable pharmacokinetic profile for therapeutic applications. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the biological significance and therapeutic potential of this intriguing molecule. The continued investigation of 5,6-trans-cholecalciferol and its analogs holds promise for the development of novel therapies for a variety of pathological conditions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacokinetics of 5,6-trans-25-hydroxycholecalciferol, a synthetic analogue of vitamin D3, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D - Wikipedia [en.wikipedia.org]
- 4. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the effects of cholecalciferol and calcitriol on calcium metabolism and bone turnover in Chinese postmenopausal women with vitamin D insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of cholecalciferol and calcitriol on calcium metabolism and bone turnover in Chinese postmenopausal women with vitamin D insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of dihydrotachysterol and 5,6-trans-cholecalciferol in the chick and the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 11. Development of a technique for in situ studies of calcium absorption in the intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An analysis of intestinal calcium transport across the rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of Vitamin D3 and Its Metabolites in Broiler Chicken Feed on Performance, Bone Parameters and Meat Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cals.msstate.edu [cals.msstate.edu]
- 15. Thymidine Incorporation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Proliferation assay - 3H thymidine incorporation [sanquin.org]
5,6-trans-Vitamin D3: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of a Key Human Metabolite of Vitamin D3
Abstract
5,6-trans-Vitamin D3 is a significant human metabolite and photoisomer of Vitamin D3, formed in the skin upon exposure to ultraviolet (UV) radiation. While not as potent as the hormonally active form, 1,25-dihydroxyvitamin D3, this compound exhibits distinct biological activities, including regulation of cell growth and differentiation, and interaction with the Vitamin D Receptor (VDR). This technical guide provides a comprehensive overview of this compound, consolidating current knowledge on its formation, biochemical properties, and physiological roles. It includes detailed experimental protocols for its study, quantitative data on its biological activities, and a review of its potential therapeutic applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating the nuanced roles of Vitamin D metabolites in human health and disease.
Introduction
Vitamin D3 (cholecalciferol) is a crucial prohormone primarily synthesized in the skin through the action of solar UV radiation on 7-dehydrocholesterol. Following its synthesis, Vitamin D3 undergoes a series of metabolic conversions to its biologically active forms. One of the initial products of UV exposure is the isomerization of Vitamin D3 to various photoproducts, including this compound.[1] This isomer, while historically considered an inactive byproduct, is now recognized as a human metabolite with its own set of biological functions.
This compound plays a role in cellular processes such as proliferation and differentiation, primarily through its interaction with the Vitamin D Receptor (VDR).[2] Although its binding affinity for the VDR is lower than that of 1,25-dihydroxyvitamin D3, its presence in the skin and potential systemic circulation suggest a physiological relevance that warrants further investigation. This guide aims to provide a detailed technical overview of this compound to facilitate further research and exploration of its therapeutic potential.
Biochemical Profile
| Property | Value | Reference |
| Chemical Name | (3β,5E,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-ol | |
| Synonyms | 5,6-trans-Cholecalciferol, this compound | [3][4] |
| Molecular Formula | C27H44O | |
| Molecular Weight | 384.64 g/mol | |
| CAS Number | 22350-41-0 | |
| Appearance | White to pale yellow solid | |
| Storage | -20°C, protected from light |
Formation and Metabolism
This compound is a photoisomer of Vitamin D3, formed in the skin upon exposure to UVB radiation.[1] The formation process is a protective mechanism to prevent the excessive production of Vitamin D3 during prolonged sun exposure.
The metabolic fate of this compound in humans is not as extensively characterized as that of 5,6-cis-Vitamin D3. However, studies on its synthetic analogue, 5,6-trans-25-hydroxycholecalciferol, indicate that it has a shorter half-life in the blood compared to the natural 25-hydroxycholecalciferol.[5] Further research is needed to fully elucidate the metabolic pathways of this compound and its hydroxylated derivatives.
Formation Pathway of this compound:
Photochemical formation of this compound in the skin.
Biological Activity and Quantitative Data
Interaction with the Vitamin D Receptor (VDR)
This compound exerts its biological effects in part by binding to the VDR, a nuclear receptor that regulates the expression of numerous genes.[6][7] The binding affinity of this compound to the VDR is significantly lower than that of 1,25-dihydroxyvitamin D3.
| Ligand | Dissociation Constant (Kd) for VDR (nM) | Reference |
| This compound | 560 | [2] |
| 25-hydroxy-5,6-trans-vitamin D3 | 58 | [6] |
| 1,25-dihydroxyvitamin D3 (Calcitriol) | ~0.1-1 | [6] |
Antiproliferative Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of human keratinocytes, suggesting a role in skin homeostasis.[2]
| Cell Line | Compound | IC50 (M) | Reference |
| Human Keratinocytes | This compound | Significant inhibition at 10-6 M | [2] |
| Human Keratinocytes | 25-hydroxy-5,6-trans-vitamin D3 | Significant inhibition at 10-6 M | [6] |
Signaling Pathways
Upon binding to the VDR, this compound can initiate a signaling cascade that leads to changes in gene expression. The VDR, when activated by a ligand, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[8] While the specific downstream targets of this compound are not fully elucidated, the general VDR signaling pathway provides a framework for its mechanism of action.
Generalized VDR Signaling Pathway:
VDR-mediated signaling initiated by this compound.
Experimental Protocols
Synthesis and Purification of this compound
A detailed protocol for the chemical synthesis of this compound is beyond the scope of this guide, however, it is generally achieved through photochemical isomerization of 5,6-cis-vitamin D3. Purification is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]
Workflow for Synthesis and Purification:
General workflow for the synthesis and purification of this compound.
Competitive Radioligand Binding Assay for VDR Affinity
This assay determines the binding affinity of this compound to the VDR by measuring its ability to displace a radiolabeled VDR ligand.[11][12]
Materials:
-
Purified recombinant VDR
-
[3H]-1,25(OH)2D3 (radioligand)
-
This compound (competitor)
-
Unlabeled 1,25(OH)2D3 (for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 2 mM DTT, 0.1% Triton X-100)
-
Hydroxylapatite slurry or charcoal-dextran suspension
-
Scintillation cocktail and counter
Procedure:
-
Incubate a fixed concentration of VDR and [3H]-1,25(OH)2D3 with varying concentrations of this compound.
-
Include controls for total binding (no competitor) and non-specific binding (excess unlabeled 1,25(OH)2D3).
-
After incubation (e.g., 4 hours at 4°C), separate bound from free radioligand using hydroxylapatite or charcoal-dextran.
-
Quantify the bound radioactivity by liquid scintillation counting.
-
Calculate the IC50 value (concentration of competitor that inhibits 50% of specific binding) and subsequently the Kd.
Sulforhodamine B (SRB) Cell Proliferation Assay
The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[13][14][15]
Materials:
-
96-well plates
-
Cell line of interest (e.g., human keratinocytes)
-
This compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash away unbound dye with 1% acetic acid and air dry.
-
Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the absorbance at ~510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated controls.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of Vitamin D metabolites in biological samples.[16][17]
General Procedure:
-
Sample Preparation: Extract Vitamin D metabolites from the sample matrix (e.g., serum, skin homogenate) using liquid-liquid extraction or solid-phase extraction.
-
Derivatization (optional but recommended): Derivatize the extracts with a reagent such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to improve ionization efficiency.
-
Chromatographic Separation: Separate the different Vitamin D isomers using a suitable HPLC or UPLC column (e.g., C18).
-
Mass Spectrometric Detection: Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Therapeutic Potential and Future Directions
The biological activities of this compound, particularly its antiproliferative effects, suggest potential therapeutic applications. Its formation in the skin also raises questions about its role in cutaneous health and disease. Further research is warranted in the following areas:
-
Dermatology: Investigating the role of this compound in skin conditions characterized by hyperproliferation, such as psoriasis.
-
Oncology: Exploring the antiproliferative effects of this compound and its analogs on various cancer cell lines.
-
Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion of this compound in humans to better understand its systemic effects.
-
Gene Regulation: Identifying the specific target genes and downstream signaling pathways modulated by this compound to elucidate its precise mechanisms of action.
Conclusion
This compound is a physiologically relevant human metabolite of Vitamin D3 with distinct biological activities. While less potent than 1,25-dihydroxyvitamin D3, its presence in the skin and ability to interact with the VDR and modulate cell growth underscore its importance. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the current knowledge and providing detailed methodologies for the further investigation of this intriguing molecule. A deeper understanding of this compound holds the promise of new therapeutic strategies for a range of human diseases.
References
- 1. mybiosource.com [mybiosource.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison of 6-s-cis- and 6-s-trans-locked analogs of 1alpha,25-dihydroxyvitamin D3 indicates that the 6-s-cis conformation is preferred for rapid nongenomic biological responses and that neither 6-s-cis- nor 6-s-trans-locked analogs are preferred for genomic biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of 5,6-trans-25-hydroxycholecalciferol, a synthetic analogue of vitamin D3, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - The vitamin D receptor: contemporary genomic approaches reveal new basic and translational insights [jci.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. mdpi.com [mdpi.com]
- 9. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 10. Reverse phase high-performance liquid chromatography (RP-HPLC) system for analysis of vitamin D3 soft capsules with soybean oil matrix [jms.fudan.edu.cn]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. Effect of vitamin D supplementation and ultraviolet B exposure on serum 25-hydroxyvitamin D concentrations in healthy volunteers: a randomized, crossover clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 14. Evaluation of vitamin D plasma levels after mild exposure to the sun with photoprotection* | Anais Brasileiros de Dermatologia [anaisdedermatologia.org.br]
- 15. Pharmacokinetics of a single oral dose of vitamin D3 (70,000 IU) in pregnant and non-pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Efficient Chemical Syntheses of Vitamin D Degradation Products | Anticancer Research [ar.iiarjournals.org]
- 17. twu-ir.tdl.org [twu-ir.tdl.org]
The Role of 5,6-trans-Vitamin D3 in Calcium Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of 5,6-trans-Vitamin D3, a key photoisomer of Vitamin D3, in the intricate regulation of calcium homeostasis. While the hormonally active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), is the principal regulator, this compound and its metabolites exhibit distinct biological activities that are of significant interest in physiology and pharmacology. This document summarizes the current understanding of the mechanism of action of this compound, presents quantitative data on its biological efficacy in key processes such as intestinal calcium absorption and bone mineralization, and provides detailed experimental protocols for the assays cited. Furthermore, this guide illustrates the relevant signaling pathways and experimental workflows using detailed diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Vitamin D3, upon exposure to ultraviolet B (UVB) radiation in the skin, undergoes a series of transformations. While the primary pathway leads to the formation of previtamin D3, which then thermally isomerizes to vitamin D3, prolonged sun exposure results in the formation of various photoproducts, including this compound.[1][2] This isomer, along with its hydroxylated metabolites, has been shown to possess biological activity, particularly in the regulation of calcium and phosphate metabolism.[3][4] Understanding the specific role and potency of this compound is crucial for comprehending the full spectrum of vitamin D's physiological effects and for the development of novel therapeutic analogs with potentially different efficacy and safety profiles.
Mechanism of Action: Interaction with the Vitamin D Receptor (VDR)
The biological effects of vitamin D compounds are primarily mediated through their interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of genes involved in calcium homeostasis.[5][6] The affinity of a given vitamin D analog for the VDR is a key determinant of its biological potency.
This compound exhibits a lower binding affinity for the VDR compared to the native Vitamin D3 and its hormonally active form, 1,25(OH)2D3. However, its 25-hydroxylated metabolite, 25-hydroxy-5,6-trans-vitamin D3, shows a significantly higher affinity. The dissociation constants (Kd) for these compounds with the VDR are summarized in the table below.
| Compound | Dissociation Constant (Kd) for VDR |
| This compound | 560 nM[3] |
| 25-hydroxy-5,6-trans-vitamin D3 | 58 nM[3] |
| 25-hydroxytachysterol3 | 22 nM[3] |
| 1,25-dihydroxyvitamin D3 (Calcitriol) | ~0.1-1 nM (EC50 for transcriptional activation) |
Biological Activity in Calcium Homeostasis
This compound influences calcium homeostasis through its effects on intestinal calcium absorption and bone metabolism.
Intestinal Calcium Absorption
Studies in anephric rats (lacking kidneys and therefore unable to produce 1,25(OH)2D3) have demonstrated that this compound and its 25-hydroxylated form can stimulate intestinal calcium transport.[4][7] This suggests that these compounds can act directly on the intestine without the need for 1α-hydroxylation in the kidney, a mandatory activation step for Vitamin D3.
In a study involving patients with chronic renal failure, administration of high doses of this compound (5 mg/day for 8 days) markedly increased intestinal calcium absorption, whereas native vitamin D3 at the same dose had no significant effect.[8][9] Lower doses (0.5 to 1.0 mg/day) of this compound did not show a significant effect.[8][9]
The mechanism of vitamin D-mediated intestinal calcium absorption involves the upregulation of key transport proteins, including the transient receptor potential vanilloid member 6 (TRPV6) calcium channel and the calcium-binding protein calbindin-D9k.[10][11][12] It is hypothesized that this compound, by binding to the VDR in intestinal cells, can also influence the expression of these genes.
Bone Metabolism
The effect of this compound on bone is complex, involving both bone mineralization and calcium mobilization.
In vitamin D-deficient chicks, this compound has been shown to promote bone mineralization, as measured by the increase in tibia ash weight.[3] However, its potency is significantly lower than that of 1,25(OH)2D3. The relative potencies of various vitamin D metabolites and analogs in stimulating bone mineralization are presented in the table below.
| Compound | Relative Potency (Bone Mineralization) |
| 1α,25-(OH)2-CC (Calcitriol) | 1 |
| 1α-OH-CC | 1 |
| Cholecalciferol (CC) | > 25-OH-CC |
| 25-OH-CC | > 24R,25-(OH)2-CC |
| 24R,25-(OH)2-CC | = 1α,24R,25-(OH)3-CC |
| 1α,24R,25-(OH)3-CC | > 5,6-trans-25-OH-CC |
| 5,6-trans-25-OH-CC | > 1α,24S,25-(OH)3-CC |
| 1α,24S,25-(OH)3-CC | > 5,6-trans-CC |
| 5,6-trans-CC (this compound) | > 24S,25-(OH)2-CC |
| 24S,25-(OH)2-CC | Lowest Potency |
| Based on the calculated ash weight doubling dose in chicks.[3] |
In contrast to its effects on intestinal calcium absorption, 5,6-trans-25-hydroxycholecalciferol has been shown to have little to no activity in stimulating the mobilization of calcium from bone in anephric rats.[4] This differential activity on intestine versus bone is a significant characteristic of this analog. The canonical mechanism of vitamin D-induced bone resorption involves the upregulation of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) in osteoblasts, which in turn stimulates osteoclast differentiation and activity.[13] The reduced ability of this compound and its metabolite to induce bone resorption suggests a different interaction with the VDR in osteoblasts or the involvement of alternative signaling pathways.
Signaling Pathways
The primary signaling pathway for vitamin D compounds involves binding to the nuclear VDR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, thereby modulating their transcription.
Caption: Canonical Vitamin D signaling pathway in an intestinal epithelial cell.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.
Vitamin D Receptor (VDR) Competitive Binding Assay
Objective: To determine the binding affinity of this compound and its analogs to the VDR.
Principle: This assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled form of a known high-affinity ligand (e.g., [3H]1,25(OH)2D3) for binding to the VDR.
Materials:
-
Purified VDR preparation (recombinant or from tissue extracts)
-
Radiolabeled ligand: [3H]1,25(OH)2D3
-
Unlabeled competitor ligands: 1,25(OH)2D3, this compound, and other analogs of interest
-
Assay buffer (e.g., Tris-HCl buffer containing dithiothreitol, EDTA, and KCl)
-
Hydroxylapatite slurry or charcoal-dextran suspension for separation of bound and free ligand
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled competitor ligands.
-
In reaction tubes, combine the VDR preparation, a fixed concentration of [3H]1,25(OH)2D3, and varying concentrations of the unlabeled competitor.
-
Include control tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled 1,25(OH)2D3).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the VDR-bound radioligand from the free radioligand using either hydroxylapatite or charcoal-dextran.
-
Quantify the radioactivity in the bound fraction using a liquid scintillation counter.
-
Calculate the percentage of specific binding at each competitor concentration.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve and determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the dissociation constant (Kd) from the IC50 value using the Cheng-Prusoff equation.
Caption: Experimental workflow for the VDR competitive binding assay.
In Vivo Intestinal Calcium Absorption Assay (Anephric Rat Model)
Objective: To assess the in vivo efficacy of this compound in stimulating intestinal calcium absorption in the absence of endogenous 1,25(OH)2D3 production.
Principle: The ability of a test compound to increase the transport of radiolabeled calcium from the intestinal lumen to the blood is measured in rats that have undergone bilateral nephrectomy.
Materials:
-
Male rats (e.g., Sprague-Dawley)
-
Test compounds: this compound, 1,25(OH)2D3 (positive control), vehicle (control)
-
Anesthetic
-
45CaCl2 solution
-
Surgical instruments for nephrectomy and intestinal loop preparation
Procedure:
-
Perform bilateral nephrectomy on the rats under anesthesia.
-
After a recovery period, administer the test compounds or vehicle to the rats (e.g., via intraperitoneal injection).
-
After a set period to allow for the compound to act, anesthetize the rats again and expose the duodenum.
-
Create a ligated loop of the duodenum.
-
Inject a solution containing 45CaCl2 into the duodenal loop.
-
After a specific time interval, collect a blood sample from the rats.
-
Measure the radioactivity in the serum to determine the amount of 45Ca absorbed.
-
Compare the levels of absorbed 45Ca between the different treatment groups.
Caption: Experimental workflow for the in vivo intestinal calcium absorption assay.
In Vivo Bone Mineralization Assay (Chick Model)
Objective: To evaluate the potency of this compound in promoting bone mineralization in a vitamin D-deficient state.
Principle: The increase in the ash weight of a specific bone (e.g., tibia) is measured in vitamin D-deficient chicks following administration of the test compound.
Materials:
-
Day-old chicks
-
Vitamin D-deficient diet
-
Test compounds: this compound, 1,25(OH)2D3, and other analogs
-
Vehicle control
-
Analytical balance
-
Muffle furnace
Procedure:
-
Raise day-old chicks on a vitamin D-deficient diet for a specified period to induce vitamin D deficiency.
-
Divide the chicks into groups and administer different doses of the test compounds or vehicle daily for a set duration.
-
At the end of the treatment period, euthanize the chicks and dissect the tibias.
-
Clean the tibias of all soft tissue.
-
Dry the bones to a constant weight.
-
Ash the dried bones in a muffle furnace at a high temperature (e.g., 600°C) until all organic matter is burned off.
-
Weigh the resulting ash.
-
Compare the tibia ash weight between the different treatment groups to determine the relative potency of the compounds in promoting bone mineralization.
Caption: Experimental workflow for the in vivo bone mineralization assay.
Conclusion
This compound, a photoisomer of Vitamin D3, demonstrates notable biological activity in the regulation of calcium homeostasis. While it exhibits a lower affinity for the Vitamin D Receptor compared to 1,25(OH)2D3, it and its 25-hydroxylated metabolite can stimulate intestinal calcium absorption, particularly in anephric models and in patients with chronic renal failure, suggesting a therapeutic potential in conditions where renal 1α-hydroxylation is impaired. Conversely, its activity in promoting bone calcium mobilization is significantly lower than its effect on the intestine, indicating a degree of tissue-specific action. This differential effect, along with its lower calcemic activity compared to 1,25(OH)2D3, makes this compound and its analogs interesting candidates for further investigation and potential development as therapeutic agents for disorders of calcium metabolism. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further explore the nuanced role of this and other vitamin D analogs in calcium homeostasis.
References
- 1. Villin Promoter-Mediated Transgenic Expression of TRPV6 Increases Intestinal Calcium Absorption in Wild-type and VDR Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Relative activities of some metabolites and analogs of cholecalciferol in stimulation of tibia ash weight in chicks otherwise deprived of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,6-Trans-25-hydroxycholecalciferol: vitamin D analog effective on intestine of anephric rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin D - Wikipedia [en.wikipedia.org]
- 6. Vitamin D in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Vitamin D and Intestinal Calcium Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitamin D-Mediated Regulation of Intestinal Calcium Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Formation of 5,6-trans-Vitamin D3 from Previtamin D3
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the chemical transformations leading to Vitamin D3 and its isomers, with a specific focus on the formation of 5,6-trans-Vitamin D3. The canonical pathway involves the thermal isomerization of previtamin D3 to the biologically active 5,6-cis-Vitamin D3, a process governed by a reversible, uncatalyzed[1][2] sigmatropic rearrangement. The this compound isomer is not a direct product of this thermal conversion but is primarily formed through subsequent photochemical isomerization of 5,6-cis-Vitamin D3 upon continued exposure to ultraviolet radiation or via chemical catalysis. This guide details the underlying mechanisms, presents key quantitative data, outlines experimental protocols for synthesis and analysis, and provides visual diagrams to elucidate these complex pathways and workflows.
The Canonical Pathway: Thermal Isomerization of Previtamin D3 to 5,6-cis-Vitamin D3
The conversion of previtamin D3 to the biologically active Vitamin D3 (cholecalciferol) is a critical, non-photochemical step in the endogenous synthesis of Vitamin D. This transformation is a spontaneous, reversible thermal isomerization.
Mechanism of Isomerization
The isomerization of previtamin D3 to Vitamin D3 is a classic example of a sigmatropic rearrangement. Specifically, it is a[1][2] antarafacial sigmatropic hydrogen shift.[3] In this pericyclic reaction, a hydrogen atom migrates from the C-19 methyl group to the C-9 position. The term "antarafacial" signifies that the hydrogen atom moves from one face of the π-system to the opposite face.[4][5]
This reaction is dependent on the conformation of previtamin D3. Previtamin D3 exists in equilibrium between two main conformers: a constrained s-cis,s-cis form (cZc) and a more relaxed s-trans,s-cis form (tZc). Only the energetically less stable s-cis,s-cis conformer can undergo the necessary structural rearrangement to form the cis-ring structure of Vitamin D3.[6] The stabilization of this specific conformer, for instance within the phospholipid bilayers of the skin, can significantly accelerate the rate of conversion to Vitamin D3.[6]
Kinetics and Thermodynamics
The rate and equilibrium of the previtamin D3 to Vitamin D3 conversion are highly dependent on the environment. In biological systems like the skin, the reaction is significantly faster and the equilibrium is shifted more towards Vitamin D3 compared to when observed in organic solvents like hexane.[7][8] This is attributed to the interaction of previtamin D3 with intracellular lipids and proteins, which may stabilize the required s-cis,s-cis conformation.[6][7]
Formation of this compound
Contrary to a direct thermal conversion from previtamin D3, this compound is formed from its 5,6-cis-Vitamin D3 precursor through two primary routes: photochemical isomerization and chemical catalysis.
Photochemical Isomerization
During prolonged exposure to sunlight or artificial UV radiation, the initially formed 5,6-cis-Vitamin D3 can absorb photons and undergo cis/trans isomerization around the 5,6-double bond to yield this compound.[9][10] This is part of a series of photoreactions that limit the accumulation of Vitamin D3 in the skin, preventing potential toxicity from overexposure to the sun.[10] Other photoproducts, such as suprasterols, are also formed from Vitamin D3 under these conditions.[9][11]
Iodine-Catalyzed Isomerization
A common laboratory method for generating this compound involves the use of a catalyst, typically iodine. In the presence of a catalytic amount of iodine and often light, 5,6-cis-Vitamin D3 in solution will isomerize to a mixture that includes this compound and other isomers like tachysterol.[12] This method provides a reliable route for the synthesis of the trans-isomer for research and analytical purposes.
Visualized Pathways and Workflows
The following diagrams illustrate the key chemical transformations and a typical analytical workflow.
Caption: Reaction pathway from Provitamin D3 to this compound.
Caption: Role of Previtamin D3 conformation in Vitamin D3 synthesis.
Caption: General experimental workflow for the analysis of Vitamin D isomers.
Quantitative Data Summary
The following tables summarize key quantitative data related to the isomerization of previtamin D3 and the biological activity of its products.
Table 1: Kinetic and Thermodynamic Parameters for Previtamin D3 ⇌ Vitamin D3 Isomerization
| Parameter | In Human Skin (37°C) | In Hexane (37°C) | Reference |
|---|---|---|---|
| Equilibrium Constant (K) | 11.44 | 6.15 | [7][8] |
| Half-Life (T1/2) | 2.5 hours | 30 hours | [7][8] |
| Activation Energy (Ea, forward) | 71.05 kJ/mol | 84.90 kJ/mol | [7] |
| Activation Energy (Ea, reverse) | 92.63 kJ/mol | 100.5 kJ/mol | [7] |
| Enthalpy Change (ΔH°) | -21.58 kJ/mol | -15.60 kJ/mol |[7][8] |
Table 2: Vitamin D Receptor (VDR) Affinity of Vitamin D3 Isomers
| Compound | Dissociation Constant (Kd) | Reference |
|---|---|---|
| This compound | 560 nM | [13] |
| 25-hydroxy-5,6-trans-vitamin D3 | 58 nM | [13] |
| Tachysterol | > 20 µM | [13] |
| Lumisterol | > 20 µM |[13] |
Key Experimental Protocols
Protocol for Iodine-Catalyzed Isomerization of Vitamin D3
This protocol describes a general method for generating this compound from 5,6-cis-Vitamin D3 in a laboratory setting.
-
Dissolution: Dissolve 5,6-cis-Vitamin D3 in a suitable organic solvent (e.g., hexane or ethanol) to a known concentration.
-
Catalyst Preparation: Prepare a dilute solution of iodine in the same solvent.
-
Reaction Initiation: Add a catalytic amount of the iodine solution to the Vitamin D3 solution. The ratio of iodine to Vitamin D3 is a critical parameter that may require optimization.[12]
-
Incubation: Stir the reaction mixture at room temperature. The reaction can be accelerated by exposure to ambient or controlled light.[12]
-
Monitoring: Monitor the progress of the isomerization by periodically taking aliquots and analyzing them via HPLC-UV.
-
Quenching: Once the desired conversion is achieved, the reaction can be quenched by adding a solution of sodium thiosulfate to consume the excess iodine.
-
Purification: The resulting mixture of isomers can be separated using preparative HPLC to isolate pure this compound.
Protocol for HPLC-UV Analysis of Vitamin D Isomers
This protocol outlines a standard method for the analytical separation and quantification of Vitamin D3 and its isomers.
-
Sample Preparation: Extract the vitamin D isomers from the sample matrix (e.g., reaction mixture, plasma) using liquid-liquid extraction with a solvent like hexane or n-heptane, or use solid-phase extraction (SPE).[14] Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Chromatographic System:
-
HPLC System: A standard HPLC system equipped with a UV detector.[14]
-
Column: A reversed-phase C18 or C30 column is typically used for good separation of the structurally similar isomers.[14][15]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile, methanol, and water is common.[14] A typical composition could be 70% acetonitrile, 25% methanol, and 5% water.
-
Flow Rate: A flow rate of 1.0 - 1.5 mL/min is generally used.[14]
-
-
Detection: Set the UV detector to a wavelength of 265 nm, which is near the absorbance maximum for most Vitamin D isomers.[14]
-
Analysis: Inject the prepared sample. Identify the peaks corresponding to previtamin D3, 5,6-cis-Vitamin D3, this compound, and other isomers based on the retention times of pure standards.
-
Quantification: Calculate the concentration of each isomer by comparing its peak area to a calibration curve generated from standards of known concentrations.
Protocol for NMR-based Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the structure and stereochemistry of the isolated isomers.
-
Sample Preparation: Dissolve a purified sample of the isomer (e.g., this compound) in a deuterated solvent, typically deuterated chloroform (CDCl3).
-
¹H NMR Acquisition: Acquire a one-dimensional proton (¹H) NMR spectrum. Key diagnostic signals for the 5,6-trans isomer include the chemical shifts and coupling constants of the vinylic protons at C-6 and C-7, which differ significantly from the cis-isomer.[16] For 25-hydroxy-5,6-trans-vitamin D2, characteristic doublets appear around δ = 6.54 ppm and δ = 5.87 ppm.[16]
-
¹³C NMR and 2D NMR: Acquire a ¹³C NMR spectrum to identify the number and type of carbon atoms. For unambiguous assignment and confirmation of stereochemistry, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.
References
- 1. The cutaneous photosynthesis of previtamin D3: a unique photoendocrine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antarafacial and suprafacial - Wikipedia [en.wikipedia.org]
- 5. Antarafacial_-_suprafacial [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic and thermodynamic studies of the conversion of previtamin D3 to vitamin D3 in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. wjbphs.com [wjbphs.com]
- 11. From 7-dehydrocholesterol to vitamin D3: Optimization of UV conversion procedures toward the valorization of fish waste matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | Vitamin | TargetMol [targetmol.com]
- 14. oatext.com [oatext.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - PMC [pmc.ncbi.nlm.nih.gov]
The Antiproliferative Potential of 5,6-trans-Vitamin D3 Analogs: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the antiproliferative properties of 5,6-trans-Vitamin D3 analogs, with a particular focus on the potent compound 1,25(OH)2-16-ene-5,6-trans-D3 (Ro 25-4020). This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and cellular biology. Herein, we present a comprehensive overview of the compound's efficacy, mechanism of action, and the experimental methodologies used to elucidate its anticancer activities.
Executive Summary
The vitamin D endocrine system is increasingly recognized for its role in regulating cell proliferation and differentiation, making its analogs attractive candidates for cancer therapy. The synthetic this compound analog, 1,25(OH)2-16-ene-5,6-trans-D3, has demonstrated remarkable antiproliferative activity against a range of cancer cell lines, including those of the breast, prostate, and myeloid leukemia. Notably, this analog exhibits a significantly more potent cytostatic effect than the natural active form of vitamin D3, 1,25-dihydroxyvitamin D3 [1,25(OH)2D3], while displaying reduced calcemic side effects, a common limiting factor in the clinical application of vitamin D compounds.[1][2] This guide will detail the quantitative data supporting these claims, the experimental protocols for assessing these effects, and the signaling pathways implicated in its mechanism of action.
Data Presentation: Antiproliferative Efficacy
The antiproliferative activity of 1,25(OH)2-16-ene-5,6-trans-D3 has been quantified in several cancer cell lines. The following tables summarize the available data on its potency.
Table 1: Comparative Antiproliferative Activity of 1,25(OH)2-16-ene-5,6-trans-D3
| Cell Line | Cancer Type | Fold Greater Potency than 1,25(OH)2D3 | Reference |
| MCF-7 | Breast Cancer | 10-100 | [1] |
| LNCaP | Prostate Cancer | 10-100 | [1] |
| HL-60 | Myeloid Leukemia | 10-100 | [1] |
Table 2: IC50 Values for Vitamin D3 Analogs in Prostate Cancer Cell Lines
| Compound | PC-3 (M) | LNCaP (M) | Reference |
| 1,25(OH)2D3 | 10-8 | 7 x 10-9 | [3] |
| 1,25(OH)2-16ene-D3 (HM) | Potent | Potent | [3] |
Mechanism of Action: Signaling Pathways
The antiproliferative effects of 1,25(OH)2-16-ene-5,6-trans-D3 are primarily mediated through the Vitamin D Receptor (VDR).[4] Upon binding to the VDR, the analog initiates a signaling cascade that leads to cell cycle arrest at the G0/G1 phase and a reduction in telomerase activity.[1][2]
A key mechanism is the transcriptional upregulation of the cyclin-dependent kinase inhibitors (CDKIs) p21WAF1 and p27KIP1.[1][5] These proteins inhibit the activity of cyclin-CDK complexes that are essential for the progression of the cell cycle from the G1 to the S phase.
Caption: Signaling pathway of 1,25(OH)2-16-ene-5,6-trans-D3 leading to cell cycle arrest and telomerase inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the antiproliferative activity of 1,25(OH)2-16-ene-5,6-trans-D3.
Cell Culture
-
Cell Lines:
-
MCF-7 (Human Breast Adenocarcinoma): Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
LNCaP (Human Prostate Adenocarcinoma): Cultured in RPMI-1640 medium containing 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
HL-60 (Human Promyelocytic Leukemia): Grown in suspension in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
-
Culture Conditions: All cell lines were maintained at 37°C in a humidified atmosphere of 5% CO2.
Clonal Growth Inhibition Assay
This assay is used to determine the long-term effect of a compound on the ability of single cells to form colonies.
-
Cell Seeding: Cells are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: After 24 hours of incubation to allow for cell attachment (for adherent cells), the medium is replaced with fresh medium containing various concentrations of 1,25(OH)2-16-ene-5,6-trans-D3 or vehicle control (e.g., ethanol).
-
Incubation: Plates are incubated for 10-14 days, with the medium and treatment being refreshed every 3-4 days.
-
Staining: Colonies are fixed with methanol and stained with a solution of 0.5% crystal violet.
-
Quantification: The number of colonies (typically defined as containing >50 cells) in each well is counted. The percentage of inhibition is calculated relative to the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.[6][7]
-
Cell Treatment: Cells are seeded in culture dishes and treated with 1,25(OH)2-16-ene-5,6-trans-D3 or vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
Harvesting: Adherent cells are harvested by trypsinization, while suspension cells are collected by centrifugation.
-
Fixation: Cells are washed with phosphate-buffered saline (PBS) and fixed in ice-cold 70% ethanol while vortexing gently. Fixed cells can be stored at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting data is analyzed using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for p21 and p27
This technique is used to detect and quantify the levels of specific proteins.
-
Protein Extraction: Cells are treated as for cell cycle analysis. After treatment, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for p21 and p27. A loading control antibody (e.g., β-actin) is also used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager.
Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to measure telomerase activity.[8][9][10]
-
Cell Lysate Preparation: Cells are lysed in a buffer that preserves telomerase activity.
-
Telomerase Extension: The cell lysate is incubated with a synthetic DNA primer (TS primer) that telomerase can extend by adding telomeric repeats (TTAGGG).
-
PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer. An internal control is often included to monitor for PCR inhibition.
-
Detection: The PCR products are separated by polyacrylamide gel electrophoresis (PAGE) and visualized. The presence of a characteristic ladder of bands indicates telomerase activity. The intensity of the ladder is proportional to the amount of telomerase activity in the sample.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for investigating the antiproliferative activity of a novel compound like 1,25(OH)2-16-ene-5,6-trans-D3.
Caption: A generalized experimental workflow for assessing the antiproliferative effects of this compound analogs.
Conclusion
The this compound analog, 1,25(OH)2-16-ene-5,6-trans-D3, represents a promising lead compound for the development of novel anticancer therapies. Its enhanced antiproliferative potency and favorable safety profile, characterized by low calcemic activity, warrant further investigation. The detailed experimental protocols and understanding of its molecular mechanism of action provided in this guide are intended to facilitate further research in this area and accelerate the translation of these findings into clinical applications.
References
- 1. 1,25(OH)2 vitamin D3 induces elevated expression of the cell cycle-regulating genes P21 and P27 in squamous carcinoma cell lines of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telomerase Inhibition in the Treatment of Leukemia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of potent vitamin D3 analogs on clonal proliferation of human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genomic mechanisms involved in the pleiotropic actions of 1,25-dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. mdpi.com [mdpi.com]
- 8. C15-functionalized 16-Ene-1α,25-dihydroxyvitamin D3 is a New Vitamin D Analog with Unique Biological Properties | Anticancer Research [ar.iiarjournals.org]
- 9. Protocol to detect telomerase activity in adult mouse hippocampal neural progenitor cells using the telomeric repeat amplification protocol assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
5,6-trans-Vitamin D3 and its Interaction with the Vitamin D Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3 and its analogues are crucial modulators of a wide array of physiological processes, primarily mediated through their interaction with the Vitamin D Receptor (VDR). The VDR, a ligand-activated transcription factor and a member of the nuclear receptor superfamily, plays a pivotal role in mineral homeostasis, immune function, and cellular growth and differentiation.[1] The binding of a ligand to the VDR initiates a cascade of molecular events, including the heterodimerization with the retinoid-X receptor (RXR), translocation to the nucleus, and subsequent binding to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, ultimately modulating their transcription.[1][2]
5,6-trans-Vitamin D3 is a photoisomer of Vitamin D3, formed upon exposure to ultraviolet irradiation.[3] Understanding the binding affinity and the subsequent cellular response of this and other Vitamin D analogues is of paramount importance in the fields of endocrinology, oncology, and immunology for the development of novel therapeutics with selective biological activities. This guide provides an in-depth overview of the binding affinity of this compound for the VDR, the associated signaling pathways, and detailed experimental protocols for their characterization.
Quantitative Binding Affinity Data
The binding affinity of a ligand for the VDR is a critical determinant of its biological potency. The dissociation constant (Kd) is a direct measure of this affinity, with a lower Kd value indicating a higher affinity. The following table summarizes the available quantitative data for the binding affinity of this compound and related compounds to the VDR.
| Compound | Dissociation Constant (Kd) (nM) | Notes |
| This compound | 560 | Data from cultured human keratinocytes.[3] |
| 25-hydroxy-5,6-trans-vitamin D3 | 58 | [3] |
| 25-hydroxytachysterol3 | 22 | [3] |
| 7-dehydrocholesterol | >20,000 | [3] |
| Tachysterol | >20,000 | [3] |
| Lumisterol | >20,000 | [3] |
It is important to note that the antiproliferative activity of these compounds in cultured human keratinocytes did not directly correlate with their VDR binding affinity, suggesting that other mechanisms, such as metabolism to more active forms or interaction with other receptors, may be involved.[3]
VDR Signaling Pathways
The biological effects of Vitamin D compounds are mediated through both genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The canonical genomic pathway is initiated by the binding of an active Vitamin D ligand, such as 1,25-dihydroxyvitamin D3, to the VDR in the cytoplasm. This binding induces a conformational change in the VDR, leading to its heterodimerization with the RXR. The VDR-RXR complex then translocates to the nucleus and binds to VDREs on the DNA. This binding event recruits a complex of co-activator or co-repressor proteins, which in turn modulate the transcription of target genes.[2][4]
Non-Genomic Signaling Pathway
In addition to the well-established genomic pathway, some Vitamin D compounds can elicit rapid, non-genomic responses. These effects are initiated by the binding of the ligand to a subpopulation of VDR localized at the plasma membrane, often within caveolae.[2] This interaction can trigger rapid intracellular signaling cascades, such as those involving protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), leading to cellular responses that occur within minutes and are independent of gene transcription.[2]
Experimental Protocols
The characterization of the binding affinity and functional activity of compounds like this compound for the VDR typically involves competitive radioligand binding assays and reporter gene (transactivation) assays.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the VDR.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated Calcitriol) at a concentration at or below its Kd.
-
Test Compound: this compound, prepared in serial dilutions.
-
Unlabeled Ligand: A high concentration of unlabeled 1α,25(OH)₂D₃ to determine non-specific binding.
-
Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
-
Separation Method: Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) and a vacuum filtration manifold (cell harvester).[5][6]
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation (if using cell/tissue homogenates):
-
Homogenize cells or tissues in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the pellet and resuspend in the final assay buffer.[5]
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[5]
-
-
Assay Setup (in a 96-well plate):
-
Add the following to each well in order:
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[5]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times (e.g., 4 washes) with ice-cold wash buffer to remove unbound radioligand.[5]
-
-
Quantification:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[5]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate a Competition Curve: Plot the percentage of specific binding against the log concentration of this compound.
-
Determine IC50: Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
VDR Transactivation (Reporter Gene) Assay
This cell-based assay measures the functional ability of a compound to activate the VDR and induce the transcription of a reporter gene under the control of a VDRE.
Objective: To determine if this compound acts as a VDR agonist or antagonist and to quantify its potency (EC50) or inhibitory capacity (IC50).
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, CHO, MCF-7) that is transiently or stably transfected with:
-
An expression vector for the human VDR.
-
A reporter vector containing a luciferase gene downstream of a VDRE.
-
A control vector (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.[7]
-
-
Test Compound: this compound, prepared in serial dilutions.
-
Control Agonist: 1α,25(OH)₂D₃.
-
Cell Culture Medium and Reagents.
-
Lysis Buffer and Luciferase Assay Reagents.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells under appropriate conditions.
-
Co-transfect the cells with the VDR expression vector, the VDRE-luciferase reporter vector, and the control vector.
-
Plate the transfected cells in a 96-well plate and allow them to adhere and recover.[7]
-
-
Compound Treatment:
-
Agonist Mode: Treat the cells with serial dilutions of this compound or 1α,25(OH)₂D₃ (positive control) for a specified period (e.g., 24 hours).[7]
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of this compound, followed by the addition of a fixed concentration of 1α,25(OH)₂D₃.
-
-
Cell Lysis:
-
After the incubation period, wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
-
Luciferase Assay:
-
Measure the firefly luciferase activity (from the reporter vector) and the Renilla luciferase activity (from the control vector) in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis:
-
Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in cell number and transfection efficiency.
-
Generate Dose-Response Curves: Plot the normalized luciferase activity against the log concentration of the test compound.
-
Determine Potency/Inhibition:
-
Agonist Mode: Use non-linear regression to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect).
-
Antagonist Mode: Determine the IC50 (the concentration that inhibits 50% of the response induced by the control agonist).
-
Conclusion
The interaction of this compound with the Vitamin D Receptor is characterized by a moderate binding affinity, as indicated by its dissociation constant. Its biological activity, however, may not be solely dictated by this affinity, suggesting the involvement of other cellular mechanisms. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of this and other Vitamin D analogues. A thorough understanding of the structure-activity relationships of these compounds is essential for the rational design of novel VDR modulators with improved therapeutic profiles for a range of diseases. The use of standardized assays and a multi-faceted approach, encompassing both binding and functional assessments, will continue to be critical in advancing this field of research.
References
- 1. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 2. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5,6-trans-Vitamin D3
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-trans-Vitamin D3, also known as 5,6-trans-cholecalciferol, is a significant photoisomer of vitamin D3. Formed in the skin upon exposure to ultraviolet radiation, it is a naturally occurring human metabolite.[1] While not the most biologically active form of vitamin D, it and its analogs exhibit noteworthy biological activities, including roles in regulating cell proliferation and differentiation, making it a molecule of interest in immunology, oncology, and metabolomics research.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its structural formula, physicochemical properties, biological signaling pathways, and key experimental protocols for its study.
Core Molecule: Structural and Physicochemical Properties
This compound is a seco-steroid, a class of steroids in which one of the rings has been broken; in this case, the B-ring of the cholesterol backbone is opened.[2] The "5,6-trans" designation refers to the geometry around the double bond between carbons 5 and 6, distinguishing it from the native 5,6-cis geometry of vitamin D3.
Chemical Structure:
Figure 1: 2D Structural Formula of this compound.
| Property | Value | Reference |
| Molecular Formula | C27H44O | [4] |
| Molecular Weight | 384.64 g/mol | [4] |
| CAS Number | 22350-41-0 | [4] |
| Synonyms | 5,6-trans-Cholecalciferol, (3β,5E,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-ol | [2] |
| Appearance | White to pale yellow solid | [2] |
| Solubility | Soluble in ethanol, DMF, DMSO, and ethyl acetate | [4] |
| Storage Temperature | -20°C | [2] |
Biological Significance and Signaling Pathway
The biological effects of vitamin D compounds are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[5][6] this compound, like other vitamin D metabolites, is believed to exert its effects through this canonical pathway.
The signaling cascade is initiated when the vitamin D analog binds to the VDR in the cytoplasm. This binding event induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[5][7] The newly formed VDR-RXR complex then translocates to the nucleus.
Within the nucleus, the VDR-RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[8] This binding event recruits a complex of co-activator or co-repressor proteins, which ultimately modulates the transcription of these genes.[5] The resulting changes in gene expression lead to the various physiological effects attributed to vitamin D, such as the regulation of calcium homeostasis, immune responses, and cell proliferation and differentiation.[6]
While this compound binds to the VDR, its affinity is notably lower than that of the hormonally active form, 1α,25-dihydroxyvitamin D3 (calcitriol).[9] This lower binding affinity generally correlates with reduced biological potency. However, some studies suggest that the antiproliferative activity of certain vitamin D photoisomers does not always directly correlate with their VDR binding affinity, hinting at the possibility of metabolism to more active forms or the involvement of alternative mechanisms.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamin D and its low calcemic analogs modulate the anticancer properties of cisplatin and dacarbazine in the human melanoma A375 cell line | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. The impact of vitamin D supplementation on VDR gene expression and body composition in monozygotic twins: randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 5,6-trans-Vitamin D3 via Photoisomerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-trans-Vitamin D3 (also known as 5,6-trans-cholecalciferol) is a significant photoisomer of Vitamin D3. Its formation occurs through the exposure of Vitamin D3 to ultraviolet (UV) radiation. While often considered a byproduct in the synthesis of Vitamin D3, this compound exhibits distinct biological activities, including the ability to induce cell differentiation, prevent the proliferation of cancer cells, and activate calcium-dependent signaling pathways.[1][2] These properties make it a molecule of interest for researchers in oncology, immunology, and metabolic diseases.
This document provides detailed application notes and protocols for the synthesis of this compound via photoisomerization, its purification, and characterization. It also includes information on its mechanism of action and relevant signaling pathways.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C27H44O |
| Molecular Weight | 384.64 g/mol |
| CAS Number | 22350-41-0 |
| Appearance | White to pale yellow solid |
| Storage Temperature | -20°C |
Table 2: Comparative VDR Binding Affinity of Vitamin D3 and its Photoisomers
| Compound | Dissociation Constant (Kd) for VDR |
| 1,25-dihydroxyvitamin D3 (Calcitriol) | ~0.1 - 1 nM |
| This compound | 560 nM [3] |
| Vitamin D3 | Lower affinity than calcitriol |
| Lumisterol | > 20 µM |
| Tachysterol | > 20 µM |
Experimental Protocols
Protocol 1: Photochemical Synthesis of this compound
This protocol describes the synthesis of this compound starting from 7-dehydrocholesterol (provitamin D3), which first isomerizes to previtamin D3 and then to Vitamin D3, followed by photoisomerization to this compound upon extended UV exposure.
Materials:
-
7-dehydrocholesterol (7-DHC)
-
Ethanol (HPLC grade)
-
UVB lamp (emission peak around 312 nm)[4]
-
Quartz reaction vessel
-
Stir plate and stir bar
-
Nitrogen gas source
-
Rotary evaporator
Procedure:
-
Prepare a solution of 7-dehydrocholesterol in ethanol (e.g., 10 mg/L).[4]
-
Place the solution in a quartz reaction vessel equipped with a stir bar.
-
Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen, which can lead to side reactions.
-
Irradiate the solution with a UVB lamp (312 nm) under constant stirring. The distance of the lamp from the sample should be optimized (e.g., starting at 6 cm).[4]
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by HPLC to determine the relative concentrations of 7-DHC, previtamin D3, Vitamin D3, lumisterol, tachysterol, and this compound.
-
Prolonged irradiation (e.g., >60 minutes) is expected to increase the yield of this compound as Vitamin D3 is converted to its photoisomers.[1]
-
Once the desired concentration of this compound is achieved, stop the irradiation.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to avoid thermal degradation.
Protocol 2: Purification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the separation and purification of this compound from the photoproduct mixture obtained in Protocol 1.
Materials:
-
Crude photoproduct mixture
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[5]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Fraction collector
Procedure:
-
Dissolve the crude photoproduct mixture in the mobile phase.
-
Set up the HPLC system with a reversed-phase C18 column.
-
Use an isocratic mobile phase of acetonitrile or a gradient of acetonitrile and water.[5][6] A mobile phase of methanol and water (95:5 v/v) can also be used.[7]
-
Set the UV detector to monitor the elution profile at 265 nm, where Vitamin D3 and its isomers absorb.[5]
-
Inject the sample onto the HPLC column.
-
Collect the fractions corresponding to the peak of this compound. The retention times for the different isomers will need to be determined using standards if available, or by LC-MS analysis. The typical elution order is pre-vitamin D3, trans-vitamin D3, vitamin D3, and tachysterol.[5]
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the purified solid.
-
Confirm the purity of the final product by re-injecting a small amount onto the HPLC.
Protocol 3: VDR Competitive Binding Assay
This protocol is used to determine the binding affinity of this compound to the Vitamin D Receptor (VDR) by measuring its ability to displace a radiolabeled ligand.[4][8]
Materials:
-
Purified recombinant VDR or nuclear extracts from VDR-expressing cells
-
Radiolabeled [³H]-1,25(OH)₂D₃ (calcitriol)
-
Unlabeled this compound
-
Unlabeled 1,25(OH)₂D₃ (for determining non-specific binding)
-
Assay buffer (e.g., TEKGD buffer: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol)[4]
-
Hydroxylapatite (HAP) slurry or glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of unlabeled this compound and unlabeled 1,25(OH)₂D₃ in the assay buffer.
-
In microtiter plates, set up the following reactions:
-
Total Binding: VDR preparation + [³H]-1,25(OH)₂D₃
-
Non-specific Binding: VDR preparation + [³H]-1,25(OH)₂D₃ + a high concentration of unlabeled 1,25(OH)₂D₃ (e.g., 1000-fold excess)
-
Competition: VDR preparation + [³H]-1,25(OH)₂D₃ + serial dilutions of this compound
-
-
Incubate the reactions at 4°C for 15 hours.[9]
-
Separate the bound from the free radioligand using either HAP slurry (centrifuge and wash the pellet) or by vacuum filtration through glass fiber filters.
-
Add the HAP pellet or the filter to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that displaces 50% of the radiolabeled ligand) from the resulting sigmoidal curve.
-
Mandatory Visualization
Caption: Workflow for the synthesis and analysis of this compound.
Caption: VDR-mediated signaling pathway of this compound.
References
- 1. From 7-dehydrocholesterol to vitamin D3: Optimization of UV conversion procedures toward the valorization of fish waste matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Separation of Vitamin D3 on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. Covalent labeling of nuclear vitamin D receptor with affinity labeling reagents containing a cross-linking probe at three different positions of the parent ligand: structural and biochemical implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Photochemical Conversion of Cholecalciferol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3, or cholecalciferol, is a crucial secosteroid hormone essential for calcium homeostasis, bone health, and various other physiological processes. Its synthesis is a fascinating process that begins in the skin upon exposure to ultraviolet B (UVB) radiation. The industrial and laboratory synthesis of vitamin D3 mimics this natural process, involving a photochemical conversion of a precursor followed by a thermal isomerization. This document provides detailed protocols and data for the laboratory-scale synthesis of vitamin D3 from its precursor, 7-dehydrocholesterol (7-DHC).
The overall synthesis is a two-step process:
-
Photochemical Conversion: 7-dehydrocholesterol (Provitamin D3) is irradiated with UVB light, causing the cleavage of the 9,10-bond in the B-ring to form previtamin D3. This reaction is sensitive to the wavelength of UV light, as the product, previtamin D3, can also absorb photons and isomerize into inactive byproducts, primarily tachysterol and lumisterol.[1]
-
Thermal Isomerization: The resulting previtamin D3 is then gently heated. This induces a temperature-dependent sigmatropic[2][3]-hydrogen shift, leading to the formation of the more thermally stable cholecalciferol (Vitamin D3).[1]
Controlling the parameters of both steps is critical to maximize the yield of vitamin D3 and minimize the formation of unwanted isomers.
Quantitative Data Summary
The efficiency of the photochemical conversion is highly dependent on reaction conditions such as irradiation time, wavelength, and temperature. The following tables summarize quantitative data from representative experimental setups.
Table 1: Photochemical Conversion of 7-DHC to Previtamin D3 at 28°C in 1-Propanol
Data derived from an experimental setup using UV LEDs as the irradiation source.[1]
| Irradiation Time (hours) | 7-DHC Conversion (%) | Previtamin D3 (%) | Tachysterol (%) | Lumisterol (%) | Previtamin D3 Selectivity (%) |
| 1 | 2.5 | 2.4 | 0.1 | 0.0 | 96.0 |
| 2 | 5.2 | 4.9 | 0.2 | 0.1 | 94.2 |
| 4 | 10.0 | 9.2 | 0.6 | 0.2 | 92.0 |
| 8 | 18.5 | 16.2 | 1.6 | 0.7 | 87.6 |
| 16 | 32.7 | 26.2 | 4.2 | 2.3 | 80.1 |
| 24 | 44.0 | 32.2 | 7.1 | 4.7 | 73.2 |
Table 2: Optimization of Vitamin D3 Generation by Varying Irradiation Time and Temperature
Data shows the final concentration of Vitamin D3 (VD3) in µg/mL after both photochemical and thermal processes under different conditions.[4]
| Irradiation Time (min) | Temperature (°C) | Generated VD3 (µg/mL) |
| 15 | 20 | ~1.5 |
| 15 | 70 | ~5.0 |
| 45 | 20 | ~2.5 |
| 45 | 45 | ~4.0 |
| 45 | 70 | ~6.5 |
| 60 | 70 | ~33.0 |
| 90 | 20 | ~2.0 |
| 90 | 70 | ~5.0 |
Experimental Protocols
Protocol 1: Photochemical Synthesis of Previtamin D3
This protocol describes the conversion of 7-dehydrocholesterol (7-DHC) to previtamin D3 using a laboratory-scale photochemical reactor.
Materials and Equipment:
-
7-dehydrocholesterol (7-DHC)
-
1-Propanol (HPLC grade) or Ethanol
-
Photochemical reactor equipped with a UVB light source (e.g., UV LEDs with a peak emission around 280-312 nm or a medium-pressure mercury lamp with appropriate filters).[1][4]
-
Reaction vessel (quartz is recommended for UV transparency)
-
Stirring plate and stir bar
-
Nitrogen gas source for inerting the atmosphere
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Solution Preparation: Prepare a 1% (w/w) solution of 7-DHC in 1-propanol. For example, dissolve 1.0 g of 7-DHC in 99.0 g of 1-propanol.[1] Ensure the 7-DHC is fully dissolved. Note: Concentrations can range from 1-10% depending on solubility and reactor path length.[1]
-
Reactor Setup: Transfer the 7-DHC solution to the quartz reaction vessel. Place the vessel in the photochemical reactor.
-
Inerting: Purge the solution and the reactor headspace with nitrogen gas for 15-20 minutes to remove oxygen, which can lead to oxidative side products. Maintain a gentle, positive pressure of nitrogen throughout the reaction.
-
Irradiation:
-
Begin stirring the solution at a moderate speed.
-
Turn on the UVB light source. The optimal wavelength is between 280 nm and 300 nm to maximize previtamin D3 formation and minimize its conversion to byproducts.[5]
-
Maintain the reaction temperature at approximately 25-30°C to minimize the simultaneous thermal isomerization to vitamin D3.[1]
-
-
Reaction Monitoring:
-
Periodically (e.g., every 1-2 hours), take a small aliquot of the reaction mixture for HPLC analysis to monitor the conversion of 7-DHC and the formation of previtamin D3, tachysterol, and lumisterol.
-
Continue the irradiation until the desired conversion of 7-DHC is achieved. To achieve high selectivity for previtamin D3, it is often best to stop the reaction at a lower conversion (e.g., 30-50%).[1]
-
-
Reaction Termination: Once the target conversion is reached, turn off the UV lamp. The resulting solution, containing primarily previtamin D3 and unreacted 7-DHC, is now ready for the thermal isomerization step.
Protocol 2: Thermal Isomerization of Previtamin D3 to Cholecalciferol (Vitamin D3)
This protocol describes the conversion of the previtamin D3-rich solution from Protocol 1 into vitamin D3.
Materials and Equipment:
-
Previtamin D3 solution from Protocol 1
-
Heating mantle or oil bath with temperature controller
-
Round-bottom flask
-
Condenser
-
Nitrogen gas source
Procedure:
-
Setup: Transfer the irradiated solution from Protocol 1 into a round-bottom flask equipped with a condenser.
-
Inerting: Establish a gentle nitrogen flow through the apparatus to maintain an inert atmosphere.
-
Heating: Heat the solution to a controlled temperature. A temperature of 70°C has been shown to be effective.[4] The rate of isomerization is temperature-dependent; higher temperatures accelerate the reaction.[6]
-
Reaction Monitoring: Monitor the conversion of previtamin D3 to vitamin D3 by taking aliquots for HPLC analysis at regular intervals (e.g., every 30 minutes). The time required for equilibrium to be reached can range from a few hours to over a day depending on the temperature.[6]
-
Completion and Storage: Once HPLC analysis shows that the concentration of vitamin D3 has maximized, cool the solution to room temperature. The final solution contains vitamin D3, unreacted 7-DHC, and photochemical byproducts. Store the solution in the dark and under nitrogen at low temperatures (-20°C) to prevent degradation. Further purification can be achieved using crystallization or chromatography.
Protocol 3: HPLC Analysis of Reaction Mixture
This protocol provides a general method for the separation and quantification of 7-DHC, previtamin D3, vitamin D3, and its isomers.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Reference standards for 7-DHC, cholecalciferol, previtamin D3, lumisterol, and tachysterol
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Dilute the aliquot from the reaction mixture in the mobile phase to a concentration suitable for HPLC analysis (e.g., to an expected analyte concentration of ~10-50 µg/mL).
-
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and methanol (e.g., 95:5 v/v) or acetonitrile and water (e.g., 99:1 v/v).[7] Isocratic elution is often sufficient.
-
Flow Rate: 1.0 - 1.5 mL/min.[7]
-
Column Temperature: 35°C.
-
Detection Wavelength: 265 nm, as this is near the absorbance maximum for the key compounds.
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify the peaks by comparing their retention times with those of the injected reference standards.
-
Quantify the concentration of each component by creating a calibration curve with the reference standards and integrating the peak areas of the sample chromatogram.
-
Visualizations
The following diagrams illustrate the key processes involved in the photochemical conversion of cholecalciferol.
Caption: Photochemical and thermal conversion pathway of 7-DHC to Vitamin D3.
Caption: Experimental workflow for the synthesis of Vitamin D3.
References
- 1. WO2008128783A2 - Photochemical process for the preparation of a previtamin d - Google Patents [patents.google.com]
- 2. waters.com [waters.com]
- 3. UVB-induced conversion of 7-dehydrocholesterol to 1alpha,25-dihydroxyvitamin D3 in an in vitro human skin equivalent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From 7-dehydrocholesterol to vitamin D3: Optimization of UV conversion procedures toward the valorization of fish waste matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic and thermodynamic studies of the conversion of previtamin D3 to vitamin D3 in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of 5,6-trans-Vitamin D3 using High-Performance Liquid Chromatography
Abstract
This application note describes a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5,6-trans-Vitamin D3. This method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Vitamin D3 formulations, where this compound is a significant photoisomer and potential impurity. The protocol outlines a reversed-phase HPLC approach with UV detection, providing detailed procedures for sample preparation, chromatographic conditions, and method validation parameters. The presented method is designed to be specific, accurate, and precise for the quantification of this compound in the presence of Vitamin D3 and other related isomers.
Introduction
Vitamin D3 (cholecalciferol) is a fat-soluble vitamin essential for calcium homeostasis and bone metabolism. It is sensitive to light, heat, and acid, which can lead to the formation of various isomers, including pre-vitamin D3, tachysterol, lumisterol, and this compound. The this compound isomer is a significant photoproduct and its presence in pharmaceutical formulations and supplements is an indicator of product degradation and must be carefully monitored to ensure product quality, efficacy, and safety.[1]
Accurate quantification of this compound is challenging due to its structural similarity to Vitamin D3 and other isomers, which often results in co-elution in chromatographic analyses.[1] This application note presents a reliable HPLC-UV method specifically developed and validated for the determination of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Reagents and Standards:
-
This compound reference standard (≥90% purity)
-
Vitamin D3 (Cholecalciferol) reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ethanol (for standard preparation)
-
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 265 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15-20 minutes |
Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL amber volumetric flask. Dissolve and dilute to volume with ethanol. This solution should be stored protected from light at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation method should be adapted based on the matrix (e.g., oily formulations, tablets, biological samples). A generic protocol for an oily formulation is provided below.
-
Extraction: Accurately weigh a portion of the sample equivalent to approximately 1 mg of Vitamin D3 into a 50 mL volumetric flask.
-
Add 20 mL of hexane to dissolve the sample.
-
Perform a liquid-liquid extraction with three 10 mL portions of acetonitrile.
-
Pool the acetonitrile extracts and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the residue in a known volume of the mobile phase (e.g., 5 mL).
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
Results and Discussion
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below. The data presented is representative of the performance of a similar method for a related trans-isomer, trans-calcitriol, and serves as an example of expected method performance.[2]
| Validation Parameter | Result |
| Linearity Range | 0.1613 - 1.28 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 40.90 ng/mL |
| Limit of Quantification (LOQ) | 136.4 ng/mL |
| Precision (%RSD) | < 1.2% |
| Accuracy (Recovery) | > 98% |
| Specificity | Good resolution from Vitamin D3 and other isomers |
Representative Chromatogram
Under the specified chromatographic conditions, this compound is well-separated from Vitamin D3 and other potential isomers. A typical retention time for Vitamin D3 is around 9 minutes.[3] The retention time for this compound is expected to be slightly different, allowing for accurate quantification.
Protocol
This section provides a step-by-step protocol for the quantification of this compound.
System Preparation
-
Prepare the mobile phase: Methanol:Water (95:5, v/v). Filter through a 0.45 µm membrane filter and degas.
-
Set up the HPLC system with the specified chromatographic conditions.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (approximately 30 minutes).
Calibration
-
Inject the prepared working standard solutions in ascending order of concentration.
-
Record the peak area for each injection.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
Sample Analysis
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and identify the peak corresponding to this compound based on its retention time, which should be confirmed by spiking the sample with the reference standard.
-
Integrate the peak area of this compound.
Calculation
Calculate the concentration of this compound in the sample using the following formula:
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
Where the slope and y-intercept are obtained from the linear regression of the calibration curve.
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound.
Caption: HPLC quantification workflow for this compound.
Conclusion
The HPLC method described in this application note is a reliable and validated procedure for the quantification of this compound. Its specificity, sensitivity, accuracy, and precision make it highly suitable for routine quality control and stability studies in the pharmaceutical industry and research laboratories. Adherence to this protocol will enable the accurate monitoring of this critical Vitamin D3 isomer, ensuring the quality and safety of Vitamin D3-containing products.
References
Application Note: SFC-MS Analysis of 5,6-trans-Vitamin D3 and Other Impurities in Vitamin D3 Drug Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin D3 (cholecalciferol) is an essential fat-soluble vitamin crucial for calcium homeostasis and bone metabolism. Its supplementation is widespread, making the quality control of vitamin D3 drug products a critical aspect of pharmaceutical manufacturing. During production and storage, various impurities can form, including the isomeric impurity 5,6-trans-Vitamin D3.[1] The structural similarity of these impurities to the active pharmaceutical ingredient (API) presents a significant analytical challenge.[1] Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry (MS) offers a powerful and green analytical solution for the separation and quantification of these closely related compounds.[1][2][3] This application note details a robust SFC-MS method for the analysis of this compound and other related impurities in oily vitamin D3 drug products.
Analytical Challenge and SFC-MS Solution
The primary challenge in analyzing vitamin D3 impurities lies in their structural similarity, often resulting in co-elution with conventional chromatographic techniques.[1] SFC provides unique selectivity for structurally similar compounds and offers advantages such as high-speed analysis and reduced organic solvent consumption, aligning with green chemistry principles.[2][4] When coupled with MS, the method provides the high sensitivity and specificity required for impurity profiling and quantification at low levels.[1][4]
Experimental Protocols
This section provides a detailed protocol for the SFC-MS analysis of vitamin D3 impurities, based on established methodologies.[1]
1. Sample Preparation: Saponification and Liquid-Liquid Extraction
For oily drug products, a sample cleanup procedure is necessary to remove the matrix and recover the impurities.[1][2]
-
Pipette 0.25 mL of the oily sample matrix into a centrifuge tube.
-
Spike with an appropriate internal standard (e.g., Vitamin D3-23,24,25,26,27-13C5).[1]
-
Add the necessary volumes of impurity stock solutions to achieve the desired concentration levels for calibration and validation standards.[1]
-
A fast saponification and liquid-liquid extraction is then performed to efficiently clean up the sample and recover impurities from the complex oily matrix.[1][2]
-
The final extract is reconstituted in an appropriate solvent, such as n-heptane.[1]
2. SFC-MS Instrumentation and Conditions
The following instrumental parameters have been shown to be effective for the separation and detection of vitamin D3 and its impurities.[1]
| Parameter | Condition |
| Chromatography System | Waters Acquity UPC²™ System or equivalent |
| Column | Waters Acquity UPC² Torus 1-AA, 1.7 µm, 3.0 x 100 mm |
| Mobile Phase A | CO₂ |
| Mobile Phase B (Co-solvent) | Acetonitrile |
| Gradient | Optimized for separation of all impurities |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 40 °C |
| Back Pressure | 1500 psi |
| Mass Spectrometer | Waters ACQUITY QDa Mass Detector or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | +3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Voltage | 30 V for all analytes |
| Make-up Solvent | Methanol/Water (90/10 v/v) + 0.5% Formic Acid |
| Make-up Flow Rate | 0.15 mL/min |
| Data Acquisition | Single Ion Recording (SIR) |
3. Monitored Ions (m/z)
| Compound | m/z |
| Vitamin D3 and isobaric impurities (including this compound) | 385.40 |
| Dihydrotachysterol | 381.50 |
| Vitamin D octanoate | 511.64 (and 367.40) |
| Vitamin D decanoate | 539.60 (and 367.40) |
Quantitative Data Summary
The SFC-MS method has been validated to demonstrate its suitability for the quantification of vitamin D3 impurities.[1] The following table summarizes the key quantitative performance characteristics.
| Parameter | Result |
| Validated Concentration Range | 0.1% to 2.0% of impurity relative to Vitamin D3 concentration |
| Limit of Detection (LOD) for ester impurities | 0.2% |
| Limit of Quantification (LOQ) for ester impurities | 0.5% |
| Estimated LODs for non-ester impurities | 2 to 7 ng/mL |
Visualizations
Experimental Workflow for SFC-MS Analysis of Vitamin D3 Impurities
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive analysis of vitamin D3 impurities in oily drug products using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is supercritical fluid chromatography hyphenated to mass spectrometry suitable for the quality control of vitamin D3 oily formulations?: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for Utilizing 5,6-trans-Vitamin D3 in Bone Resorption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D and its metabolites are crucial regulators of calcium homeostasis and bone metabolism. The most biologically active form, 1,25-dihydroxyvitamin D3 (calcitriol), is known to influence both bone formation and resorption. 5,6-trans-Vitamin D3 is a photoisomer of vitamin D3 and is considered a biologically active form.[1] These application notes provide detailed protocols for assessing the effects of this compound on bone resorption, utilizing established in vitro osteoclastogenesis and pit formation assays. While direct comparative quantitative data for this compound against other vitamin D metabolites is limited in publicly available literature, this document offers a framework for conducting such comparative studies and generating valuable data for bone biology research and drug development.
Mechanism of Action: Vitamin D in Bone Resorption
Vitamin D3 itself is inactive and requires hydroxylation in the liver and kidneys to become the active hormone, calcitriol.[1] Calcitriol primarily influences bone resorption by acting on osteoblasts to increase the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[2] RANKL then binds to its receptor, RANK, on the surface of osteoclast precursors, stimulating their differentiation into mature, multinucleated osteoclasts. This process is regulated by osteoprotegerin (OPG), a decoy receptor that binds to RANKL and prevents it from activating RANK. The ratio of RANKL to OPG is a critical determinant of osteoclast activity and bone resorption.[3] Vitamin D can also have direct effects on osteoclast precursors.[3]
Experimental Protocols
The following protocols are adapted from established methods for in vitro bone resorption assays and can be used to evaluate the activity of this compound.
Osteoclast Differentiation Assay
This assay is used to quantify the formation of osteoclasts from precursor cells in response to stimuli.
Materials:
-
Bone marrow cells isolated from mice or rats
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor-κB Ligand (RANKL)
-
This compound (dissolved in a suitable solvent, e.g., ethanol)
-
1,25-dihydroxyvitamin D3 (Calcitriol) as a positive control
-
Vehicle control (e.g., ethanol)
-
Tartrate-Resistant Acid Phosphatase (TRAP) staining kit
-
48-well culture plates
-
Microscope
Procedure:
-
Isolation of Bone Marrow Macrophages (BMMs):
-
Isolate bone marrow from the femurs and tibias of mice or rats under sterile conditions.
-
Culture the bone marrow cells in α-MEM containing 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL M-CSF for 3-4 days. The adherent cells will be BMMs.
-
-
Osteoclast Differentiation:
-
Seed the BMMs into 48-well plates at a density of 2.5 x 10^4 cells/well in α-MEM with 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL M-CSF.
-
After 24 hours, replace the medium with fresh medium containing 30 ng/mL M-CSF and 50 ng/mL RANKL.
-
Add different concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁷ M), 1,25-dihydroxyvitamin D3 (e.g., 10⁻⁸ M) as a positive control, or the vehicle control to the respective wells.
-
-
Incubation and Staining:
-
Incubate the plates for 5-7 days, replacing the medium with fresh medium and treatments every 2-3 days.
-
After the incubation period, fix the cells with 10% formalin for 10 minutes.
-
Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.
-
-
Quantification:
-
Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) in each well using a light microscope.
-
Pit Formation Assay
This assay measures the resorptive activity of mature osteoclasts.
Materials:
-
Osteoclast precursors (BMMs or RAW 264.7 cells)
-
Culture medium and differentiation factors (M-CSF and RANKL)
-
This compound, 1,25-dihydroxyvitamin D3, and vehicle control
-
Bone-mimetic coated plates (e.g., calcium phosphate-coated) or dentin slices
-
Toluidine blue or other suitable stain for resorption pits
-
Microscope with imaging software
Procedure:
-
Generation of Osteoclasts:
-
Differentiate osteoclast precursors into mature osteoclasts as described in the Osteoclast Differentiation Assay protocol, but on bone-mimetic coated plates or dentin slices.
-
-
Treatment:
-
Once mature osteoclasts have formed (around day 5-7), treat the cells with different concentrations of this compound, a positive control, and a vehicle control.
-
-
Resorption:
-
Incubate for an additional 48-72 hours to allow for bone resorption.
-
-
Visualization and Quantification:
-
Remove the cells from the surface (e.g., using a 1 M NH₄OH solution or sonication).
-
Stain the plates or slices with 1% toluidine blue for 1-2 minutes to visualize the resorption pits.
-
Capture images of the pits using a microscope and quantify the total resorbed area per well using image analysis software (e.g., ImageJ).
-
Measurement of Bone Resorption Markers
The release of bone matrix components into the culture medium can be quantified as an indicator of bone resorption.
Materials:
-
Conditioned medium from the Pit Formation Assay
-
ELISA kits for bone resorption markers such as C-terminal telopeptide of type I collagen (CTX)
Procedure:
-
Collect the culture supernatant from the Pit Formation Assay before cell removal.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of CTX in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Normalize the results to the total protein concentration or cell number in each well.
Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison of the effects of this compound and the control compounds.
Table 1: Effect of this compound on Osteoclast Differentiation
| Treatment Group | Concentration (M) | Number of TRAP+ Multinucleated Cells (Mean ± SD) |
| Vehicle Control | - | Data to be filled by the researcher |
| 1,25(OH)2D3 | 10⁻⁸ | Data to be filled by the researcher |
| This compound | 10⁻¹⁰ | Data to be filled by the researcher |
| This compound | 10⁻⁹ | Data to be filled by the researcher |
| This compound | 10⁻⁸ | Data to be filled by the researcher |
| This compound | 10⁻⁷ | Data to be filled by the researcher |
Table 2: Effect of this compound on Bone Resorption Pit Formation
| Treatment Group | Concentration (M) | Resorbed Area (% of Control) (Mean ± SD) |
| Vehicle Control | - | 100 |
| 1,25(OH)2D3 | 10⁻⁸ | Data to be filled by the researcher |
| This compound | 10⁻¹⁰ | Data to be filled by the researcher |
| This compound | 10⁻⁹ | Data to be filled by the researcher |
| This compound | 10⁻⁸ | Data to be filled by the researcher |
| This compound | 10⁻⁷ | Data to be filled by the researcher |
Table 3: Effect of this compound on CTX Release
| Treatment Group | Concentration (M) | CTX Concentration (ng/mL) (Mean ± SD) |
| Vehicle Control | - | Data to be filled by the researcher |
| 1,25(OH)2D3 | 10⁻⁸ | Data to be filled by the researcher |
| This compound | 10⁻¹⁰ | Data to be filled by the researcher |
| This compound | 10⁻⁹ | Data to be filled by the researcher |
| This compound | 10⁻⁸ | Data to be filled by the researcher |
| This compound | 10⁻⁷ | Data to be filled by the researcher |
Logical Relationship of Assays
The following diagram illustrates the logical flow and relationship between the different assays described.
Conclusion
These application notes provide a comprehensive guide for researchers to investigate the role of this compound in bone resorption. By following the detailed protocols for osteoclast differentiation, pit formation, and bone resorption marker analysis, and by systematically recording data in the provided tables, researchers can generate robust and comparable data. This will contribute to a better understanding of the biological activity of this compound and its potential applications in the fields of bone biology and the development of therapeutics for bone-related disorders.
References
Analytical Standard for 5,6-trans-Vitamin D3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-trans-Vitamin D3, also known as 5,6-trans-cholecalciferol, is a significant photoisomer of Vitamin D3.[1][2] As an essential reference material, the analytical standard of this compound is crucial for the accurate identification, quantification, and methodological validation in research, quality control, and drug development. This document provides detailed application notes and protocols for the use of this compound as an analytical standard. It is intended for research and analytical applications and is not for human or veterinary use.[3][4]
Physicochemical Properties and Specifications
The analytical standard of this compound is a white to pale yellow solid.[5] Its identity and purity are established through various analytical techniques, ensuring its suitability as a reference material.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | (3β,5E,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-ol | [6] |
| Synonyms | 5,6-trans-Cholecalciferol, 5,6-trans-Colecalciferol, Cholecalciferol EP Impurity A | [3][7] |
| CAS Number | 22350-41-0 | [7][8] |
| Molecular Formula | C27H44O | [8] |
| Molecular Weight | 384.64 g/mol | [8] |
| Appearance | Solid, white to pale yellow | [5] |
| Purity (by HPLC) | ≥90% | [5] |
| Storage Temperature | -20°C | [5] |
| Solubility | Soluble in DMSO, DMF, and Ethanol | [4][9] |
Analytical Methodologies
Accurate quantification and identification of this compound are paramount. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the routine analysis of this compound.
Table 2: HPLC Method Parameters for Vitamin D3 Isomer Analysis
| Parameter | Method 1 (Normal Phase) | Method 2 (Reversed Phase) |
| Column | Silica column (5 µm, 4.6 mm × 250 mm) | C18 column (5 µm, 4.6 mm x 250 mm) |
| Mobile Phase | n-hexane/ethyl acetate (85:15 v/v) | Methanol/water (95:5 v/v) |
| Flow Rate | 2.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 292 nm | 265 nm |
| Column Temperature | 25 °C | 30°C |
| Injection Volume | Not Specified | 20 µL |
| Reference | [10] | [11] |
Protocol: HPLC Analysis of this compound
-
Standard Preparation: Accurately weigh the this compound analytical standard and dissolve it in ethanol to prepare a stock solution. Further dilute with the mobile phase to create a series of calibration standards.
-
Sample Preparation: For formulated products, dissolve the sample in ethanol. For biological matrices, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte.
-
Chromatographic Analysis: Equilibrate the HPLC system with the chosen mobile phase. Inject the prepared standards and samples.
-
Quantification: Identify the this compound peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use this curve to determine the concentration of this compound in the samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for analyzing Vitamin D metabolites in complex biological matrices.[12]
Table 3: LC-MS/MS Method Parameters for Vitamin D Metabolite Analysis
| Parameter | Value |
| LC Column | Agilent Poroshell 120 EC-C18 or ZORBAX SB-C18 RRHD (2.1 mm × 100 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid (Gradient elution) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Source | Positive ion electrospray ionization (ESI) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Reference | [13][14] |
Protocol: LC-MS/MS Analysis of this compound
-
Sample Preparation (Biological Matrix):
-
Protein Precipitation: To 100 µL of serum or plasma, add 300 µL of acetonitrile containing an internal standard (e.g., deuterated Vitamin D3). Vortex and centrifuge to precipitate proteins.[1][15]
-
Lipid Removal (Optional but Recommended): Use a lipid removal plate (e.g., Captiva EMR-Lipid) to reduce matrix effects and ion suppression.[1][13]
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.
-
Data Analysis: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. Quantify the analyte using the ratio of its peak area to that of the internal standard against a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of the analytical standard.
Protocol: NMR Analysis of this compound
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound standard in a deuterated solvent (e.g., CDCl3).
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key signals for Vitamin D3 analogs are typically observed in the olefinic region.
-
¹³C NMR and 2D NMR (for structural confirmation): Acquire a carbon-13 spectrum and two-dimensional spectra (e.g., COSY, HSQC) to confirm the structure and assign resonances.
-
Quantitative NMR (qNMR): For purity determination, a certified internal standard is added to the sample. The purity of this compound is calculated by comparing the integral of a specific analyte signal to that of the internal standard.[3]
Vitamin D Signaling Pathway
Vitamin D3 and its metabolites, including this compound, exert their biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.[16][17]
Caption: Vitamin D Receptor (VDR) Signaling Pathway.
Experimental Workflow for Quantification in Biological Samples
The following diagram illustrates a typical workflow for the quantification of this compound in a biological matrix using LC-MS/MS.
Caption: LC-MS/MS Sample Preparation Workflow.
Conclusion
The this compound analytical standard is an indispensable tool for researchers and professionals in the fields of life sciences and drug development. The detailed protocols and data presented in these application notes provide a comprehensive guide for its effective use in various analytical applications, ensuring the generation of accurate and reproducible results. Adherence to these methodologies will support robust scientific investigation and quality assurance in the analysis of Vitamin D and its related compounds.
References
- 1. agilent.com [agilent.com]
- 2. This compound | CAS#:22350-41-0 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. This compound, 22350-41-0, High Purity, SMB00925, Sigma-Aldrich [sigmaaldrich.com]
- 6. ukaazpublications.com [ukaazpublications.com]
- 7. Cholecalciferol Impurity A (5,6-trans-Cholecalciferol, this compound) [lgcstandards.com]
- 8. scbt.com [scbt.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromtech.com [chromtech.com]
- 14. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 16. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 17. Vitamin D and Its Receptor from a Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Experimental Use of 5,6-trans-Vitamin D3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental use of 5,6-trans-Vitamin D3 and its analogs. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Introduction
This compound is a photoisomer of vitamin D3 that has demonstrated significant biological activity.[1][2][3][4][5] Like other vitamin D compounds, it exerts its effects through the vitamin D receptor (VDR), a nuclear transcription factor that regulates a variety of cellular processes.[6] In vivo studies have highlighted its potential in bone metabolism and as an anti-cancer agent, with a notably lower calcemic effect compared to the natural active form of vitamin D3, calcitriol.[7][8] This makes this compound and its analogs promising candidates for therapeutic development.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies on this compound and its analogs.
Table 1: Effects on Bone and Calcium Metabolism
| Parameter | Animal Model | Treatment | Dosage | Outcome | Reference |
| Tibia Ash Weight | Vitamin D-deficient chicks | This compound | 1, 3, and 10 µ g/day | Increased tibia ash weight and bone mineralization | [9] |
| Intestinal Calcium Transport | Anephric rats on a low-calcium, vitamin D-deficient diet | This compound | 25 µ g/animal | Induced intestinal calcium transport | [9] |
| Bone Calcium Mobilization | Anephric rats on a low-calcium, vitamin D-deficient diet | This compound | 25 µ g/animal | Induced bone calcium mobilization | [9] |
| Serum Calcium Levels | Mice | 1,25(OH)2-16-ene-5,6-trans-D3 | Not specified | At least 40-fold less calcemic compared to 1,25(OH)2D3 | [7] |
Table 2: Anti-proliferative Effects of this compound Analog (1,25(OH)2-16-ene-5,6-trans-D3)
| Cell Line | Assay | Treatment Concentration | Outcome | Reference |
| MCF-7 (Breast Cancer) | Clonal Growth | Not specified | 10-100-fold greater antiproliferative activity than 1,25(OH)2D3 | [7] |
| LNCaP (Prostate Cancer) | Clonal Growth | Not specified | 10-100-fold greater antiproliferative activity than 1,25(OH)2D3 | [7] |
| HL-60 (Myeloid Leukemia) | Clonal Growth | Not specified | 10-100-fold greater antiproliferative activity than 1,25(OH)2D3 | [7] |
| MCF-7 (Breast Cancer) | Cell Cycle Analysis | Not specified | Increased proportion of cells in G0-G1 phase, decreased proportion in S phase | [7] |
Experimental Protocols
In Vivo Anti-Cancer Efficacy Study in a Mouse Xenograft Model
This protocol describes a general workflow for assessing the anti-cancer efficacy of this compound or its analogs in a subcutaneous tumor xenograft model.
Materials:
-
This compound or analog
-
Vehicle for administration (e.g., PEG400:ethanol:saline)[10]
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., MCF-7)
-
Matrigel
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under appropriate conditions.
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign mice to treatment and control groups (n=5-10 mice per group).
-
-
Treatment Administration:
-
Prepare the this compound formulation in the chosen vehicle.
-
Administer the treatment (e.g., intraperitoneal injection) at the desired dose and schedule (e.g., daily, 3 times a week). The control group receives the vehicle only.[10]
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Monitoring:
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and weigh them.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry or snap-frozen for molecular analysis.
-
Measurement of Serum Calcium Levels
Materials:
-
Blood collection tubes
-
Centrifuge
-
Atomic absorption spectrophotometer or a colorimetric calcium assay kit
Procedure:
-
Blood Collection: Collect blood from mice via a suitable method (e.g., cardiac puncture, tail vein).
-
Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.
-
Calcium Measurement:
Bone Mineral Density (BMD) Measurement using DEXA
Materials:
-
Dual-energy X-ray absorptiometry (DEXA) scanner suitable for small animals
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Anesthesia: Anesthetize the rat or mouse.
-
Positioning: Place the anesthetized animal on the DEXA scanner bed in a prone position.
-
Scanning: Perform the scan according to the manufacturer's instructions for the specific region of interest (e.g., femur, lumbar spine).[12][13]
-
Data Analysis: Analyze the scan data to determine the bone mineral content (BMC) and bone mineral density (BMD).
Cell Cycle Analysis of Tumor Tissue by Flow Cytometry
Materials:
-
Excised tumor tissue
-
Collagenase/Dispase solution
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution with RNase
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince the excised tumor tissue and digest it with a collagenase/dispase solution to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer to remove clumps.
-
-
Cell Fixation:
-
Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes.[14]
-
-
Staining:
-
Flow Cytometry Analysis:
Visualizations
Signaling Pathway of this compound in Cancer Cells
The anti-proliferative effects of this compound and its analogs are primarily mediated through the Vitamin D Receptor (VDR).[6][17] Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus. This complex then binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, leading to the upregulation of cyclin-dependent kinase inhibitors p21 and p27.[18][19][20] These proteins subsequently inhibit the activity of cyclin-CDK complexes, leading to cell cycle arrest at the G1/S transition.
Caption: VDR Signaling Pathway of this compound.
Experimental Workflow for In Vivo Anti-Cancer Study
The following diagram illustrates the typical workflow for an in vivo study evaluating the anti-cancer properties of this compound.
Caption: In Vivo Anti-Cancer Experimental Workflow.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Vitamin | TargetMol [targetmol.com]
- 6. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 7. 5,6-trans-16-ene-vitamin D3: a new class of potent inhibitors of proliferation of prostate, breast, and myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin D analogs enhance the anticancer activity of 5-fluorouracil in an in vivo mouse colon cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DXA for bone density measurement in small rats weighing 150-250 grams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DEXA for Bone Mineral Density Research | Micro Photonics [microphotonics.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Vitamin D analogues up-regulate p21 and p27 during growth inhibition of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of MG-63 cell cycle progression by synthetic vitamin D3 analogs mediated by p27, Cdk2, cyclin E, and the retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5,6-trans-Vitamin D3 in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-trans-Vitamin D3 in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my this compound solution degrading so quickly?
This compound, like other Vitamin D3 isomers, is susceptible to degradation from several factors. The most common culprits are exposure to light, elevated temperatures, and inappropriate pH levels.[1] Oxidizing agents and the presence of metal ions can also accelerate degradation.[2]
Troubleshooting Steps:
-
Protect from Light: Store all solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.[3][4] Work in a dimly lit environment when handling the compound.
-
Control Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[5][6][7] For working solutions, minimize time spent at room temperature.
-
Optimize pH: Maintain a pH above 5 for your solution, as acidic conditions can cause rapid degradation.[3][8] The stability of Vitamin D3 is significantly lower in acidic media.[3]
-
Use High-Purity Solvents: Ensure solvents are free of peroxides and metal ion contaminants.
2. What is the best solvent for dissolving and storing this compound?
The choice of solvent is critical for both solubility and stability.
-
For Stock Solutions: Ethanol, DMF, and Ethyl Acetate are suitable solvents for preparing concentrated stock solutions.[6][7] For instance, solubility in ethanol is reported to be around 30 mg/mL.[6][7]
-
For Aqueous Working Solutions: Due to its low water solubility, it's common to first dissolve this compound in a small amount of an organic solvent (like ethanol or DMSO) and then dilute it with the aqueous medium.[9] Be aware that Vitamin D3 is very unstable in distilled water, with concentrations dropping below 10% of the initial content after just one day at 25°C.[3]
Quantitative Data: Solubility of Vitamin D3 in Various Solvents at 298.2 K (25°C)
| Solvent | Mole Fraction Solubility (x 10⁻¹) | Classification |
| Transcutol® | 4.03 | Very Soluble |
| 2-Propanol (IPA) | 2.45 | Very Soluble |
| Ethyl Acetate (EA) | 1.95 | Very Soluble |
| 2-Butanol | 1.87 | Very Soluble |
| Ethanol | 1.77 | Very Soluble |
| 1-Butanol | 1.69 | Very Soluble |
| Polyethylene Glycol-400 (PEG-400) | 0.291 | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | 0.0723 | Sparingly Soluble |
| Propylene Glycol (PG) | 0.0337 | Sparingly Soluble |
| Ethylene Glycol (EG) | 0.00524 | Poorly Soluble |
| Water | 0.0000103 | Practically Insoluble |
Data adapted from a study on Vitamin D3 solubility, which provides a strong indication for the behavior of its isomers.[9]
3. I see unexpected peaks in my HPLC analysis. What could they be?
Unexpected peaks are likely degradation products or isomers of this compound.
-
Photodegradation Products: Exposure to UV light can cause isomerization to other photoproducts such as suprasterol I and suprasterol II.[10][11]
-
Isomerization: this compound is an isomer of Vitamin D3. Under certain conditions, such as in the presence of iodine, cis/trans isomerization can occur.[12] Acidic conditions can lead to the formation of isotachysterol.[12][13]
-
Oxidation Products: If the solution was not stored under an inert atmosphere (like nitrogen or argon), oxidation may have occurred.
To identify these peaks, it is recommended to use a mass spectrometer in conjunction with your HPLC (LC-MS) to determine the mass-to-charge ratio of the unknown compounds.
Experimental Protocol: Stability Testing of Vitamin D3 Derivatives by HPLC
This protocol provides a general framework for assessing the stability of this compound in solution.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a suitable high-purity organic solvent (e.g., ethanol) to a concentration of 1 mg/mL.
-
Store this stock solution at -80°C in an amber vial under nitrogen.[5]
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with the desired solvent (e.g., cell culture medium, buffer solution) to the final working concentration.
-
Prepare separate aliquots for each time point and condition to be tested.
-
-
Storage Conditions for Stability Study:
-
HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject a sample onto the HPLC system.
-
HPLC Parameters (Example):
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
Identify and, if possible, quantify any new peaks that appear, which are likely degradation products.
-
4. How can I improve the stability of this compound in my aqueous experimental solutions?
Stabilizing this compound in aqueous media is challenging but can be achieved by adding certain stabilizing agents.
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) has been shown to have a significant stabilizing effect, likely by chelating metal ions that can catalyze degradation.[2][3]
-
Antioxidants: Ascorbic acid and citric acid can also be used to stabilize Vitamin D3 in aqueous solutions.[2][3]
Quantitative Data: Impact of Stabilizers on Vitamin D3 Degradation in Aqueous Solution
| Condition | Stabilizer Added | Outcome |
| Aqueous Media | None | Significant degradation, especially in the presence of metal ions and acidic conditions.[2][3] |
| Aqueous Media | EDTA | Showed the most significant stabilizing effect.[2][3] |
| Aqueous Media | Ascorbic Acid | Significantly stabilized Vitamin D3.[3] |
| Aqueous Media | Citric Acid | Significantly stabilized Vitamin D3.[3] |
This data is based on studies of Vitamin D3 and provides a strong rationale for similar stabilization strategies for this compound.
Visual Guides
Degradation Pathway of Vitamin D3
A simplified diagram illustrating the major degradation pathways for Vitamin D3 isomers.
Experimental Workflow for Stability Assessment
A flowchart outlining the key steps for conducting a stability study of this compound.
Logical Relationship for Troubleshooting Stability
References
- 1. circehealthscience.com [circehealthscience.com]
- 2. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Vitamin | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sunlight regulates the cutaneous production of vitamin D3 by causing its photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantum yield for the photo-degradation of vitamin D3 - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vitamin D3 Bioaccessibility from Supplements and Foods—Gastric pH Effect Using a Static In Vitro Gastrointestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hspublishing.org [hspublishing.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Degradation of 5,6-trans-Vitamin D3 Under UV Light
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 5,6-trans-Vitamin D3 under UV light. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound when exposed to UV light?
A1: While this compound is itself a primary photoproduct of Vitamin D3, upon further UV irradiation, it can undergo additional photochemical transformations. The primary degradation pathway involves isomerization to other Vitamin D3-related compounds. Key degradation products identified from the UV irradiation of Vitamin D3, which includes the formation and subsequent potential degradation of the 5,6-trans isomer, include suprasterol I and suprasterol II.[1][2] The complex photoreactions of Vitamin D isomers suggest a network of interconverting photoproducts.
Q2: What is the quantum yield for the photodegradation of Vitamin D3 and its isomers?
Q3: What are the optimal UV wavelengths to study the degradation of Vitamin D3 isomers?
A3: The UV absorption of Vitamin D3 and its isomers is primarily in the UVB range (280-315 nm). For the formation of previtamin D3 from 7-dehydrocholesterol, a precursor to Vitamin D3 and its isomers, wavelengths between 290-310 nm are most effective.[1] Continued exposure to UV light in this range leads to the formation of various isomers, including this compound. Therefore, to study the degradation of this compound, irradiation with a broad-spectrum UV source or specific UVB wavelengths would be appropriate.
Troubleshooting Guides
Issue 1: Poor resolution or co-elution of this compound and other isomers in HPLC analysis.
Possible Causes:
-
Inappropriate HPLC Column: Standard C18 columns may not provide sufficient selectivity for the separation of structurally similar Vitamin D isomers.
-
Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving the necessary resolution.
-
Inadequate Method Parameters: Flow rate, column temperature, and gradient profile can all impact separation.
Solutions:
-
Column Selection:
-
Consider using a highly hydrophobic stationary phase, such as a C18 column with a high carbon load, or a phenyl-hexyl column for alternative selectivity.
-
For complex mixtures, two-dimensional HPLC (2D-LC) can provide enhanced resolution by using two columns with different separation mechanisms.
-
-
Mobile Phase Optimization:
-
A common mobile phase for reversed-phase HPLC of Vitamin D isomers is a mixture of acetonitrile and methanol, sometimes with a small amount of water.
-
For normal-phase HPLC, a mobile phase of n-hexane and isopropanol is often used.
-
Experiment with different solvent ratios and the addition of small amounts of modifiers to fine-tune the separation.
-
-
Method Parameter Adjustment:
-
Optimize the flow rate to ensure efficient separation without excessive band broadening.
-
Control the column temperature, as temperature can affect the viscosity of the mobile phase and the kinetics of separation. Isothermal conditions are generally preferred for reproducibility.
-
Issue 2: Inconsistent quantitative results for this compound.
Possible Causes:
-
On-column Degradation or Isomerization: Vitamin D isomers can be sensitive to heat and light, potentially leading to degradation or isomerization during the HPLC run.
-
Sample Preparation Artifacts: Exposure to light or high temperatures during sample preparation can alter the isomeric composition.
-
Inaccurate Integration of Peaks: Poorly resolved peaks can lead to inaccurate quantification.
Solutions:
-
Protect from Light:
-
Use amber vials or light-protective covers for all samples and standards.
-
Minimize exposure of the HPLC system to direct light.
-
-
Control Temperature:
-
Use a thermostatically controlled autosampler and column compartment to maintain a consistent and cool temperature (e.g., 4 °C for the autosampler).
-
-
Optimize Sample Preparation:
-
Perform all sample preparation steps under dim light.
-
Avoid unnecessary heating of samples.
-
-
Improve Peak Integration:
-
Optimize the chromatography to achieve baseline separation of all isomers.
-
Use a consistent and validated method for peak integration.
-
Issue 3: Appearance of unexpected peaks in the chromatogram.
Possible Causes:
-
Formation of new degradation products: The experimental conditions (e.g., solvent, UV intensity, temperature) may be leading to the formation of previously uncharacterized photoproducts.
-
Sample Contamination: Contamination from solvents, glassware, or other sources can introduce extraneous peaks.
-
Solvent Effects: The injection of a sample in a solvent much stronger than the mobile phase can cause peak distortion and splitting.
Solutions:
-
Characterize Unknown Peaks: Use mass spectrometry (MS) coupled with HPLC to identify the mass-to-charge ratio of the unknown peaks and aid in their structural elucidation.
-
Run Blanks: Inject a solvent blank to identify any peaks originating from the solvent or the HPLC system itself.
-
Match Sample and Mobile Phase Strength: Whenever possible, dissolve the sample in the initial mobile phase to avoid solvent-related peak shape issues.
Experimental Protocols
Protocol 1: Photodegradation of this compound
This protocol outlines a general procedure for inducing and monitoring the photodegradation of this compound.
Materials:
-
This compound standard
-
HPLC-grade methanol
-
Quartz cuvettes or vials
-
UV irradiation source (e.g., a photostability chamber with controlled UV output or a UV lamp with a specific wavelength)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a solution of this compound in methanol at a known concentration (e.g., 10 µg/mL).
-
UV Irradiation:
-
Transfer the solution to a quartz cuvette or vial.
-
Expose the sample to a controlled UV light source. The specific wavelength and intensity should be chosen based on the experimental goals. A broad-spectrum UV lamp or a lamp with a peak emission in the UVB range (e.g., 312 nm) can be used.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample for HPLC analysis.
-
Protect the collected aliquots from further light exposure by storing them in amber vials at a low temperature (e.g., 4 °C) until analysis.
-
-
Control Sample: Maintain a control sample of the this compound solution in the dark at the same temperature to monitor for any thermal degradation.
-
HPLC Analysis: Analyze the irradiated and control samples using a validated HPLC method for the separation of Vitamin D isomers.
Protocol 2: HPLC Analysis of this compound and its Photoproducts
This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler with temperature control
-
Thermostatted column compartment
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Methanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Data Presentation
Table 1: HPLC Retention Times of Vitamin D3 Isomers
| Compound | Typical Retention Time (minutes) |
| Pre-Vitamin D3 | ~4.5 |
| This compound | ~5.2 |
| Vitamin D3 | ~6.0 |
| Lumisterol | ~7.1 |
| Tachysterol | ~7.8 |
Note: Retention times are approximate and will vary depending on the specific HPLC column, mobile phase, and other chromatographic conditions.
Table 2: Example of Quantitative Data from a Photodegradation Study
| Irradiation Time (minutes) | This compound Concentration (µg/mL) | Suprasterol I (Peak Area) | Suprasterol II (Peak Area) |
| 0 | 10.0 | 0 | 0 |
| 15 | 8.5 | 15000 | 8000 |
| 30 | 6.8 | 28000 | 15000 |
| 60 | 4.2 | 45000 | 25000 |
| 120 | 1.5 | 62000 | 38000 |
Note: This is hypothetical data for illustrative purposes. Actual results will depend on the experimental conditions.
Visualizations
Degradation Pathway of Vitamin D3 under UV Light
Caption: Photochemical transformation of 7-Dehydrocholesterol to Vitamin D3 and its subsequent photodegradation products.
Experimental Workflow for Photodegradation Analysis
Caption: A streamlined workflow for conducting a photodegradation study of this compound.
References
identifying 5,6-trans-Vitamin D3 as an impurity in vitamin D3 products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and quantification of 5,6-trans-Vitamin D3 as an impurity in Vitamin D3 products.
Troubleshooting Guide
Common Issues in the Analysis of this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between Vitamin D3 and this compound peaks | Inadequate chromatographic conditions (e.g., mobile phase composition, column type).[1][2] Co-elution with other isomers or impurities.[2] | Method Optimization: Adjust the mobile phase composition. For normal-phase HPLC, a mobile phase of n-hexane and ethyl acetate (e.g., 85:15 v/v) can be effective.[3] For reversed-phase HPLC, acetonitrile is a common mobile phase.[4][5] Column Selection: Utilize a high-resolution column. A normal-phase silica column (L3) or a C18 column can provide good separation.[3][4] Flow Rate Adjustment: Optimize the flow rate. A flow rate of 2.0 mL/min has been used successfully in normal-phase HPLC.[3] |
| Inaccurate quantification of this compound | Degradation of Vitamin D3 during sample preparation or analysis.[6][7] Non-linearity of the detector response. | Sample Handling: Protect samples from light and heat to prevent photoisomerization and thermal degradation.[1][6] Store solutions at -20°C.[1] Method Validation: Perform a full method validation including linearity, accuracy, and precision according to ICH guidelines.[1][8] Use a calibration curve with a sufficient number of data points in the expected concentration range.[8] |
| Presence of unexpected peaks in the chromatogram | Formation of other degradation products such as pre-vitamin D3, tachysterol, or lumisterol.[6][9] Transesterification with excipients in the formulation.[10][11] | Forced Degradation Studies: Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic conditions) to identify potential degradation products.[6] Mass Spectrometry (MS): Use LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures.[4][9] |
| Low sensitivity or poor signal-to-noise ratio | Suboptimal detector wavelength. Low concentration of the impurity. | Wavelength Selection: The UV λmax for this compound is approximately 275 nm, while for Vitamin D3 it is around 265 nm.[4][5] Set the detector wavelength accordingly for optimal sensitivity. Enrichment Techniques: If the impurity concentration is below the detection limit, consider using sample concentration techniques or a more sensitive detector like a mass spectrometer.[1] |
| Variability in retention times | Fluctuations in column temperature. Changes in mobile phase composition over time. | Temperature Control: Use a column oven to maintain a constant temperature.[4][5] Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure proper mixing. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered an impurity?
This compound is a photoisomer of Vitamin D3.[9] It is formed through the isomerization of Vitamin D3, often induced by factors like light or iodine catalysis.[9] It is considered an impurity in Vitamin D3 products because its presence can affect the safety and efficacy of the drug product.[1] Regulatory bodies require the identification and quantification of such impurities to ensure product quality.[1]
Q2: Which analytical techniques are most suitable for identifying and quantifying this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for the separation and quantification of Vitamin D3 and its isomers, including this compound.[3][4] Supercritical Fluid Chromatography coupled with Mass Spectrometry (SFC-MS) is another powerful technique, particularly for complex matrices like oily formulations, as it offers good separation and high sensitivity.[1][12] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also employed for its high specificity and sensitivity in identifying and quantifying these compounds.[9]
Q3: How can I differentiate between this compound and other Vitamin D3 isomers?
Chromatographic separation is key. Different isomers, such as pre-vitamin D3, tachysterol, and lumisterol, have distinct retention times under specific HPLC or SFC conditions.[2][4] Additionally, their UV spectra differ slightly. For instance, Vitamin D3 has a λmax at approximately 265 nm, while this compound has a λmax around 275 nm.[4][5] Mass spectrometry can provide further confirmation as they are isobaric, meaning they have the same mass but can be distinguished by their fragmentation patterns in MS/MS.[4]
Q4: What are the typical stress conditions to induce the formation of this compound in forced degradation studies?
Forced degradation studies are essential to understand the stability of Vitamin D3 and the formation of its degradation products.[6] To specifically induce the formation of this compound, exposure to iodine or light (photoisomerization) is effective.[9] Thermal stress can lead to the formation of pre-vitamin D3, while acidic conditions may produce isotachysterol.[6][9]
Q5: Are there official methods for the analysis of Vitamin D3 impurities?
Yes, pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide official methods for the assay of cholecalciferol and its related substances.[2][13] These methods often utilize normal-phase HPLC.[2] It is important to consult the current version of the relevant pharmacopeia for the official methodology.
Experimental Protocols
Protocol 1: Normal-Phase HPLC-UV Method for the Quantification of this compound
This protocol is based on a method developed for the quantification of Vitamin D3 in tablet dosage forms, which can be adapted for impurity analysis.[3]
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Normal-phase silica column (e.g., L3, 5 µm, 4.6 mm × 250 mm).[3]
2. Reagents and Materials:
-
n-Hexane, HPLC grade.
-
Ethyl acetate, HPLC grade.
-
Vitamin D3 reference standard.
-
This compound reference standard.
-
Sample containing Vitamin D3.
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane: Ethyl Acetate (85:15 v/v).[3]
-
Flow Rate: 2.0 mL/min.[3]
-
Column Temperature: Ambient.
-
Detection Wavelength: 275 nm (for this compound) and 265 nm (for Vitamin D3).[3][4]
-
Injection Volume: 20 µL.
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the impurity.
5. Sample Preparation:
-
Accurately weigh and transfer a portion of the sample into a volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
6. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Protocol 2: Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for Impurity Profiling
This protocol is a general guide based on a study for the comprehensive analysis of Vitamin D3 impurities in oily drug products.[1]
1. Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system coupled to a Mass Spectrometer (MS).
-
Column such as a Torus 1-AA.[1]
2. Reagents and Materials:
-
Carbon dioxide (CO2), SFC grade.
-
Acetonitrile, HPLC grade (as modifier).[1]
-
n-Heptane (for sample dilution).[1]
-
Vitamin D3 and impurity reference standards.
-
Oily drug product sample.
3. SFC-MS Conditions:
-
Column: Torus 1-AA.[1]
-
Mobile Phase: CO2 and Acetonitrile gradient.
-
Flow Rate: Optimized for separation.
-
Column Temperature: Optimized for separation.
-
MS Detection: Appropriate ionization mode (e.g., APCI or ESI) and mass analyzer settings to detect Vitamin D3 and its isobaric impurities.
4. Sample Preparation (for oily products):
-
Saponification and Liquid-Liquid Extraction: A fast saponification and liquid-liquid extraction method may be necessary to remove the oily matrix and recover the impurities.[1]
-
Dilute the extracted sample in a suitable solvent like n-heptane.[1]
5. Analysis:
-
Inject a mixture of reference standards to determine their retention times and mass spectra.
-
Inject the prepared sample.
-
Identify impurities by comparing their retention times and mass-to-charge ratios with the standards.
-
Quantify the impurities using an appropriate calibration method.
Visualizations
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Formation pathways of Vitamin D3 impurities.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. agilent.com [agilent.com]
- 3. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. circehealthscience.com [circehealthscience.com]
- 8. mdpi.com [mdpi.com]
- 9. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of vitamin D3 in a stressed formulation: the identification of esters of vitamin D3 formed by a transesterification with triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive analysis of vitamin D3 impurities in oily drug products using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
challenges in separating 5,6-trans and 5,6-cis isomers
Welcome to the Technical Support Center for Isomer Separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the separation of 5,6-trans and 5,6-cis isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating 5,6-trans and 5,6-cis isomers?
A1: The separation of 5,6-trans and 5,6-cis isomers is often challenging due to their similar physicochemical properties.[1][2] These isomers have the same molecular weight and often exhibit very close boiling points and solubility profiles, making techniques like fractional distillation difficult.[3] The primary challenges include achieving adequate resolution in chromatographic methods and preventing co-crystallization in crystallization-based separations.[3] Furthermore, the potential for interconversion of isomers under certain conditions (e.g., heat, light, or pH changes) adds another layer of complexity, especially during scale-up.[3]
Q2: Which analytical techniques are most effective for separating 5,6-cis and 5,6-trans isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are generally the most effective methods due to their high resolving power.[3][4][5] Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique, often providing better resolution than traditional liquid chromatography.[6] For larger-scale separations, fractional crystallization can be a cost-effective method, provided there are sufficient differences in the isomers' solubilities.[3][7]
Q3: How do I choose between chromatography and crystallization for my separation?
A3: The choice depends on the scale of your separation and the physical properties of your isomers. Chromatography, particularly HPLC and GC, offers higher resolution and is ideal for analytical purposes and for separating isomers with very similar properties.[3] Crystallization is more economical for large-scale purifications but is only effective when the isomers have significantly different solubilities in a particular solvent system.[3][7] If the isomers form a solid solution, separation by crystallization can be very challenging.[3]
Q4: What is the significance of isomeric purity in drug development?
A4: Isomeric purity is critical for drug safety and efficacy.[8] Different isomers can have different pharmacological activities, with one isomer being therapeutic while the other might be inactive or even toxic.[3][9] Regulatory agencies like the FDA have stringent requirements for the characterization and control of isomeric impurities in pharmaceutical products to ensure patient safety.[3][10]
Troubleshooting Guides
Chromatographic Methods (HPLC/GC)
Problem: Poor or no separation of cis/trans isomer peaks.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Column Chemistry | For Reverse-Phase HPLC, standard C18 columns may not be sufficient. Consider columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can offer alternative interactions like π-π stacking.[1] For GC, a chiral column might be necessary for challenging separations.[5] |
| Suboptimal Mobile Phase/Carrier Gas Flow | In HPLC, systematically vary the mobile phase composition (e.g., organic modifier percentage, pH).[11] In GC, optimize the carrier gas flow rate to achieve maximum column efficiency.[5] |
| Incorrect Temperature | Lowering the oven temperature in GC or the column temperature in HPLC can increase the interaction time with the stationary phase, potentially improving resolution, though it will also increase analysis time.[5] |
| Sample Overload | Injecting too concentrated a sample can lead to peak broadening and loss of resolution. Dilute the sample and reinject.[11][12] |
Problem: Peak tailing or fronting.
| Potential Cause | Troubleshooting Steps |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may be degraded and need replacement.[12][13] |
| Active Sites on the Column | This can be an issue with silica-based columns. Adding a small amount of a competitive amine (e.g., triethylamine) to the mobile phase can help to block active sites. |
| Inappropriate Mobile Phase pH | For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form. |
Problem: Retention time shifts.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Preparation | Ensure the mobile phase is prepared accurately and consistently for each run. Small variations in composition can lead to significant shifts.[12] |
| Fluctuations in Temperature | Use a column oven to maintain a constant temperature.[11] |
| Column Equilibration | Ensure the column is properly equilibrated with the mobile phase before each injection, especially when running gradients.[11] |
Crystallization Methods
Problem: Co-crystallization of both isomers.
| Potential Cause | Troubleshooting Steps |
| Similar Solubilities | Screen a wider range of solvents or solvent mixtures to find a system where the solubility difference between the isomers is maximized. |
| Supersaturation is too high | Slow down the crystallization process. This can be achieved by slower cooling, slower evaporation of the solvent, or by using a vapor diffusion method. |
| Formation of a Solid Solution | If the isomers are forming a solid solution, fractional crystallization will be ineffective. In this case, chromatography is the recommended separation method.[3] |
Problem: "Oiling out" instead of crystallization.
| Potential Cause | Troubleshooting Steps |
| Solubility is too high | Use a solvent system where the compound has lower solubility.[3] |
| Cooling rate is too fast | Decrease the cooling rate to allow for slower crystal growth.[3] |
| Impurities present | Purify the mixture by another method (e.g., column chromatography) before attempting crystallization.[3] |
Experimental Protocols
HPLC Method Development for Isomer Separation
-
Column Selection: Start with a standard C18 column. If separation is not achieved, screen columns with different stationary phases (e.g., Phenyl-Hexyl, PFP, Cyano).
-
Mobile Phase Screening:
-
Begin with a simple mobile phase system, such as acetonitrile/water or methanol/water.
-
Perform a gradient elution from 5% to 95% organic to determine the approximate elution conditions.
-
Optimize the gradient or switch to an isocratic elution based on the initial screening results.
-
If the compounds are ionizable, screen different pH values using appropriate buffers (e.g., phosphate, acetate).
-
-
Temperature Optimization: Analyze the sample at different temperatures (e.g., 25°C, 40°C, 60°C) to see the effect on resolution.
-
Method Validation: Once satisfactory separation is achieved, validate the method for robustness, reproducibility, and linearity.
Fractional Crystallization Protocol
-
Solvent Selection:
-
Test the solubility of the isomer mixture in a variety of solvents at room temperature and at elevated temperatures.
-
The ideal solvent will dissolve the compound when hot but have low solubility when cold. One isomer should be significantly less soluble than the other in the chosen solvent.
-
-
Dissolution: Dissolve the crude isomer mixture in the minimum amount of the selected hot solvent.[7]
-
Crystallization:
-
Isolation:
-
Purity Analysis: Analyze the purity of the crystals and the filtrate by a suitable analytical method (e.g., HPLC, GC, NMR) to determine the efficiency of the separation. Repeat the crystallization if necessary to improve purity.
Visualizations
Caption: HPLC method development workflow.
Caption: Fractional crystallization experimental workflow.
Caption: Troubleshooting logic for poor isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. High-pressure liquid chromatographic separation of 5,6-cis-and trans-prostaglandin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Influence of Geometric Isomers on Drug Delivery Systems [eureka.patsnap.com]
- 10. fda.gov [fda.gov]
- 11. ijnrd.org [ijnrd.org]
- 12. jetir.org [jetir.org]
- 13. lcms.cz [lcms.cz]
optimizing storage conditions for 5,6-trans-Vitamin D3
This technical support center provides guidance on the optimal storage, handling, and troubleshooting for experiments involving 5,6-trans-Vitamin D3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Vitamin D3?
A1: this compound is a photoisomer of cholecalciferol (Vitamin D3).[1] It is formed when Vitamin D3 is exposed to light, particularly UV radiation.[1] This isomerization is a key step in the natural regulation of Vitamin D3 levels in the skin upon sun exposure.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage guidelines:
-
Solid Form: Store at -20°C for up to 3 years.
-
In Solvent: Store at -80°C for up to 1 year.
-
General Precautions: Always protect from direct sunlight and store under an inert atmosphere, such as nitrogen.
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in various organic solvents. The choice of solvent may depend on the specific requirements of your experiment.
Data Presentation: Storage and Stability
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Special Conditions |
| Powder | -20°C | Up to 3 years | Protect from light, store under nitrogen |
| In Solvent | -80°C | Up to 1 year | Protect from light, store under nitrogen |
Table 2: Factors Affecting the Stability of Vitamin D3 and its Isomers
| Factor | Effect on Stability | Recommendations |
| Light | Highly sensitive; photodegrades to various photoproducts, including this compound, suprasterol I, and suprasterol II. | Handle in a dark or low-light environment. Use amber vials or wrap containers in aluminum foil. |
| Temperature | Higher temperatures accelerate degradation. Vitamin D3 thermally and reversibly transforms to pre-vitamin D3 type isomers. | Store at recommended low temperatures (-20°C for solid, -80°C for solutions). Avoid repeated freeze-thaw cycles. |
| pH | Unstable in acidic conditions (pH < 5). More stable in neutral to slightly alkaline conditions (pH > 5).[2] | Use buffered solutions with a pH above 5 for experiments where the compound is in an aqueous environment for extended periods. |
| Oxygen | Susceptible to oxidation, which leads to degradation. | Store under an inert atmosphere (e.g., nitrogen). Use degassed solvents for preparing solutions. |
| Metal Ions | Certain metal ions can catalyze degradation. | Use high-purity solvents and reagents. Consider the use of chelating agents like EDTA if metal ion contamination is a concern.[2] |
Troubleshooting Guide
Q4: My experimental results are inconsistent. What could be the cause?
A4: Inconsistent results with this compound are often linked to its degradation. Consider the following possibilities:
-
Light Exposure: Even brief exposure to ambient lab lighting can cause photodegradation.
-
Improper Storage: Storing the compound at temperatures higher than recommended or not under an inert atmosphere can lead to degradation over time.
-
Solvent Purity: Impurities in solvents, such as peroxides or metal ions, can accelerate degradation.
-
pH of the Medium: If your experimental medium is acidic, the compound may be degrading.
Q5: I suspect my this compound has degraded. How can I check its purity?
A5: You can assess the purity of your this compound using High-Performance Liquid Chromatography (HPLC) with a UV detector. A typical method would involve a C18 column and a mobile phase of acetonitrile and water. The appearance of new peaks or a decrease in the area of the main peak would indicate degradation.
Q6: What are the visible signs of degradation?
A6: While not always apparent, degraded samples may show a slight discoloration (e.g., a yellowish tint). However, the absence of a visible change does not guarantee purity. Analytical methods like HPLC are necessary for a definitive assessment.
Experimental Protocols
Protocol 1: Stability Testing of this compound by HPLC-UV
This protocol outlines a general procedure to assess the stability of this compound under specific conditions (e.g., different temperatures, pH, or light exposure).
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound powder in a light-protected environment.
-
Dissolve in a suitable HPLC-grade solvent (e.g., ethanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). Use amber vials and sonicate if necessary to ensure complete dissolution.
-
-
Stress Conditions:
-
Temperature Stress: Aliquot the stock solution into several amber vials. Store them at different temperatures (e.g., 4°C, 25°C, 40°C) for a defined period (e.g., 1, 3, 7, 14 days).
-
Photostability: Expose a solution in a clear vial to a controlled light source (e.g., a photostability chamber with a defined lux and UV output). Keep a control sample wrapped in aluminum foil at the same temperature.
-
pH Stress: Prepare buffered aqueous solutions at different pH values (e.g., pH 3, 5, 7, 9). Add a small volume of the stock solution to each buffer and incubate for a set time.
-
-
HPLC Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of this compound (approximately 272 nm).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
At each time point, withdraw a sample from each stress condition.
-
Filter the sample through a 0.22 µm syringe filter if necessary.
-
Inject the sample into the HPLC system.
-
Analyze the chromatogram for the appearance of degradation peaks and the decrease in the peak area of this compound.
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).
-
Plot the percentage remaining versus time to determine the degradation kinetics under each stress condition.
-
Visualizations
Caption: Simplified pathway of Vitamin D3 synthesis and photodegradation.
Caption: Workflow for stability testing of this compound.
Caption: Troubleshooting decision tree for this compound degradation.
References
Technical Support Center: Minimizing Isomerization During Vitamin D3 Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize isomerization during vitamin D3 analysis, ensuring accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of vitamin D3 isomerization during analysis?
A1: Vitamin D3 is susceptible to isomerization and degradation from various factors throughout the analytical process.[1] Key environmental and chemical triggers include:
-
Heat: Thermal energy can cause the reversible conversion of vitamin D3 to previtamin D3.[2][3] At higher temperatures (100–180°C), irreversible transformation to pyrocholecalciferol and isopyrocholecalciferol can occur.[4]
-
Light: Exposure to light, particularly UV radiation, can induce isomerization to photoproducts like lumisterol3 and tachysterol3.[5][6] This photosensitivity is a significant concern during sample handling and storage.[7]
-
pH: Vitamin D3 is most stable at a pH above 5.[5] Acidic conditions (low pH) can catalyze the isomerization of vitamin D3 to isotachysterol, which is highly sensitive to oxygen.[2][8][9]
-
Oxygen: The presence of oxygen can lead to the oxidation of vitamin D3, especially in the presence of unsaturated lipids or pro-oxidant metals.[9][10]
-
Metal Ions: Metal ions, such as copper, can catalyze the degradation of vitamin D3.[8]
Q2: How can I prevent isomerization during sample preparation?
A2: Careful control of your sample preparation workflow is critical to minimizing isomerization. Here are key recommendations:
-
Work under subdued light: Whenever possible, perform sample preparation steps in a room with minimal light or use amber-colored glassware to protect samples from light exposure.[5]
-
Control temperature: Avoid high temperatures during extraction and saponification. If a heating step is necessary, such as during saponification, it's crucial to use controlled and consistent heating to ensure both the sample and internal standard reach an equivalent equilibrium state.[11][12] For example, saponification for at least 60 minutes at 80°C, 120 minutes at 70°C, or 300 minutes at 60°C is recommended to reach equilibrium.[13] Cold saponification at room temperature should generally be avoided as it may not be sufficient to reach equilibrium.[12][13]
-
Maintain optimal pH: Ensure that the pH of your solutions is maintained above 5 to prevent acid-catalyzed isomerization.[5]
-
Use antioxidants: The addition of antioxidants can protect vitamin D3 from oxidative degradation.[10] Common choices include:
-
De-gas solvents: To minimize oxidation, consider de-gassing solvents with an inert gas like nitrogen before use.[7]
Q3: What are the best practices for storing vitamin D3 samples and standards?
A3: Proper storage is essential to maintain the integrity of your vitamin D3 samples and standards.
-
Temperature: For long-term stability, store samples and standards at -20°C or, ideally, at -80°C.[17][18] Studies have shown that 25-hydroxyvitamin D is stable for about 2 months at -20°C and for longer periods at lower temperatures.[19]
-
Light Protection: Always store samples and standards in the dark or in amber vials to prevent photo-degradation.[1][5]
-
Inert Atmosphere: For highly sensitive samples or long-term storage of standards, consider flushing the storage container with an inert gas like nitrogen or argon to displace oxygen.[7]
Troubleshooting Guides
This section addresses specific issues you might encounter during your vitamin D3 analysis.
Problem 1: Inconsistent results or poor reproducibility.
| Possible Cause | Troubleshooting Step |
| Differential isomerization between sample and internal standard. | Ensure that your sample preparation, particularly any heating steps like saponification, is sufficient for both the analyte and the internal standard to reach thermal equilibrium.[12][20] Using an isotope-labeled vitamin D3 internal standard can help compensate for isomerization. |
| Incomplete extraction from the sample matrix. | Optimize your extraction procedure. For complex matrices, techniques like solid-phase extraction (SPE) followed by two-dimensional liquid chromatography (2D-LC) can improve cleanup and recovery.[21] Saponification is a common and effective step for releasing vitamin D3 from food matrices.[13] |
| Degradation in the autosampler. | Some vitamin D3 derivatives can be unstable in the autosampler.[17] If possible, use a cooled autosampler (e.g., 5°C). Analyze samples promptly after placing them in the autosampler and investigate the stability of your specific derivatives over time. |
Problem 2: Extra peaks appearing in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Isomer formation during sample processing. | Review your sample preparation procedure for potential causes of isomerization (heat, light, pH). Use the preventative measures outlined in the FAQs. Chromatographic methods that can separate common isomers like previtamin D3, trans-vitamin D3, and isotachysterol are crucial.[2][21] |
| Matrix interference. | Complex sample matrices, such as olive oil, can have components that co-elute with vitamin D3 or its isomers.[21] Employ a more effective sample cleanup method like SPE or use a 2D-LC system for enhanced separation.[21] |
| Degradation of standards. | Prepare fresh working standards regularly and store stock solutions under appropriate conditions (cold, dark, inert atmosphere). |
Quantitative Data Summary
The following tables summarize the impact of various conditions on vitamin D3 stability.
Table 1: Effect of pH on Vitamin D3 Degradation Rate
| pH | First-Order Rate Constant (k) | Stability |
| 1-4 | Steep increase in degradation | Unstable |
| 5-8 | No significant difference in k | Stable |
| Data derived from a study on vitamin D3 stability in aqueous solutions.[5] |
Table 2: Effect of Antioxidants on Vitamin D3 Stability
| Antioxidant | Concentration | Stabilization Effect |
| Ascorbic Acid | Increasing concentrations | Significantly increased stabilization |
| EDTA | ≥ 0.1 g/L | Maximum stabilizing effect |
| Citric Acid | 0.5 g/L | Less effective than EDTA and Ascorbic Acid |
| Based on a comparative study of antioxidants in aqueous solutions.[5][16] |
Table 3: Thermal Degradation of Vitamin D3 in Fortified Sunflower Oil
| Temperature (°C) | Time (hours) | Vitamin D3 Concentration (µg/mL) |
| 70 | 2 | 0.344 |
| 70 | 4 | 0.099 |
| 70 | 6 | 0.087 |
| 110 | 2 | 0.18 |
| 110 | 4 | 0.008 |
| 110 | 6 | 0.00 |
| 150 | 2 | 0.224 |
| 150 | 4 | 0.00 |
| 150 | 6 | 0.00 |
| Initial concentration was 0.9 µg/mL. The data shows significant degradation at temperatures above 100°C.[22] |
Experimental Protocols
Protocol 1: General Sample Preparation for Vitamin D3 Analysis by HPLC
This protocol provides a general guideline. Specific parameters may need to be optimized for your particular sample matrix and instrumentation.
-
Sample Weighing and Internal Standard Addition:
-
Accurately weigh the homogenized sample into a saponification flask.
-
Add an appropriate internal standard (e.g., vitamin D2 or an isotope-labeled vitamin D3).
-
-
Saponification (Hot Method):
-
Add a solution of potassium hydroxide in ethanol.
-
Reflux the mixture at a controlled temperature (e.g., 80°C) for 60 minutes to ensure thermal equilibrium between vitamin D3 and previtamin D3.[13]
-
-
Extraction:
-
After cooling, add water and an organic solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Shake vigorously and allow the phases to separate.
-
Collect the upper organic layer.
-
Repeat the extraction process two more times and pool the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic extract with water to remove any remaining base.
-
Dry the extract over anhydrous sodium sulfate.
-
-
Evaporation and Reconstitution:
-
Evaporate the solvent to dryness under a stream of nitrogen at a low temperature.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
Filtration and Analysis:
-
Filter the reconstituted sample through a 0.45 µm filter.
-
Inject an aliquot into the HPLC system.[23]
-
Visualizations
Caption: Key isomerization pathways of vitamin D3.
Caption: General workflow for vitamin D3 analysis.
References
- 1. circehealthscience.com [circehealthscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunlight and Vitamin D: A global perspective for health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to quickly solve the stability defects of natural vitamin D3? [plantextractwholesale.com]
- 8. Vitamin D3 Bioaccessibility from Supplements and Foods—Gastric pH Effect Using a Static In Vitro Gastrointestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin D Incorporation in Foods: Formulation Strategies, Stability, and Bioaccessibility as Affected by the Food Matrix [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Differential Thermal Isomerization: Its Role in the Analysis of Vitamin D3 in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. btsa.com [btsa.com]
- 16. mdpi.com [mdpi.com]
- 17. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The pre‐analytical stability of 25‐hydroxyvitamin D: Storage and mixing effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jag.journalagent.com [jag.journalagent.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Combination of a solid phase extraction and a two-dimensional LC-UV method for the analysis of vitamin D3 and its isomers in olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journal.standard.ac.ir [journal.standard.ac.ir]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in 5,6-trans-Vitamin D3 LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects during the LC-MS/MS analysis of 5,6-trans-Vitamin D3 and other related metabolites.
Troubleshooting Guide
This guide addresses common issues related to matrix effects in a question-and-answer format.
Q1: My this compound signal is low and inconsistent, especially in plasma/serum samples. How can I determine if this is due to matrix effects?
A1: Low and variable analyte response in biological samples compared to standards in a clean solvent is a classic sign of matrix effects, particularly ion suppression. Phospholipids are a common cause of ion suppression in bioanalytical samples.[1][2] You can diagnose this issue using a post-column infusion experiment.
Experimental Protocol: Post-Column Infusion Analysis
-
Setup: Infuse a standard solution of this compound at a constant flow rate into the MS source, post-chromatography.
-
Injection: Inject a blank, protein-precipitated matrix sample (e.g., plasma extract) onto the LC column.
-
Analysis: Monitor the signal of the infused this compound. A drop in the signal intensity at the retention time of co-eluting matrix components indicates ion suppression.
Q2: I've confirmed ion suppression is occurring. What is the quickest way to improve my signal?
A2: The simplest sample preparation method is protein precipitation (PPT). However, while it removes proteins, it is not effective at removing phospholipids, which are major contributors to matrix effects.[2][3] A more effective and still relatively fast approach is to use a specialized phospholipid removal plate or cartridge after protein precipitation.[4][5]
Q3: My results are still not satisfactory after basic cleanup. What are the more robust sample preparation techniques I can employ?
A3: For more challenging matrices or when higher sensitivity is required, more rigorous sample preparation techniques like Liquid-Liquid Extraction (LLE), Supported Liquid Extraction (SLE), or Solid-Phase Extraction (SPE) are recommended.[6]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their differential solubility in two immiscible liquids. It is more effective at removing salts and other polar interferences than PPT.[7][8]
-
Supported Liquid Extraction (SLE): This is a more automated and high-throughput version of LLE that uses a solid support, providing high analyte recovery and clean extracts.[9][10][11]
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can effectively remove phospholipids and other interfering substances.[12][13] Combining LLE with SPE (LLE-SPE) can provide an even cleaner sample extract, reducing ion suppression significantly.[14][15][16]
Frequently Asked Questions (FAQs)
Q: What are phospholipids and why do they cause matrix effects?
A: Phospholipids are a major component of cell membranes and are abundant in biological samples like plasma and serum. Due to their amphipathic nature, they are often co-extracted with analytes of interest. In the MS source, they can compete with the analyte for ionization, leading to a phenomenon known as ion suppression, which reduces the analyte's signal.[1][2] They can also shorten the lifespan of analytical columns.[1][2]
Q: Can I just use a more sensitive mass spectrometer to overcome matrix effects?
A: While a highly sensitive mass spectrometer can detect very low concentrations of an analyte, it does not eliminate matrix effects. Ion suppression affects the ionization process itself, so even with a sensitive detector, the signal for your analyte of interest will be diminished and potentially more variable if significant matrix components are co-eluting.[17][18] Tandem MS (MS/MS) is also susceptible to these effects as the suppression occurs before the mass analysis stages.[18]
Q: Are there alternatives to extensive sample cleanup?
A: While thorough sample preparation is the most effective strategy, other approaches can help mitigate matrix effects:
-
Chromatographic Separation: Optimizing your LC method to separate this compound from the region where most phospholipids elute can significantly reduce ion suppression.
-
Derivatization: For some Vitamin D metabolites, derivatization can significantly improve ionization efficiency.[14][15][19][20] This can increase the signal-to-noise ratio, making the analysis less susceptible to moderate ion suppression. Reagents like 2-nitrosopyridine (PyrNO) have been shown to improve sensitivity over other agents like PTAD.[14][15][16]
-
Choice of Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less prone to matrix effects than Electrospray Ionization (ESI) for certain compounds, including some Vitamin D metabolites.[21]
Q: What kind of quantitative improvements can I expect from different sample preparation methods?
A: The degree of improvement depends on the specific matrix and analyte. However, studies have shown significant enhancements in analyte recovery and reduction in matrix effects when moving from simple protein precipitation to more advanced techniques.
Data Summary
Table 1: Comparison of Sample Preparation Techniques for Vitamin D Metabolites
| Sample Preparation Method | Analyte Recovery | Phospholipid Removal | Key Advantages |
| Protein Precipitation (PPT) | Variable, often reduced by suppression | Poor[2] | Fast and simple |
| PPT + Phospholipid Removal Plate | >90%[1] | >95-99%[1] | Fast, simple, and effective phospholipid removal |
| Supported Liquid Extraction (SLE) | High[9] | Good | High throughput, automated, and provides clean extracts |
| Solid-Phase Extraction (SPE) | 89-104%[13] | High | Highly selective, excellent for complex matrices |
| LLE-SPE | Good | Very High | Reduces ion suppression by 2- to 4-fold compared to SPE alone[14][15] |
Note: The values presented are generalized from various studies on Vitamin D and its metabolites and may vary for this compound specifically.
Detailed Experimental Protocols
Protocol 1: Supported Liquid Extraction (SLE) for Vitamin D Metabolites from Human Serum
This protocol is adapted from a method for 25-OH vitamin D2 and D3 and can be used as a starting point for this compound.[9]
-
Sample Pre-treatment: Dilute 150 µL of human serum with 150 µL of a 50:50 (v/v) water:isopropanol solution. Cap and shake for 1 minute.
-
Sample Loading: Load the entire 300 µL of the pre-treated serum onto an ISOLUTE SLE+ plate. Apply a short pulse of vacuum to initiate flow and then allow the sample to absorb for 5 minutes.
-
Analyte Elution:
-
Add 750 µL of heptane to the plate and wait 5 minutes for the solvent to absorb.
-
Add a second 750 µL aliquot of heptane and wait for another 5 minutes.
-
Apply a final pulse of vacuum to elute the entire sample.
-
-
Post-Extraction: Evaporate the eluate to dryness at room temperature. Reconstitute the sample in 100 µL of the initial mobile phase composition. Vortex gently for 60 seconds before injection.
Protocol 2: Protein Precipitation followed by Phospholipid Removal (HybridSPE®-PLus)
This protocol is a general method for removing phospholipids from serum samples after protein precipitation.
-
Protein Precipitation: In a 96-well collection plate, add 300 µL of 1% formic acid in acetonitrile to 100 µL of spiked serum.
-
Mixing: Mix thoroughly by aspirating and dispensing the solution five times with a pipette. Let the plate sit for 5 minutes to allow for complete protein precipitation.
-
Phospholipid Removal: Transfer 200 µL of the supernatant to a HybridSPE-PLus 96-well plate.
-
Elution: Apply a vacuum of 10" Hg for 4 minutes to pass the sample through the plate.
-
Analysis: The resulting filtrate can be directly injected into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving matrix effects.
Caption: Comparison of sample preparation techniques for matrix effect removal.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chromtech.com [chromtech.com]
- 4. waters.com [waters.com]
- 5. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput liquid-liquid extraction and LCMSMS assay for determination of circulating 25(OH) vitamin D3 and D2 in the routine clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. norlab.com [norlab.com]
- 11. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid phase extraction system for vitamin D and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 14. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 21. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
Technical Support Center: Synthesis of 5,6-trans-Vitamin D3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-trans-Vitamin D3.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary methods for the synthesis of this compound are the iodine-catalyzed isomerization of Vitamin D3 (cholecalciferol) and the photoisomerization of Vitamin D3. Both methods involve the conversion of the 5,6-cis double bond of Vitamin D3 to the 5,6-trans configuration.[1][2]
Q2: What is the role of iodine in the iodine-catalyzed isomerization?
A2: Iodine acts as a catalyst in the cis/trans isomerization of the 5,6-double bond of cholecalciferol. It facilitates the equilibrium between the cis and trans isomers.[1][2] The concentration of iodine, solvent, light exposure, and reaction time are critical parameters that influence the conversion rate and the formation of byproducts.[2]
Q3: What are the common side products in the synthesis of this compound?
A3: Common side products include other isomers of Vitamin D3 such as tachysterol and lumisterol.[1] Over-exposure to UV light during photoisomerization can also lead to the formation of suprasterols. In the presence of acidic conditions, isotachysterol may also be formed.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the isomerization reaction can be effectively monitored using High-Performance Liquid Chromatography (HPLC) with UV detection. A normal-phase silica column or a C18 reverse-phase column can be used to separate this compound from the starting material (Vitamin D3) and other isomers.[3][4][5] The UV detection wavelength is typically set around 265-280 nm, as the different isomers have distinct UV absorbance maxima.[4]
Q5: What are the recommended storage conditions for this compound?
A5: this compound is sensitive to light and temperature. It should be stored at -20°C under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent degradation.[6]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction (Iodine-Catalyzed) | Optimize the iodine concentration. A low concentration may lead to an incomplete reaction, while a high concentration can promote side reactions. Start with a catalytic amount and incrementally increase it. |
| Extend the reaction time. Monitor the reaction progress by HPLC to determine the optimal reaction time for achieving maximum conversion. | |
| Ensure the reaction is protected from excessive light, as this can influence the equilibrium and promote side reactions.[2] | |
| Inefficient Photoisomerization | Optimize the UV wavelength and exposure time. Over-irradiation can lead to the formation of undesired byproducts like suprasterols and a decrease in the yield of the target compound. |
| Use a photosensitizer, such as flavin mononucleotide, which can facilitate the energy transfer and promote the isomerization to the 5,6-trans form.[7] | |
| Degradation of Product | Ensure the reaction and work-up are performed under an inert atmosphere (nitrogen or argon) to prevent oxidation. |
| Maintain a low temperature during the reaction and purification steps to minimize thermal degradation. |
Issue 2: Difficulty in Purifying this compound
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Co-elution with other isomers | Optimize the HPLC or column chromatography conditions. For HPLC, consider using a different stationary phase (e.g., a highly hydrophobic C18 column) or modifying the mobile phase composition to improve the separation of isomers.[8] |
| For column chromatography, use a high-quality silica gel or alumina and a carefully selected eluent system. A gradient elution may be necessary to separate closely related isomers.[9] | |
| Presence of multiple byproducts | Re-evaluate the reaction conditions to minimize the formation of byproducts. This may involve adjusting the catalyst concentration, reaction time, or light exposure. |
| Consider a multi-step purification process, such as a combination of column chromatography and preparative HPLC, for complex mixtures. |
Experimental Protocols
Protocol 1: Iodine-Catalyzed Isomerization of Vitamin D3
-
Preparation: Dissolve Vitamin D3 in a suitable solvent (e.g., ethanol or hexane) in a reaction vessel. The concentration should be optimized, but a starting point of 1 mg/mL can be used.
-
Catalyst Addition: Add a catalytic amount of iodine to the solution. The molar ratio of iodine to Vitamin D3 is a critical parameter and should be optimized. A starting point could be a 1:100 molar ratio of iodine to Vitamin D3.
-
Reaction: Stir the reaction mixture at room temperature, protected from direct light.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.
-
Quenching: Once the desired conversion is achieved, quench the reaction by adding a solution of sodium thiosulfate to remove the excess iodine.
-
Work-up: Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Photoisomerization of Vitamin D3
-
Preparation: Dissolve Vitamin D3 in a suitable solvent (e.g., tert-butyl alcohol/water mixture) in a quartz reaction vessel.[7]
-
Photosensitizer (Optional): Add a photosensitizer, such as flavin mononucleotide, to the solution.[7]
-
Irradiation: Irradiate the solution with a UV lamp at a specific wavelength (e.g., using a medium-pressure mercury lamp). The optimal wavelength and irradiation time need to be determined experimentally.
-
Monitoring: Monitor the formation of this compound using HPLC.
-
Work-up: After the reaction, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography or preparative HPLC to isolate the this compound.
Quantitative Data Summary
Table 1: HPLC Parameters for Vitamin D3 Isomer Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Normal-phase silica (L3), 5 µm, 4.6 x 250 mm[5] | C18 reverse-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-hexane/ethyl acetate (85:15 v/v)[5] | Methanol/water (95:5 v/v) |
| Flow Rate | 2.0 mL/min[5] | 1.0 mL/min |
| Detection | UV at 292 nm[5] | UV at 265 nm[4] |
| Retention Time (Vitamin D3) | ~4.8 min[5] | Varies |
| Retention Time (this compound) | Varies | Varies |
Table 2: Influence of Reaction Conditions on Isomerization (Illustrative)
| Parameter Varied | Condition | Yield of 5,6-trans-D3 (%) | Key Byproducts |
| Iodine Concentration | Low | Low | Unreacted Vitamin D3 |
| Optimal | High | Tachysterol | |
| High | Decreased | Increased byproduct formation | |
| Reaction Time (Iodine-catalyzed) | Short | Low | Unreacted Vitamin D3 |
| Optimal | High | - | |
| Long | Decreased | Degradation products | |
| UV Exposure Time (Photoisomerization) | Short | Low | Unreacted Vitamin D3 |
| Optimal | High | Tachysterol, Lumisterol | |
| Long | Decreased | Suprasterols, degradation |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 22350-41-0, High Purity, SMB00925, Sigma-Aldrich [sigmaaldrich.com]
- 7. Isomerization of Cholecalciferol through Energy Transfer as a Protective Mechanism Against Flavin-Sensitized Photooxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. CN1709869A - Method for separation, purification and crystallization of vitamin D - Google Patents [patents.google.com]
Technical Support Center: Preventing Photochemical Degradation of Vitamin D Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the photochemical degradation of vitamin D isomers. It is intended for researchers, scientists, and drug development professionals to help ensure the stability and efficacy of vitamin D in their experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that cause the degradation of vitamin D isomers?
A1: The primary environmental factors leading to the degradation of vitamin D isomers are exposure to light (especially UV radiation), heat, oxygen, humidity, and suboptimal pH levels.[1][2][3] Metal ions and acidic conditions, in particular, have a significant destabilizing effect on vitamin D3 in aqueous solutions.[1][4]
Q2: How does light exposure specifically affect vitamin D?
A2: Exposure to sunlight, particularly UVB radiation, initiates the conversion of 7-dehydrocholesterol in the skin to previtamin D3, which then thermally isomerizes to vitamin D3.[5][6][7] However, continued exposure to sunlight causes the photodegradation of both previtamin D3 and vitamin D3 into various inactive photoproducts, including lumisterol, tachysterol, 5,6-transvitamin D3, suprasterol I, and suprasterol II.[5][6][8][9] UVA radiation may also contribute to this degradation process.[10]
Q3: Are vitamin D2 and vitamin D3 equally susceptible to degradation?
A3: Vitamin D2 (ergocalciferol) is generally more susceptible to oxidation than vitamin D3 (cholecalciferol) due to the presence of an extra double bond in its structure.[11]
Q4: What are the common degradation products of vitamin D3, and are they biologically active?
A4: Common degradation products resulting from photochemical degradation include tachysterol, lumisterol, and isotachysterol.[12] These photoproducts are generally considered biologically inactive and do not contribute to calcium metabolism.[5][13]
Q5: Can I use antioxidants to prevent the degradation of vitamin D?
A5: Yes, antioxidants are highly effective in preventing the oxidative degradation of vitamin D. Both natural antioxidants like α-tocopherol (vitamin E), β-carotene, ascorbic acid (vitamin C), citric acid, and quercetin, as well as synthetic antioxidants such as butylated hydroxytoluene (BHT) and tert-butylhydroquinone (TBHQ), can be used.[11][14][15][16][17] Ethylenediaminetetraacetic acid (EDTA) has also been shown to have a significant stabilizing effect, particularly in aqueous solutions containing metal ions.[1][18]
Q6: What is the most suitable type of packaging for storing vitamin D formulations?
A6: To protect vitamin D from light and oxygen, it is recommended to use opaque, oxygen-impermeable packaging.[11][19] Options include amber or cobalt blue glass bottles, multilayer plastics, and foil blister packs.[20][21] Additionally, flushing the packaging with an inert gas like nitrogen can help minimize oxygen exposure.[15]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of vitamin D potency in solution. | Photodegradation from exposure to ambient or UV light. | 1. Store solutions in amber or opaque containers. 2. Minimize exposure to light during experimental procedures by working under yellow light or covering vessels with aluminum foil.[15][19] 3. Confirm the light sensitivity of your specific vitamin D isomer and formulation. |
| Degradation of vitamin D in an aqueous formulation. | Suboptimal pH or presence of metal ions. | 1. Adjust the pH of the solution to be above 5, as vitamin D3 is more stable in neutral to slightly alkaline conditions.[1] 2. Add a chelating agent like EDTA to sequester metal ions that can catalyze degradation.[1][18] 3. Consider using a buffered solution to maintain a stable pH. |
| Oxidative degradation of vitamin D in an oil-based formulation. | Exposure to oxygen. | 1. Add an antioxidant such as α-tocopherol (vitamin E), BHT, or TBHQ to the formulation.[11][14][16] 2. During preparation and packaging, flush the headspace of the container with an inert gas like nitrogen to displace oxygen.[15] 3. Store in airtight containers. |
| Inconsistent results in stability studies. | Multiple factors contributing to degradation (light, heat, oxygen). | 1. Systematically evaluate each environmental factor in isolation to identify the primary cause of degradation. 2. Implement a multi-pronged stabilization strategy, including the use of antioxidants, appropriate packaging, and controlled environmental conditions (temperature, humidity).[3][11][15] |
| Formation of unknown peaks during HPLC analysis. | Isomerization or degradation of vitamin D. | 1. Compare the retention times of the unknown peaks with known standards of vitamin D isomers and degradation products (e.g., lumisterol, tachysterol). 2. Use a stability-indicating HPLC method capable of separating vitamin D from its potential degradants.[22] 3. Employ LC-MS to identify the mass of the unknown peaks and elucidate their structures.[23][24] |
Quantitative Data Summary
Table 1: Effect of Temperature on Vitamin D3 Degradation
| Temperature | Degradation Rate | Conditions | Reference |
| 80°C and 130°C | Relatively stable | 10 to 40 minutes in canola oil | [14][16] |
| 180°C and 230°C | Up to 90% loss | In canola oil | [14][16] |
| 25°C | ~2% reduction | Over 7 days in human serum | |
| 40°C | ~14% reduction | Over 7 days in human serum |
Table 2: Efficacy of Antioxidants in Preventing Vitamin D3 Degradation at 230°C
| Antioxidant | Antioxidant Activity | Conditions | Reference |
| BHT | > 50% | In canola oil | [14][16] |
| TBHQ | > 50% | In canola oil | [14][16] |
Table 3: Stability of Vitamin D3 with a Novel Cocrystal Formulation
| Condition | Retention of Cocrystal Vitamin D3 | Retention of Commercial Vitamin D3 | Duration | Reference |
| 5,000 Lux lighting | 80% | 20% | 2 months | [3] |
| 40°C, 75% Relative Humidity | Stable | Degraded | 2 months | [3] |
Experimental Protocols
Protocol 1: Evaluation of Vitamin D Stability in an Aqueous Solution
-
Preparation of Solutions: Prepare aqueous solutions of vitamin D3 at a known concentration. Divide the solutions into different groups to test the effects of pH, light, and metal ions.
-
pH Adjustment: Adjust the pH of different solution groups to a range of values (e.g., pH 1, 4, 5, 8) using appropriate buffers.[1]
-
Light Exposure: Expose one set of solutions at each pH to a controlled light source (e.g., a photostability chamber with a known lux level), while keeping a parallel set in the dark as a control.
-
Metal Ion Challenge: To another set of solutions, add metal ions (e.g., copper sulfate) to assess their impact on stability.[1]
-
Stabilizer Addition: To a subset of the metal-ion-containing solutions, add a chelating agent like EDTA or antioxidants such as ascorbic acid or citric acid.[1][18]
-
Time-Point Analysis: At specified time intervals (e.g., 0, 6, 24, 48 hours), take aliquots from each group.
-
Quantification: Analyze the concentration of vitamin D3 in each aliquot using a validated stability-indicating HPLC-UV method.[22]
-
Data Analysis: Calculate the degradation kinetics for each condition to determine the factors that most significantly impact stability.[1]
Protocol 2: Assessment of Antioxidant Efficacy in an Oil-Based Formulation
-
Formulation Preparation: Prepare an oil-based formulation (e.g., in canola oil) containing a known concentration of vitamin D3.[14][16]
-
Antioxidant Addition: Divide the formulation into groups and add different natural (e.g., α-tocopherol, β-carotene) and synthetic (e.g., BHT, TBHQ) antioxidants at specified concentrations.[14][16] Include a control group with no added antioxidant.
-
Accelerated Stability Testing: Subject the samples to accelerated stability conditions, such as elevated temperature (e.g., 180°C or 230°C) for a defined period.[14][16]
-
Sample Collection: Collect samples at various time points during the heat treatment.
-
Analysis: Determine the remaining concentration of vitamin D3 in each sample using HPLC.
-
Efficacy Calculation: Calculate the percentage of vitamin D3 degradation prevented by each antioxidant compared to the control group to determine their relative efficacy.
Visualizations
Caption: Photochemical formation and degradation pathway of Vitamin D3.
Caption: Experimental workflow for stabilizing Vitamin D formulations.
Caption: Key strategies to prevent Vitamin D degradation.
References
- 1. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. circehealthscience.com [circehealthscience.com]
- 4. [PDF] Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products | Semantic Scholar [semanticscholar.org]
- 5. Sunlight and Vitamin D: A global perspective for health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cutaneous photosynthesis of previtamin D3: a unique photoendocrine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Sunlight regulates the cutaneous production of vitamin D3 by causing its photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sunlight regulates the cutaneous production of vitamin D3 by causing its photodegradation. | Semantic Scholar [semanticscholar.org]
- 10. google.com [google.com]
- 11. btsa.com [btsa.com]
- 12. researchgate.net [researchgate.net]
- 13. US5382439A - Product and process of improving the stability of vitamin D - Google Patents [patents.google.com]
- 14. Natural and Synthetic Antioxidants Prevent the Degradation of Vitamin D3 Fortification in Canola Oil during Baking and In Vitro Digestion [ojs.kmutnb.ac.th]
- 15. How to quickly solve the stability defects of natural vitamin D3? [plantextractwholesale.com]
- 16. researchgate.net [researchgate.net]
- 17. Quercetin enhances vitamin D2 stability and mitigate the degradation influenced by elevated temperature and pH value - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. vitacarepharma.com [vitacarepharma.com]
- 20. myboxprinter.com [myboxprinter.com]
- 21. Safe & Effective Nutraceutical Packaging | Victorie Packaging [victoriepack.com]
- 22. academic.oup.com [academic.oup.com]
- 23. applications.emro.who.int [applications.emro.who.int]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 5,6-trans-Vitamin D3 and 5,6-cis-Vitamin D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two key isomers of Vitamin D3: the naturally occurring 5,6-cis-Vitamin D3 and its photoproduct, 5,6-trans-Vitamin D3. Understanding the distinct molecular behaviors and physiological effects of these isomers is crucial for research into vitamin D metabolism, signaling, and the development of novel therapeutic agents.
Executive Summary
5,6-cis-Vitamin D3, the biologically active precursor to the hormone calcitriol, and its isomer this compound exhibit significant differences in their biological activities. These differences are rooted in their distinct three-dimensional structures, which fundamentally alter their interaction with the Vitamin D Receptor (VDR). The available data, summarized below, indicates that the 5,6-cis isomer possesses significantly higher biological potency, particularly in terms of antirachitic activity. In contrast, the 5,6-trans isomer demonstrates markedly lower affinity for the VDR and, consequently, reduced biological efficacy in classical vitamin D signaling pathways.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data comparing the biological activities of this compound and 5,6-cis-Vitamin D3.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Dissociation Constant (Kd) for VDR |
| This compound | 560 nM[1] |
| 5,6-cis-Vitamin D3 | Data not available in the reviewed literature |
Table 2: In Vivo Biological Activity
| Compound | Relative Antirachitic Activity in Chicks (Compared to 5,6-cis-Vitamin D3) |
| This compound | At most 5%[2] |
| 5,6-cis-Vitamin D3 | 100% (Reference)[2] |
Key Biological Differences and Experimental Evidence
Vitamin D Receptor Binding Affinity
The biological actions of vitamin D are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. The affinity of a vitamin D analog for the VDR is a critical determinant of its biological potency.
Experimental evidence demonstrates that This compound exhibits a significantly lower binding affinity for the VDR compared to the active form of vitamin D. A study by Chen et al. reported a dissociation constant (Kd) of 560 nM for the binding of this compound to the VDR.[1] This indicates a much weaker interaction with the receptor compared to high-affinity ligands. The antiproliferative activity of this compound in cultured human keratinocytes did not directly correlate with its VDR binding affinity, suggesting that it may undergo metabolic activation to exert its effects.[1]
Transcriptional Activation of Target Genes
Upon binding to the VDR, vitamin D analogs induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of target gene transcription. This process is central to the genomic effects of vitamin D, which include the regulation of calcium homeostasis, cell proliferation, and differentiation.
While direct comparative studies on the transcriptional activity of 5,6-trans and 5,6-cis-Vitamin D3 using reporter gene assays are scarce in the available literature, the significant difference in their VDR binding affinities strongly suggests a correspondingly large disparity in their ability to activate gene transcription. The low affinity of the 5,6-trans isomer for the VDR implies that it would be a very weak activator of VDR-mediated gene expression.
Studies on conformationally locked analogs of 1α,25-dihydroxyvitamin D3 suggest that the 6-s-cis conformation is preferred for rapid, non-genomic responses, while neither the cis- nor trans-locked analogs are favored for genomic responses. This indicates that the flexibility to adopt a specific conformation upon binding to the VDR is crucial for initiating the transcriptional cascade.
In Vivo Biological Effects
The most striking evidence of the differing biological activities of the two isomers comes from in vivo studies. A key study directly comparing the antirachitic activity of this compound and 5,6-cis-Vitamin D3 in chicks found that the trans isomer has, at most, 5% of the antirachitic activity of the cis isomer .[2] This demonstrates the profound impact of the 5,6-double bond configuration on the physiological function of vitamin D3.
Furthermore, a comparative study on the 25-hydroxylated forms of these isomers in patients with chronic hypoparathyroidism revealed differences in their modes of action on renal phosphate handling and calcium release from bone, suggesting that even after metabolism, the isomeric configuration continues to influence biological outcomes.
Signaling Pathways and Experimental Workflows
Vitamin D Signaling Pathway
The canonical Vitamin D signaling pathway is initiated by the binding of the active form of vitamin D to the VDR. This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event recruits a complex of coactivator proteins that facilitate the transcription of genes involved in a wide range of physiological processes.
Caption: The canonical Vitamin D signaling pathway.
Experimental Workflow: Competitive VDR Binding Assay
A competitive binding assay is a standard method to determine the binding affinity of a compound for a receptor. This workflow illustrates the principle of a radioligand binding assay to compare the affinity of this compound and 5,6-cis-Vitamin D3 for the VDR.
Caption: Workflow for a competitive VDR binding assay.
Experimental Protocols
Competitive Radioligand Binding Assay for VDR Affinity
Objective: To determine the binding affinity (IC50 and Kd) of this compound and 5,6-cis-Vitamin D3 for the Vitamin D Receptor.
Materials:
-
Recombinant full-length human VDR
-
Radiolabeled ligand: [³H]1α,25(OH)₂D₃
-
Unlabeled competitors: this compound and 5,6-cis-Vitamin D3
-
Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors and stabilizing agents)
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled competitor ligands (this compound and 5,6-cis-Vitamin D3).
-
In a multi-well plate, incubate a fixed concentration of recombinant VDR with a fixed concentration of [³H]1α,25(OH)₂D₃ and varying concentrations of the unlabeled competitor ligands. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled 1α,25(OH)₂D₃).
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate the VDR-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
The dissociation constant (Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation.
VDR-Mediated Reporter Gene Assay for Transcriptional Activity
Objective: To quantify the transcriptional activity (EC50) of this compound and 5,6-cis-Vitamin D3.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T, COS-1)
-
An expression vector for the human VDR
-
A reporter plasmid containing a luciferase gene under the control of a promoter with one or more Vitamin D Response Elements (VDREs)
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Cell culture medium and reagents
-
Transfection reagent
-
This compound and 5,6-cis-Vitamin D3
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach.
-
Co-transfect the cells with the VDR expression vector, the VDRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
-
After an appropriate incubation period, treat the transfected cells with varying concentrations of this compound or 5,6-cis-Vitamin D3. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a further 24-48 hours to allow for reporter gene expression.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the ligand that produces 50% of the maximal response).
Conclusion
The available evidence strongly indicates that 5,6-cis-Vitamin D3 is the biologically more potent isomer compared to this compound. This is primarily attributed to its presumed higher binding affinity for the Vitamin D Receptor, which is a prerequisite for initiating the downstream signaling cascade that leads to the majority of vitamin D's physiological effects. The significantly lower antirachitic activity of the trans isomer further underscores its reduced biological efficacy.
For researchers and drug development professionals, these findings highlight the critical importance of the 5,6-cis configuration for potent VDR-mediated activity. While this compound may possess some biological activity, potentially through metabolic activation, its direct interaction with the VDR is weak. Future research should focus on obtaining quantitative VDR binding and transcriptional activation data for 5,6-cis-Vitamin D3 to enable a more complete and direct comparison. Understanding the structure-activity relationships of these fundamental isomers is essential for the rational design of novel vitamin D analogs with tailored therapeutic profiles.
References
- 1. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of fat-soluble vitamins. XVI. Antirachitic activity of this compound alone and in the presence of 5,6-cis-vitamin D3 resin, using chick bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Vitamin D Receptor Binding Affinity Among Vitamin D3 Photoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of various vitamin D3 photoisomers to the Vitamin D Receptor (VDR). Understanding these binding characteristics is crucial for research into the biological activities of these compounds and for the development of novel therapeutic agents that target the VDR signaling pathway. This document summarizes key quantitative data, details the experimental protocols used for these measurements, and provides visual representations of the relevant pathways and workflows.
VDR Binding Affinity of Vitamin D3 and its Photoisomers
The binding affinity of a ligand to the VDR is a critical determinant of its biological potency. The following table summarizes the dissociation constants (Kd) for 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), the active form of vitamin D3, and several of its key photoisomers. A lower Kd value indicates a higher binding affinity.
| Compound | Dissociation Constant (Kd) | Reference(s) |
| 1,25-Dihydroxyvitamin D₃ (Calcitriol) | ~0.1 - 1.0 nM | [1] |
| 25-Hydroxytachysterol₃ | 22 nM | [1] |
| 25-Hydroxy-5,6-trans-vitamin D₃ | 58 nM | [1] |
| 5,6-trans-Vitamin D₃ | 560 nM | [1] |
| Tachysterol₃ | > 20,000 nM (> 20 µM) | [1] |
| Lumisterol₃ | > 20,000 nM (> 20 µM) | [1] |
| Suprasterol I & II | Biologically inert | [2] |
Note: The binding affinities of suprasterols I and II are considered negligible as they are generally regarded as biologically inert end-products of vitamin D3 photoirradiation[2].
The Photochemical Journey of Vitamin D3
The formation of vitamin D3 and its photoisomers is initiated by the exposure of 7-dehydrocholesterol in the skin to ultraviolet B (UVB) radiation. This process leads to the creation of a cascade of related compounds, each with distinct structural and biological properties.
Experimental Protocols: Determining VDR Binding Affinity
The quantitative data presented in this guide is primarily derived from competitive radioligand binding assays. This technique is a robust method for determining the affinity of a test compound (a photoisomer in this case) for a receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.
Competitive Radioligand Binding Assay Protocol
Objective: To determine the inhibitory constant (Ki) of a test compound for the VDR, which is inversely related to its binding affinity.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: Tritiated 1,25-dihydroxyvitamin D₃ ([³H]-1,25(OH)₂D₃) at a concentration at or below its Kd.
-
Test Compounds: Vitamin D3 photoisomers at serial dilutions.
-
Unlabeled Ligand: A high concentration of unlabeled 1,25(OH)₂D₃ to determine non-specific binding.
-
Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
-
Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.
-
Scintillation Cocktail & Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and control compounds in the assay buffer.
-
Reaction Setup: In microtiter plates or tubes, add the assay buffer, the test compound (or buffer for total binding, or excess unlabeled 1,25(OH)₂D₃ for non-specific binding), the radioligand ([³H]-1,25(OH)₂D₃), and the receptor source.
-
Incubation: Incubate the mixture at 4°C for 4-18 hours to allow the binding to reach equilibrium.
-
Separation:
-
HAP Slurry: Add HAP slurry to each tube, incubate, and then centrifuge to pellet the HAP with the bound receptor-ligand complex. Wash the pellet multiple times with wash buffer.
-
Glass Fiber Filters: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-ligand complexes. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification: Resuspend the HAP pellet or place the filter into a scintillation vial. Add scintillation cocktail and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
This guide provides a foundational understanding of the VDR binding landscape of vitamin D3 photoisomers. The presented data and methodologies are intended to support further research and development in the field of VDR-targeted therapies.
References
Comparative Guide to the Validation of Analytical Methods for 5,6-trans-Vitamin D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 5,6-trans-Vitamin D3, an important isomer of Vitamin D3. The performance of various analytical techniques is supported by experimental data to aid in the selection of the most suitable method for your research and development needs.
Data Presentation: Comparison of Analytical Method Validation Parameters
The following tables summarize the validation parameters for different analytical methods used to quantify Vitamin D3 and its isomers, with a focus on this compound where data is available.
Table 1: Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for this compound
| Parameter | Performance |
| Linearity Range | 62.5 - 1250 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (Recovery) | Within ±15% of the nominal concentration |
| Precision (%RSD) | < 15% |
| Limit of Detection (LOD) | 2 - 7 ng/mL[1] |
| Limit of Quantification (LOQ) | Not explicitly stated, but the lower linearity range is 62.5 ng/mL |
Data adapted from a study on the comprehensive analysis of vitamin D3 impurities in oily drug products using SFC-MS.[1]
Table 2: High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) for Vitamin D3
| Parameter | Performance |
| Linearity Range | 0.25 - 1.25 µg/mL |
| Correlation Coefficient (r²) | 0.999[2] |
| Accuracy (Recovery) | 95% - 105%[2] |
| Precision (%RSD) | < 2%[2] |
| Limit of Detection (LOD) | 0.0001 µg/mL (0.1 ng/mL)[2] |
| Limit of Quantification (LOQ) | 0.0005 µg/mL (0.5 ng/mL)[2] |
This table represents a general HPLC-UV method for Vitamin D3 and serves as a baseline for comparison.
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Vitamin D Metabolites
| Parameter | Performance |
| Linearity Range | Analyte dependent (e.g., 0.5 - 20 ng/mL for 25OHD3)[3] |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (Recovery) | 91.34% - 106.84% for 25OHD3[3] |
| Precision (%RSD) | Intra-day: 4.18% - 10.68%; Inter-day: 4.93% - 9.20% for 25OHD3[3] |
| Limit of Quantification (LLOQ) | Analyte dependent (e.g., 0.5 ng/mL for 25OHD3)[3] |
| Limit of Detection (LLOD) | Not explicitly stated |
This table provides data for a major Vitamin D metabolite (25OHD3) to offer a perspective on the capabilities of LC-MS/MS.
Experimental Protocols
A detailed methodology is crucial for the successful validation and application of any analytical method. Below are generalized protocols for the key techniques discussed.
SFC-MS Method for this compound
This method is particularly suited for the analysis of impurities in oily formulations.[1]
-
Sample Preparation:
-
Accurately weigh the sample and dilute it with an appropriate solvent (e.g., n-heptane).
-
For validation standards, spike a blank matrix with known concentrations of this compound.
-
-
Chromatographic Conditions:
-
Column: Acquity UPC2 BEH column (3.0 × 100 mm; 1.7 µm).
-
Mobile Phase: Carbon dioxide and a co-solvent (e.g., ethanol) in a gradient elution.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 45 °C.
-
Backpressure: 120 bar.
-
Injection Volume: 3 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Capillary Voltage: +3.5 kV.
-
Desolvation Temperature: 400 °C.
-
Source Temperature: 150 °C.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound.
-
HPLC-UV Method for Vitamin D3
A widely used method for the quantification of Vitamin D3 in various matrices.
-
Sample Preparation:
-
Perform a liquid-liquid or solid-phase extraction to isolate Vitamin D3 from the sample matrix.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
LC-MS/MS Method for Vitamin D Metabolites
This highly sensitive and selective method is considered the gold standard for the analysis of Vitamin D and its metabolites.[4]
-
Sample Preparation:
-
Perform protein precipitation for serum or plasma samples (e.g., with acetonitrile or methanol).
-
Employ liquid-liquid extraction or solid-phase extraction for further purification.
-
Derivatization may be used to enhance ionization efficiency.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18 or PFP).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI or Atmospheric Pressure Chemical Ionization (APCI), positive.
-
Detection: MRM mode, monitoring specific precursor and product ion transitions for each analyte.
-
Mandatory Visualization
Vitamin D3 Signaling Pathway
The biological effects of Vitamin D3 are mediated through its active form, calcitriol (1,25-dihydroxyvitamin D3), which binds to the Vitamin D Receptor (VDR). This interaction initiates a cascade of genomic and non-genomic signaling pathways.
Caption: Vitamin D3 metabolic activation and genomic signaling pathway.
Experimental Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose.
Caption: Generalized workflow for analytical method validation.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. ymerdigital.com [ymerdigital.com]
- 3. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
Distinguishing Vitamin D3 Isomers by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate differentiation and quantification of vitamin D3 isomers are critical for understanding their distinct biological roles and for the development of therapeutics. However, due to their structural similarities and identical molecular weights, distinguishing these isomers presents a significant analytical challenge. This guide provides a comparative overview of mass spectrometry-based methods for the effective separation and identification of vitamin D3 isomers, supported by experimental data and detailed protocols.
Introduction
Vitamin D3 and its metabolites are crucial for calcium homeostasis, bone health, and a range of other physiological processes. Key isomers, such as the hormonally active 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃) and its catabolite 24R,25-dihydroxyvitamin D3 (24R,25(OH)₂D₃), as well as epimers like 3-epi-25-hydroxyvitamin D3, possess different biological activities. Consequently, their precise measurement is essential. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for this analysis due to its high sensitivity and specificity.[1][2]
This guide explores various mass spectrometric approaches, including chromatographic separation and advanced tandem mass spectrometry (MS/MS) fragmentation techniques, for distinguishing these challenging isomers.
Comparative Analysis of Mass Spectrometric Methods
The primary challenge in analyzing vitamin D3 isomers lies in their identical mass-to-charge (m/z) ratio.[3][4] Therefore, analytical strategies rely on either prior chromatographic separation or the generation of unique fragment ions in the mass spectrometer.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a robust and widely used technique for the analysis of vitamin D isomers.[2][5] The chromatographic step is crucial for separating isomers before they enter the mass spectrometer.
Key Features:
-
High Specificity: Achieved through a combination of chromatographic retention time and specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).[6][7]
-
Sensitivity: Enables the detection of low-concentration metabolites.[8]
-
Versatility: Can be adapted to separate a range of isomers, including epimers and isobars.[6][7]
Comparison of LC-MS/MS Methods:
| Parameter | Method 1: C18 Reversed-Phase | Method 2: Chiral Chromatography |
| Principle | Separation based on hydrophobicity. | Separation of enantiomers and epimers based on stereochemistry. |
| Primary Application | Separation of major metabolites like 25(OH)D₂ and 25(OH)D₃. | Separation of C3-epimers (e.g., 3-epi-25(OH)D₃) from their counterparts.[9] |
| Typical Column | C18 | Chiral stationary phase (e.g., ULTRON ES-OVM) |
| Reported Analytes Separated | 25(OH)D₂, 25(OH)D₃, 1α,25(OH)₂D₃, 24R,25(OH)₂D₃ | 25(OH)D₃ and 3-epi-25(OH)D₃, 1α(OH)D₃, 7α(OH)4-cholesten-3-one.[6][7] |
| Detection Limit | Analyte-dependent, typically in the low ng/mL to pg/mL range. | Capable of detecting analytes at 0.25 ng/mL in serum.[7] |
Tandem Mass Spectrometry (MS/MS) Fragmentation without Chromatography
Recent advancements have demonstrated the ability to differentiate dihydroxylated vitamin D3 isomers without prior chromatographic separation by employing various fragmentation techniques.[3][5][10] This approach relies on the generation of isomer-specific product ions.
Key Features:
-
High Throughput: Direct infusion analysis eliminates the time required for chromatography.
-
Structural Insight: Fragmentation patterns can provide information about the molecule's structure.
-
Method Simplicity: Reduces complexity by removing the LC component.[3]
Comparison of Fragmentation Techniques for Differentiating 1,25(OH)₂D₃ and 24,25(OH)₂D₃:
| Fragmentation Method | Principle | Key Findings for 1,25(OH)₂D₃ | Key Findings for 24,25(OH)₂D₃ | Reference |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with a neutral gas, causing fragmentation. | Generates a diagnostic fragment at m/z 139.07 .[3] | The m/z 139.07 fragment is absent.[3] | [3][5] |
| Infrared Multiphoton Dissociation (IRMPD) | Ions are irradiated with infrared photons, leading to gradual heating and fragmentation. | Produces isomer-specific fragments at m/z 135.08 and m/z 287.20 .[3][4] | These specific fragments are absent.[3][4] | [3][5] |
| Electron Induced Dissociation (EID) | Ions interact with a beam of electrons, causing fragmentation. | Produces unique fragment ions. | Fragmentation pattern differs from 1,25(OH)₂D₃. | [3][5] |
| Ultraviolet Photodissociation (UVPD) | Ions are fragmented by absorbing UV photons. | Generates characteristic fragments. | Fragmentation pattern differs from 1,25(OH)₂D₃. | [3][5] |
Table of Diagnostic Ions for 1,25(OH)₂D₃:
| Precursor Ion (m/z) | Fragmentation Method | Diagnostic Product Ion (m/z) | Proposed Fragment |
| 417.33 | CID | 139.07 | - |
| 417.33 | IRMPD | 135.08 | Cleavage of C-6/C-7 bond related fragment |
| 417.33 | IRMPD | 287.20 | Cleavage of C-6/C-7 bond related fragment |
Experimental Protocols
LC-MS/MS for the Separation of 25(OH)D₃, its C3-Epimer, and Isobars
This protocol is based on a method developed for the accurate quantification of 25(OH)D₃ and its interferents.[6][7]
a) Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of serum, add an internal standard (e.g., Stanozolol-D3).
-
Perform protein precipitation with an organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform liquid-liquid extraction with a non-polar solvent (e.g., hexane).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
b) Chromatographic Conditions:
-
Columns: Tandem columns consisting of a high-resolution C18 column coupled to a chiral column.[6][7]
-
Mobile Phase: A gradient of methanol and water containing a suitable modifier (e.g., formic acid).
-
Flow Rate: Optimized for the specific column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
c) Mass Spectrometry Conditions:
-
Ionization: Positive ion electrospray ionization (ESI).[6][7]
-
MRM Transitions:
-
25(OH)D₃: e.g., m/z 401.4 → 383.4
-
3-epi-25(OH)D₃: e.g., m/z 401.4 → 383.4 (differentiated by retention time)
-
Internal Standard: Monitored with its specific transition.
-
Direct Infusion MS/MS for Differentiating Dihydroxylated Vitamin D3 Isomers
This protocol is based on a study using various fragmentation methods on a Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer.[3][5]
a) Sample Preparation:
-
Prepare standard solutions of 1,25(OH)₂D₃ and 24,25(OH)₂D₃ in a suitable solvent (e.g., methanol/water).
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 1-5 µL/min).
b) Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI).
-
Mass Analyzer: FT-ICR MS or another high-resolution mass spectrometer capable of MS/MS.
-
Isolation: Isolate the protonated molecule of the dihydroxylated isomers (m/z 417.33).
-
Fragmentation: Apply one of the following fragmentation methods and optimize the parameters (e.g., collision energy for CID, laser power for IRMPD):
-
Collision-Induced Dissociation (CID)
-
Infrared Multiphoton Dissociation (IRMPD)
-
Electron Induced Dissociation (EID)
-
Ultraviolet Photodissociation (UVPD)
-
-
Detection: Acquire the full scan MS/MS spectra and identify the presence or absence of isomer-specific fragment ions.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of Vitamin D3 isomers.
Caption: Simplified metabolic pathway of Vitamin D3.
Conclusion
The choice of mass spectrometric method for distinguishing vitamin D3 isomers depends on the specific analytical goals.
-
For comprehensive and quantitative analysis of multiple isomers, including epimers and isobars, in complex matrices like serum, LC-MS/MS is the preferred method. The chromatographic separation provides the necessary specificity for accurate quantification.[2][6]
-
For high-throughput screening or when chromatographic separation is not feasible, direct infusion MS/MS with advanced fragmentation techniques like IRMPD and CID offers a powerful alternative for differentiating key dihydroxylated isomers. [3][5] This approach can provide rapid qualitative and semi-quantitative information.
Researchers should carefully consider the trade-offs between analytical throughput, specificity, and the range of isomers that can be identified when selecting the most appropriate method for their studies. The development of robust and reliable assays is paramount for advancing our understanding of vitamin D metabolism and its role in health and disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars | springermedizin.de [springermedizin.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Differentiation of Dihydroxylated Vitamin D3 Isomers Using Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Misleading measures in Vitamin D analysis: a novel LC-MS/MS assay to account for epimers and isobars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Collection - Differentiation of Dihydroxylated Vitamin D3 Isomers Using Tandem Mass Spectrometry - Journal of the American Society for Mass Spectrometry - Figshare [acs.figshare.com]
A Comparative Analysis of 5,6-trans-Vitamin D3 and Other Vitamin D Analogs for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5,6-trans-Vitamin D3 and other notable Vitamin D analogs. The information presented herein is intended to support research and development efforts in the field of Vitamin D-based therapeutics by offering a consolidated resource of their biological activities, mechanisms of action, and relevant experimental methodologies.
Introduction
Vitamin D3, primarily known for its role in calcium and bone metabolism, has garnered significant attention for its potent anti-proliferative and pro-differentiative effects in various cell types. The therapeutic potential of its active form, 1α,25-dihydroxyvitamin D3 (Calcitriol), is often limited by its calcemic side effects. This has spurred the development of a wide array of synthetic Vitamin D analogs with improved therapeutic indices, exhibiting enhanced anti-cancer and immunomodulatory properties with reduced calcemic activity. This guide focuses on a comparative study of these analogs, with a particular emphasis on this compound, a photoisomer of Vitamin D3.
Data Presentation
Table 1: Comparative Vitamin D Receptor (VDR) Binding Affinity of Selected Vitamin D Analogs
| Compound | Dissociation Constant (Kd) for VDR | Relative Binding Affinity (RBA) vs. Calcitriol | Source |
| 1α,25(OH)₂D₃ (Calcitriol) | ~0.1 nM | 100% | [1] |
| This compound | 560 nM | ~0.018% | [2][3] |
| 25-hydroxy-5,6-trans-vitamin D3 | 58 nM | ~0.17% | [2] |
| Calcipotriol | - | ~100% | [4] |
| Tacalcitol | - | - | [1] |
| Paricalcitol | - | - | [5] |
| Maxacalcitol | - | - | [6] |
| 25-hydroxytachysterol3 | 22 nM | ~0.45% | [2] |
Note: Kd values can vary depending on the experimental conditions. RBA is calculated as (Kd of Calcitriol / Kd of Analog) * 100. A lower Kd indicates a higher binding affinity.
Table 2: Comparative Antiproliferative Activity of Selected Vitamin D Analogs
| Compound | Cell Line | IC50 (Concentration for 50% Inhibition) | Source |
| 1α,25(OH)₂D₃ (Calcitriol) | Human Melanoma A375 | ~0.274 nM | [4] |
| Human Breast Cancer MCF-7 | - | [7] | |
| Human Prostate Cancer LNCaP | - | [7] | |
| Human Myeloid Leukemia HL-60 | - | [7] | |
| 1,25(OH)₂-16-ene-5,6-trans-D3 | Human Breast Cancer MCF-7 | 10-100 fold more potent than Calcitriol | [7] |
| Human Prostate Cancer LNCaP | 10-100 fold more potent than Calcitriol | [7] | |
| Human Myeloid Leukemia HL-60 | 10-100 fold more potent than Calcitriol | [7] | |
| Calcipotriol | Human Melanoma A375 | ~0.038 nM | [4] |
| Tacalcitol | - | - | - |
| PRI-1730 | Human Melanoma A375 | 1.5 nM | [8] |
| PRI-1733 | Human Melanoma A375 | ~0.028 nM | [8] |
Note: IC50 values are highly dependent on the cell line and experimental conditions (e.g., incubation time).
Table 3: Comparative In Vivo Calcemic Activity
| Compound | Animal Model | Calcemic Effect Compared to Calcitriol | Source |
| 1,25(OH)₂-16-ene-5,6-trans-D3 | Mice | At least 40-fold less calcemic | [7] |
| Calcipotriol | - | Significantly less calcemic | - |
| Paricalcitol | - | Reduced calcemic effects | [9] |
| Tacalcitol | - | Lower calcemic potential | - |
Experimental Protocols
Competitive Radioligand Binding Assay for VDR Affinity
Objective: To determine the binding affinity (Kd or Ki) of a test compound for the Vitamin D Receptor (VDR) by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
VDR Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated Calcitriol).
-
Test Compounds: this compound and other Vitamin D analogs.
-
Unlabeled Competitor: Non-radiolabeled 1α,25(OH)₂D₃ for determining non-specific binding.
-
Assay Buffer: Tris-HCl buffer containing EDTA, DTT, and KCl.
-
Separation Method: Hydroxylapatite slurry or glass fiber filters.
-
Scintillation Cocktail and Counter.
Procedure:
-
Prepare serial dilutions of the test compounds and the unlabeled Calcitriol.
-
In appropriate tubes, incubate the VDR source with a fixed concentration of [³H]-1α,25(OH)₂D₃ in the presence of varying concentrations of the test compound or unlabeled Calcitriol.
-
Incubate to allow the binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand using either hydroxylapatite precipitation or vacuum filtration through glass fiber filters.[10][11]
-
Quantify the radioactivity of the bound fraction using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled Calcitriol) from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.[10]
VDR-Mediated Transcriptional Activation Assay (Luciferase Reporter Assay)
Objective: To measure the ability of a test compound to activate VDR-mediated gene transcription.
Materials:
-
Reporter Cell Line: A suitable cell line (e.g., HEK293T, MCF-7) co-transfected with a VDR expression vector and a reporter plasmid containing a Vitamin D Response Element (VDRE) upstream of a luciferase gene.
-
Test Compounds: this compound and other Vitamin D analogs.
-
Cell Culture Medium and Reagents.
-
Luciferase Assay System.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control and a positive control (Calcitriol).
-
Incubate the cells for a sufficient period (e.g., 24 hours) to allow for transcriptional activation and luciferase expression.
-
Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
-
Plot the normalized luciferase activity against the log concentration of the test compound to determine the EC50 value (the concentration that elicits a half-maximal response).
MTT Cell Proliferation Assay
Objective: To assess the antiproliferative effect of Vitamin D analogs on cancer cell lines.
Materials:
-
Target Cell Line: e.g., MCF-7 (breast cancer), LNCaP (prostate cancer), A375 (melanoma).
-
Test Compounds: this compound and other Vitamin D analogs.
-
Cell Culture Medium and Reagents.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.[12]
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control.
-
Incubate the plates for a defined period (e.g., 72 hours).[13]
-
Add MTT solution to each well and incubate for a few hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12][14]
-
Add the solubilization solution to dissolve the formazan crystals.[12]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of the test compound to determine the IC50 value.
In Vivo Assessment of Calcemic Activity
Objective: To evaluate the effect of Vitamin D analogs on serum calcium levels in an animal model.
Materials:
-
Animal Model: Typically mice or rats.
-
Test Compounds: this compound and other Vitamin D analogs.
-
Vehicle for administration.
-
Blood collection supplies.
-
Calcium assay kit.
Procedure:
-
Acclimatize the animals to the housing conditions.
-
Administer the test compounds to the animals at various doses via a suitable route (e.g., intraperitoneal injection, oral gavage). Include a vehicle control group and a positive control group (Calcitriol).
-
Collect blood samples at specific time points after administration.
-
Separate the serum from the blood samples.
-
Measure the serum calcium concentration using a commercially available calcium assay kit.
-
Compare the serum calcium levels of the treated groups to the control groups to assess the calcemic effect of the analogs.
Mandatory Visualization
Caption: Canonical Vitamin D signaling pathway.
Caption: Antiproliferative signaling pathways of Vitamin D analogs.
Caption: General experimental workflow for Vitamin D analog evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:22350-41-0 | Chemsrc [chemsrc.com]
- 4. Vitamin D and its low calcemic analogs modulate the anticancer properties of cisplatin and dacarbazine in the human melanoma A375 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Binding of highly concentrated maxacalcitol to the nuclear vitamin D receptors of parathyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5,6-trans-16-ene-vitamin D3: a new class of potent inhibitors of proliferation of prostate, breast, and myeloid leukemic cells [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The influence of selective vitamin D receptor activator paricalcitol on cardiovascular system and cardiorenal protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. wcrj.net [wcrj.net]
Spectroscopic Fingerprints: A Comparative Guide to Confirming the Identity of 5,6-trans-Vitamin D3
For researchers, scientists, and drug development professionals, the accurate identification of vitamin D3 isomers is paramount. This guide provides a comprehensive comparison of 5,6-trans-Vitamin D3 and its cis counterpart, cholecalciferol (Vitamin D3), utilizing key spectroscopic techniques. Detailed experimental protocols and supporting data are presented to aid in the unambiguous confirmation of the 5,6-trans isomer.
The geometric isomerization at the 5,6-double bond of the Vitamin D3 molecule results in two distinct isomers: the biologically active 5,6-cis form (cholecalciferol) and the 5,6-trans form. Distinguishing between these isomers is critical for efficacy and safety assessments in drug development and research. This guide focuses on the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to differentiate these two compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and 5,6-cis-Vitamin D3 (cholecalciferol), highlighting the distinct differences that enable their identification.
Table 1: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| This compound | Ethanol | 272[1] |
| 5,6-cis-Vitamin D3 (Cholecalciferol) | Deionized Water | 265[2] |
The shift in the maximum absorbance (λmax) to a longer wavelength for the 5,6-trans isomer is a key diagnostic feature in UV-Vis spectroscopy.
Table 2: ¹H NMR Spectroscopic Data (Key Differentiating Signals)
| Proton Assignment | This compound (Analog)¹ (ppm) | 5,6-cis-Vitamin D3 (Cholecalciferol)² (ppm) |
| H-6 | ~6.54 (d) | 6.23 (d) |
| H-7 | ~5.87 (d) | 6.03 (d) |
¹Data for a 25-hydroxyvitamin D2 analog; serves as a strong indicator for the expected shifts in this compound.[3] ²Representative data for cholecalciferol.[4]
The downfield shift of the H-6 and H-7 protons in the ¹H NMR spectrum of the trans isomer is a significant differentiator from the cis form.
Table 3: ¹³C NMR Spectroscopic Data (Selected Signals)
| Carbon Assignment | 5,6-cis-Vitamin D3 (Cholecalciferol) (ppm) |
| C-5 | 141.8 |
| C-6 | 122.5 |
| C-7 | 117.5 |
| C-8 | 135.5 |
| C-10 | 145.1 |
| C-19 | 112.4 |
Data obtained from various sources.[4]
Table 4: Mass Spectrometry Data
Both this compound and cholecalciferol have the same molecular weight and will, therefore, exhibit the same molecular ion peak in their mass spectra.
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| This compound | C₂₇H₄₄O | 384.6 g/mol | 385.3 |
| 5,6-cis-Vitamin D3 (Cholecalciferol) | C₂₇H₄₄O | 384.6 g/mol | 385.3 |
Differentiation by mass spectrometry relies on the analysis of fragmentation patterns generated by techniques such as tandem mass spectrometry (MS/MS). While specific fragmentation data for this compound is limited, it is anticipated that the stereochemical difference will lead to subtle but measurable differences in the relative abundances of certain fragment ions compared to cholecalciferol.
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of Vitamin D3 isomers are provided below.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the Vitamin D3 isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or deionized water) at a concentration of approximately 0.5 µg/ml.[5]
-
Instrumentation: Use a calibrated UV-Vis spectrophotometer.
-
Analysis: Scan the sample solution over a wavelength range of 210 nm to 800 nm.[5] Use the solvent as a blank.
-
Data Acquisition: Record the absorbance spectrum and determine the wavelength of maximum absorbance (λmax).
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the Vitamin D3 isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped for both ¹H and ¹³C detection.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with appropriate Fourier transformation, phasing, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the Vitamin D3 isomer in a solvent compatible with the chosen ionization method (e.g., methanol or acetonitrile for electrospray ionization).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).[6] For fragmentation analysis, a tandem mass spectrometer (MS/MS) is required.
-
Infusion and Ionization: Introduce the sample solution into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). Optimize the ionization source parameters to achieve a stable and abundant signal for the molecular ion.
-
MS Analysis: Acquire the full scan mass spectrum to confirm the molecular weight.
-
MS/MS Analysis: Select the molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
-
Data Analysis: Analyze the fragmentation pattern and compare the relative intensities of the fragment ions between the two isomers.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for spectroscopic identification and the canonical signaling pathway of Vitamin D3.
References
- 1. hmdb.ca [hmdb.ca]
- 2. hspublishing.org [hspublishing.org]
- 3. Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholecalciferol [webbook.nist.gov]
- 5. EMAN RESEARCH PUBLISHING |Full Text|A Simple and Alternative UV Spectrometric Method for the Estimation of Vitamin D3 [publishing.emanresearch.org]
- 6. benchchem.com [benchchem.com]
Evaluating the Calcemic Effects of 5,6-trans-Vitamin D3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the calcemic effects of 5,6-trans-Vitamin D3 against other common Vitamin D analogs, namely calcitriol and cholecalciferol. The information is compiled from preclinical and clinical studies to assist researchers in evaluating its potential therapeutic applications.
Executive Summary
This compound, a photoisomer of Vitamin D3, demonstrates unique calcemic properties that differentiate it from its parent compound and its biologically active form, calcitriol. Research suggests that while it can influence calcium metabolism, its effects on serum calcium levels and bone resorption may be distinct, potentially offering a therapeutic window for applications where a separation of antiproliferative and calcemic effects is desirable. This guide synthesizes the available quantitative data, outlines experimental methodologies for its evaluation, and illustrates the key signaling pathways involved.
Comparative Analysis of Calcemic Effects
The following tables summarize the quantitative data on the effects of this compound and its analogs on key calcemic parameters compared to calcitriol and cholecalciferol.
Table 1: Comparison of Effects on Serum Calcium and Bone Resorption Markers
| Compound | Dose | Species/Population | Change in Serum Calcium | Change in Bone Resorption Markers (e.g., Hydroxyproline) | Reference |
| 5,6-trans-25-hydroxyvitamin D3 | 450 µ g/day | Human (Hypoparathyroidism) | Normalized serum calcium | Increased urinary hydroxyproline excretion | [1][2][3][4] |
| 5,6-cis-25-hydroxyvitamin D3 | 450 µ g/day | Human (Hypoparathyroidism) | Normalized serum calcium | Decreased urinary hydroxyproline excretion | [1][2][3][4] |
Note: Data for a direct comparison of this compound with calcitriol and cholecalciferol on these parameters is limited in the reviewed literature.
Table 2: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Dissociation Constant (Kd) | Reference |
| This compound | 560 nM | |
| 25-hydroxy-5,6-trans-vitamin D3 | 58 nM | |
| 25-hydroxytachysterol3 | 22 nM |
Experimental Protocols
1. In Vivo Assessment of Calcemic Effects
This protocol outlines a general procedure for evaluating the in vivo calcemic and bone resorption effects of Vitamin D analogs in a rodent model.
-
Animal Model: Male Sprague-Dawley rats, 6 weeks old, fed a vitamin D-deficient diet for 4 weeks prior to the experiment.
-
Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) for one week before the study begins.
-
Experimental Groups:
-
Vehicle control (e.g., propylene glycol or ethanol in saline)
-
This compound (various dose levels)
-
Calcitriol (positive control, various dose levels)
-
Cholecalciferol (various dose levels)
-
-
Administration: Compounds are administered daily via oral gavage or intraperitoneal injection for 7 days.
-
Sample Collection:
-
Blood samples are collected via tail vein puncture at baseline (day 0) and on days 1, 3, 5, and 7 for serum calcium and bone turnover marker analysis.
-
24-hour urine samples are collected at baseline and day 7 for calcium and phosphate excretion analysis.
-
-
Biochemical Analysis:
-
Serum and urinary calcium levels are determined by atomic absorption spectrophotometry or a colorimetric assay.
-
Serum levels of bone resorption markers, such as C-terminal telopeptide of type I collagen (CTX-I), and bone formation markers, like procollagen type I N-terminal propeptide (P1NP), are measured using commercially available ELISA kits.
-
-
Data Analysis: Statistical analysis is performed using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the effects of different treatments with the vehicle control.
2. Intestinal Calcium Absorption Assay
This method assesses the effect of Vitamin D compounds on intestinal calcium absorption.
-
Animal Preparation: Following the 7-day treatment period from the protocol above, animals are fasted overnight with free access to water.
-
In Situ Ligated Duodenal Loop:
-
Animals are anesthetized, and a 10 cm segment of the duodenum is isolated with surgical ligatures, preserving blood supply.
-
A solution containing a known concentration of calcium (e.g., 25 mM CaCl2) and a non-absorbable marker (e.g., 14C-polyethylene glycol) is injected into the ligated loop.
-
-
Absorption Period: The loop is returned to the abdominal cavity for a defined period (e.g., 30 minutes).
-
Measurement:
-
The loop is then removed, and the luminal contents are collected.
-
The amount of calcium remaining in the loop is measured.
-
Calcium absorption is calculated as the initial amount of calcium minus the final amount, corrected for water movement using the non-absorbable marker.
-
-
Data Analysis: Results are expressed as the percentage of calcium absorbed or the rate of calcium absorption (nmol/cm/min). Statistical comparisons are made between treatment groups.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound, like other Vitamin D metabolites, are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.
Caption: Vitamin D Signaling Pathway.
The binding of this compound to the VDR initiates a cascade of events, including the heterodimerization with the retinoid X receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the transcription of target genes involved in calcium transport and bone metabolism.
Caption: Experimental Workflow for Evaluating Calcemic Effects.
Conclusion
The available evidence suggests that this compound and its derivatives possess distinct calcemic profiles compared to traditional Vitamin D compounds. Notably, the separation of its effects on intestinal calcium absorption from its impact on bone resorption presents a promising area for further investigation. The provided experimental frameworks can serve as a foundation for researchers to conduct direct comparative studies to further elucidate the therapeutic potential of this compound. Future research should focus on generating comprehensive, head-to-head quantitative data against established Vitamin D analogs to fully characterize its calcemic effects and inform its potential clinical utility.
References
Safety Operating Guide
Proper Disposal of 5,6-trans-Vitamin D3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 5,6-trans-Vitamin D3, a potent vitamin D analog, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information, outlining a procedural, step-by-step approach to the disposal of this hazardous compound.
Core Safety and Handling Precautions
This compound is classified as a hazardous substance. It is fatal if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[1][2][3] Therefore, strict adherence to safety protocols is mandatory.
Personnel Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, a lab coat, and eye protection (safety glasses or goggles).[1][2] All handling of solid this compound and its concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]
Waste Segregation and Labeling: All waste contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as hazardous chemical waste.[4] Waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][3] This ensures that the compound is managed and disposed of in compliance with all local, regional, and national environmental regulations.
For laboratories that have the capability and are permitted to perform chemical deactivation of hazardous waste, the following experimental protocols are proposed based on the known chemical instability of Vitamin D analogs to oxidation and alkaline conditions.[5] It is crucial to note that these are theoretical procedures and must be validated on a small scale in a controlled laboratory setting before being implemented for bulk disposal.
Experimental Protocol 1: Chemical Oxidation with Potassium Permanganate
This method utilizes the strong oxidizing properties of potassium permanganate to break down the this compound molecule.
Methodology:
-
Preparation: In a suitable reaction vessel within a chemical fume hood, dissolve the this compound waste in a minimal amount of a suitable organic solvent. Based on solubility data, ethanol, dimethylformamide (DMF), or ethyl acetate can be used.[6]
-
Reaction: Slowly and with constant stirring, add a solution of potassium permanganate (KMnO₄) in 3 M sulfuric acid. The addition should be done in small portions to control the reaction rate and any potential exotherm. Continue adding the permanganate solution until a persistent purple color remains, indicating an excess of the oxidizing agent.
-
Quenching: After the reaction is complete (as indicated by the stable purple color), quench the excess potassium permanganate by the dropwise addition of a saturated solution of sodium metabisulfite (Na₂S₂O₅) until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a base, such as a 1 M sodium hydroxide (NaOH) solution, until the pH is between 6 and 8.
-
Disposal: The resulting mixture, containing the degradation products and manganese salts, should be collected as hazardous waste and disposed of through a licensed contractor.
Experimental Protocol 2: Alkaline Hydrolysis
This procedure aims to degrade the this compound molecule using a strong base at an elevated temperature.
Methodology:
-
Preparation: In a reaction vessel equipped with a reflux condenser and located in a chemical fume hood, dissolve the this compound waste in a suitable solvent that is miscible with the alkaline solution, such as ethanol.
-
Hydrolysis: Add a 1 M solution of sodium hydroxide (NaOH) in a quantity sufficient to ensure the reaction mixture remains strongly alkaline.
-
Heating: Gently heat the mixture to reflux for several hours to facilitate the hydrolysis and degradation of the compound. The exact duration should be determined by laboratory-specific validation studies.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the alkaline solution with an acid, such as 1 M hydrochloric acid (HCl), until the pH is between 6 and 8.
-
Disposal: The final neutralized solution containing the degradation products should be collected as hazardous waste for disposal by a licensed contractor.
Quantitative Data Summary
For safe and effective handling and disposal, it is important to be aware of the hazard classifications and solubility of this compound.
| Parameter | Value | Reference |
| Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation), STOT RE 1 | [7] |
| Signal Word | Danger | [7] |
| Hazard Statements | H300+H310+H330 (Fatal if swallowed, in contact with skin or if inhaled), H372 (Causes damage to organs through prolonged or repeated exposure) | [7] |
| Solubility in Ethanol | 30 mg/mL | [6] |
| Solubility in DMF | 10 mg/mL | [6] |
| Solubility in Ethyl Acetate | 20 mg/mL | [6] |
| Solubility in DMSO | 1 mg/mL | [6] |
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process and procedural flow for the disposal of this compound, the following diagrams have been created.
References
- 1. Development of Efficient Chemical Syntheses of Vitamin D Degradation Products | Anticancer Research [ar.iiarjournals.org]
- 2. circehealthscience.com [circehealthscience.com]
- 3. Lipid oxidation and vitamin D3 degradation in simulated whole milk powder as influenced by processing and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Vitamin | TargetMol [targetmol.com]
- 7. hilarispublisher.com [hilarispublisher.com]
Personal protective equipment for handling 5,6-trans-Vitamin D3
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of 5,6-trans-Vitamin D3. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize exposure risks.
Hazard Identification and Quantitative Data
This compound is a potent compound requiring careful handling. It is classified as acutely toxic and can cause organ damage through prolonged or repeated exposure.[1][2][3][4] The following table summarizes key toxicity data, primarily based on its close analog, cholecalciferol (Vitamin D3), due to the limited specific data for the 5,6-trans isomer.
| Metric | Value | Species | Route | Reference |
| Acute Toxicity (LD50) | 42 mg/kg | Rat | Oral | [5] |
| 42,500 µg/kg | Mouse | Oral | [5] | |
| 50 mg/kg (ATE) | - | Dermal | [5] | |
| Acute Toxicity (LC50) | 0.05 mg/L (ATE) | - | Inhalation | [5] |
| Occupational Exposure | Merck OEL: 2.5 µg/m³ | Human | - | [6] |
ATE: Acute Toxicity Estimate; OEL: Occupational Exposure Limit.
Hazard Statements:
-
H360: May damage fertility or the unborn child.[1]
-
H372: Causes damage to organs through prolonged or repeated exposure.[1][2][3][4][7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following equipment must be worn at all times in the laboratory.
| PPE Category | Specification |
| Hand Protection | Wear compatible chemical-resistant gloves.[1] Double gloving is recommended. |
| Body Protection | A disposable, long-sleeved, solid-front gown that closes in the back.[8] For larger quantities, consider coveralls. |
| Eye/Face Protection | Chemical safety goggles are required.[1] A face shield should also be worn to protect against splashes.[9] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1] For significant aerosol generation, a powered air-purifying respirator (PAPR) is recommended.[6] |
Operational Plan for Handling
A systematic approach to handling this compound is crucial to prevent contamination and exposure.
3.1. Engineering Controls
-
All work with this compound must be conducted in a designated area, within a certified chemical fume hood or a Class II biological safety cabinet.[5]
-
Mechanical exhaust ventilation is required to minimize airborne concentrations.[1]
-
An emergency eyewash station and safety shower must be readily accessible.[5]
3.2. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The designated work area should be clean and uncluttered.
-
Weighing: If weighing the solid compound, do so within the fume hood on a tared and covered weigh boat to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work surface with an appropriate deactivating agent, followed by a thorough cleaning.
-
Doffing PPE: Remove PPE in the correct order (gloves first), ensuring not to contaminate skin or clothing. Wash hands and forearms thoroughly with soap and water after removing all PPE.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
4.1. Waste Classification
-
This compound is classified for transport as UN2811, Toxic solid, organic, n.o.s. [1][10] This classification dictates the stringent requirements for its disposal.
4.2. Disposal Procedures
-
Solid Waste: All solid waste, including unused compound, contaminated PPE (gloves, gowns, etc.), and labware (weigh boats, pipette tips), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[11]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of these solutions down the drain.
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard symbols (e.g., skull and crossbones).
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for the disposal of toxic substances.[1]
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. qualia-bio.com [qualia-bio.com]
- 4. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. This compound | C27H44O | CID 40467764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. web.mit.edu [web.mit.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
